2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
Beschreibung
BenchChem offers high-quality 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-chloro-8-methyl-6,7-dihydro-5H-pteridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4/c1-12-3-2-9-5-4-10-7(8)11-6(5)12/h4,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOCALWYCRAAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=CN=C(N=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716945 | |
| Record name | 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314916-25-0 | |
| Record name | 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, a heterocyclic compound of interest in medicinal chemistry. Despite its commercial availability as a research chemical, detailed scientific literature on its synthesis, characterization, and specific applications is notably scarce. This document consolidates available data from chemical suppliers and extrapolates potential properties and synthetic routes based on the established chemistry of related pteridine derivatives. The guide is intended to serve as a foundational resource for researchers, highlighting both the known attributes and the existing knowledge gaps for this compound.
Chemical Identity and Properties
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a substituted tetrahydropteridine, a class of bicyclic heterocyclic compounds. The pteridine core is a key structural motif in various biologically important molecules, including folic acid and biopterin. The presence of a chlorine atom at the 2-position and a methyl group at the 8-position of the tetrahydropteridine ring system defines its unique chemical identity.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source(s) |
| CAS Number | 1314916-25-0 | [1] |
| Molecular Formula | C₇H₉ClN₄ | [1][2] |
| Molecular Weight | 184.63 g/mol | [2][3] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | 2-8°C or Room Temperature | [1][3] |
Potential Applications in Drug Discovery
While specific applications of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine are not extensively documented, its structural features suggest significant potential as a key intermediate in pharmaceutical research.[3] The tetrahydropteridine scaffold is a well-established pharmacophore.
The primary proposed application for this compound is in the synthesis of enzyme inhibitors.[3] Specifically, it is suggested as a building block for developing inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in cell proliferation.[3] DHFR inhibitors are an important class of drugs used in the treatment of cancer, bacterial infections, and autoimmune diseases.[3] The chloro-substituent at the 2-position serves as a versatile synthetic handle for introducing further molecular diversity through nucleophilic substitution reactions.
Furthermore, the tetrahydropteridine core is implicated in the modulation of neurotransmitters, suggesting that derivatives of this compound could be explored for their potential in treating neurological disorders.[3]
Proposed Synthetic Strategy
A validated, step-by-step synthesis protocol for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is not available in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established methods for pteridine synthesis. A common approach involves the condensation of a substituted pyrimidine with an α-dicarbonyl compound, followed by reduction.
A hypothetical, multi-step synthesis is outlined below. It is crucial to note that this is a theoretical pathway and has not been experimentally validated.
Caption: Proposed synthetic pathway for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
Conceptual Experimental Protocol:
PART 1: Synthesis of a Substituted Diaminopyrimidine
-
Reaction Setup: A suitable guanidine derivative would be reacted with a malononitrile derivative in the presence of a base (e.g., sodium ethoxide) in an alcoholic solvent (e.g., ethanol).
-
Reaction Conditions: The reaction mixture would likely be heated under reflux for several hours.
-
Work-up and Isolation: Upon cooling, the product would precipitate and could be isolated by filtration, followed by washing and drying.
PART 2: Condensation to form the Pteridine Ring
-
Reaction Setup: The synthesized diaminopyrimidine would be condensed with an appropriate α-dicarbonyl compound in a suitable solvent, possibly with acid catalysis.
-
Reaction Conditions: The reaction would likely require heating to drive the condensation and cyclization.
-
Work-up and Isolation: The resulting pteridine could be isolated by precipitation or extraction, followed by purification via recrystallization or chromatography.
PART 3: Selective Reduction of the Pteridine Ring
-
Reaction Setup: The aromatic pteridine would be dissolved in a suitable solvent and treated with a reducing agent such as sodium borohydride.
-
Reaction Conditions: The reduction is typically carried out at room temperature or below.
-
Work-up and Isolation: The reaction would be quenched, and the product extracted into an organic solvent. The final compound would be purified by column chromatography.
Analytical Characterization
Due to the lack of published data, a full suite of analytical characterization for this compound is not available. For researchers who synthesize or purchase this compound, the following analytical techniques would be essential for structure verification and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the core structure, the substitution pattern, and the presence of the methyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is publicly available. The following recommendations are based on the general properties of related chloro- and nitrogen-containing heterocyclic compounds.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[4]
-
First Aid:
-
Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[4]
Disclaimer: This safety information is generalized. Always consult a comprehensive and compound-specific MSDS before handling this chemical.
Conclusion
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a commercially available compound with significant potential as a building block in medicinal chemistry, particularly for the development of enzyme inhibitors. However, there is a clear and significant gap in the scientific literature regarding its detailed synthesis, physical and spectral properties, and specific biological applications. This guide provides a summary of the currently available information and a theoretical framework for its synthesis. Further research is warranted to fully characterize this compound and explore its potential in drug discovery.
References
-
MySkinRecipes. (n.d.). 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. Retrieved from [Link]
-
AA Blocks. (n.d.). 1314916-25-0 | 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. Retrieved from [Link]
-
Molbase. (n.d.). Pteridine, 2-chloro-5,6,7,8-tetrahydro-8-methyl-. Retrieved from [Link]
Sources
The Pteridine Nucleus: From Butterfly Wings to a Cornerstone of Human Metabolism and Therapeutics
An In-depth Technical Guide on the Discovery, Biochemistry, and Therapeutic Applications of Tetrahydropteridine Compounds
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of tetrahydropteridine compounds, from their serendipitous discovery as vibrant pigments in insect wings to their current status as essential cofactors in human physiology and targets for therapeutic intervention. Tailored for researchers, scientists, and drug development professionals, this document synthesizes historical context with detailed technical protocols and field-proven insights to offer a comprehensive resource on the subject.
A Historical Odyssey: The Discovery of Pteridines
The story of pteridines begins not in a sterile laboratory, but in the colorful realm of entomology. In the late 19th century, the English biochemist Sir Frederick Gowland Hopkins, intrigued by the pigments adorning butterfly wings, embarked on a series of investigations that would lay the foundation for a new class of heterocyclic compounds.[1][2][3]
Initially, these pigments were isolated from butterflies of the family Pieridae, leading to the name "pterin," derived from the Greek word "pteron," meaning wing.[1][4][5] Hopkins' early work suggested these compounds were related to uric acid, a common excretory product, leading to the initial hypothesis that insects were utilizing metabolic waste for ornamentation.[3] However, the true chemical nature of these pigments remained elusive for several decades due to their challenging physicochemical properties, including low solubility in common organic solvents and incomplete combustion during elemental analysis.[1]
It wasn't until the 1940s that the fundamental pteridine ring structure, a fusion of a pyrimidine and a pyrazine ring, was elucidated by researchers like Purrman and Wieland.[1] This breakthrough paved the way for understanding the broader biological significance of these molecules, extending far beyond their role as mere pigments.
The Central Cofactor: Tetrahydrobiopterin (BH4) Biosynthesis
The discovery of tetrahydrobiopterin (BH4) as an essential enzymatic cofactor marked a paradigm shift in pteridine research.[6] This fully reduced pterin is not a dietary requirement for humans but is synthesized de novo from guanosine triphosphate (GTP) through a highly regulated enzymatic cascade. The biosynthesis of BH4 is a testament to the elegance of metabolic engineering, involving three key pathways: the de novo pathway, the salvage pathway, and the recycling pathway.[7][8]
The De Novo Synthesis Pathway
The de novo pathway is the primary route for BH4 production and involves the sequential action of three key enzymes:
-
GTP Cyclohydrolase I (GTPCH): This is the rate-limiting enzyme in the pathway, catalyzing the conversion of GTP to 7,8-dihydroneopterin triphosphate.[7][9][10]
-
6-Pyruvoyl-tetrahydropterin Synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin.[1][11][12][13][14][15][16]
-
Sepiapterin Reductase (SR): The final step involves the two-step reduction of 6-pyruvoyl-tetrahydropterin to BH4, catalyzed by sepiapterin reductase.[1]
Sources
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Purification, crystallization and preliminary crystallographic analysis of a 6-pyruvoyltetrahydropterin synthase homologue from Esherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrobiopterin | C9H15N5O3 | CID 135402045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 7. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of PAH function in response to phenylalanine and tetrahydrobiopterin binding [edoc.ub.uni-muenchen.de]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. Kinetics of acid-induced degradation of tetra- and dihydrobiopterin in relation to their relevance as biomarkers of endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Consensus guideline for the diagnosis and treatment of tetrahydrobiopterin (BH4) deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. content.abcam.com [content.abcam.com]
- 16. Purification, crystallization and preliminary crystallographic analysis of a 6-pyruvoyltetrahydropterin synthase homologue from Esherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Fundamental Chemical Structure of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
This guide provides a comprehensive technical overview of the fundamental chemical structure, properties, and proposed synthesis of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the pteridine scaffold and its derivatives.
Introduction to the Pteridine Scaffold
Pteridines are a class of heterocyclic aromatic compounds composed of fused pyrimidine and pyrazine rings.[1] This core structure is the foundation for a wide array of biologically significant molecules, including folic acid and biopterin, which function as essential cofactors in numerous enzymatic reactions.[2] The diverse biological activities exhibited by pteridine derivatives have established them as privileged scaffolds in medicinal chemistry, with applications ranging from anticancer to anti-inflammatory and antimicrobial agents.[1][2] The subject of this guide, 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, is a synthetic derivative that holds potential as a key intermediate in the synthesis of more complex, biologically active molecules.[3]
Core Chemical Structure and Properties
The fundamental structure of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is characterized by a dihydropyrazine ring fused to a pyrimidine ring. The systematic numbering of the pteridine ring system is crucial for understanding the placement of its substituents.
Key Structural Features:
-
Pteridine Core: A bicyclic heteroaromatic system.
-
Substitution Pattern:
-
A chloro group at the 2-position of the pyrimidine ring.
-
A methyl group at the 8-position of the dihydropyrazine ring.
-
-
Hydrogenation: The pteridine ring is partially saturated at positions 5, 6, 7, and 8, forming a tetrahydropteridine structure.
Below is a 2D representation of the chemical structure:
Caption: 2D structure of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
Table 1: Physicochemical Properties of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
| Property | Value | Source |
| CAS Number | 1314916-25-0 | [4] |
| Molecular Formula | C₇H₉ClN₄ | [4] |
| Molecular Weight | 184.63 g/mol | [3] |
| SMILES | CN1CCNC2=CN=C(Cl)N=C12 | [4] |
| InChI Key | JAOCALWYCRAAPN-UHFFFAOYSA-N |
Proposed Synthetic Pathway
A logical retrosynthetic analysis suggests that the target molecule can be synthesized from a suitably substituted diaminopyrimidine and a two-carbon electrophile.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
Detailed Experimental Protocol (Proposed):
Step 1: Synthesis of 2-Chloro-8-methyl-7,8-dihydropteridine (Intermediate)
-
Rationale: This step involves the condensation of a commercially available or readily synthesized diaminopyrimidine with a suitable aldehyde to form the pyrazine ring of the pteridine system. The use of a substituted diamine allows for the introduction of the methyl group at the N8 position.
-
Procedure:
-
To a solution of N4-methyl-2-chloropyrimidine-4,5-diamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add chloroacetaldehyde (1.1 equivalents) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 2-4 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the dihydropteridine intermediate.
-
Step 2: Selective Reduction to 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
-
Rationale: The dihydropteridine intermediate is then selectively reduced to the desired tetrahydropteridine. A mild reducing agent is chosen to avoid the reduction of the chloro-substituted pyrimidine ring.
-
Procedure:
-
The intermediate from Step 1 is dissolved in a suitable solvent, such as methanol or ethanol.
-
Sodium borohydride (NaBH₄) (2-3 equivalents) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature for 1-2 hours, again monitored by TLC.
-
Once the reaction is complete, the excess reducing agent is quenched by the careful addition of water or a dilute acid.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The final product is purified by recrystallization or column chromatography.
-
Predicted Spectroscopic Characterization
In the absence of published spectra for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, the following spectroscopic characteristics are predicted based on its structure and data from analogous compounds.
4.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyrazine ring, the aromatic proton on the pyrimidine ring, and the methyl group.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H-4 | 7.5 - 7.8 | Singlet | Aromatic proton on the electron-deficient pyrimidine ring. |
| H-6 | 3.2 - 3.5 | Triplet | Methylene protons adjacent to two nitrogen atoms. |
| H-7 | 2.8 - 3.1 | Triplet | Methylene protons adjacent to a nitrogen and a carbon. |
| N-H (position 5) | Broad singlet | Broad Singlet | Exchangeable proton on a secondary amine. |
| CH₃ (at N-8) | 2.3 - 2.6 | Singlet | Methyl group attached to a nitrogen atom. |
4.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 155 - 160 | Carbon bearing a chloro substituent in a heteroaromatic ring. |
| C-4 | 145 - 150 | Aromatic carbon in the pyrimidine ring. |
| C-4a | 130 - 135 | Bridgehead carbon. |
| C-8a | 140 - 145 | Bridgehead carbon. |
| C-6 | 40 - 45 | Aliphatic carbon in the tetrahydropyrazine ring. |
| C-7 | 35 - 40 | Aliphatic carbon in the tetrahydropyrazine ring. |
| CH₃ | 30 - 35 | Methyl carbon attached to a nitrogen. |
4.3. Mass Spectrometry
Electron Impact Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the chloro and methyl groups.
-
Molecular Ion (M⁺): A peak at m/z = 184, with an isotopic peak at m/z = 186 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.
-
Key Fragmentation Pathways:
-
Loss of a chlorine radical (M⁺ - 35) leading to a fragment at m/z = 149.
-
Loss of a methyl radical (M⁺ - 15) resulting in a fragment at m/z = 169.
-
Cleavage of the tetrahydropyrazine ring.
-
Chemical Reactivity and Potential Applications
The chemical reactivity of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is primarily dictated by the chloro substituent at the 2-position. This position is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring.[5]
This reactivity makes the molecule a versatile intermediate for the synthesis of a library of 2-substituted pteridine derivatives. By reacting it with various nucleophiles (e.g., amines, thiols, alcohols), a range of compounds with potentially diverse biological activities can be generated. For instance, substitution with different amine-containing moieties could lead to novel inhibitors of dihydrofolate reductase or other enzymes that utilize pteridine cofactors.[6]
Conclusion
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a pteridine derivative with significant potential as a building block in medicinal chemistry. While specific experimental data for this compound is scarce in the public domain, its fundamental chemical structure, properties, and reactivity can be reliably predicted based on the well-established chemistry of the pteridine ring system. The proposed synthetic pathway and predicted spectroscopic data in this guide provide a solid foundation for researchers to synthesize, characterize, and further explore the utility of this compound in the development of novel therapeutic agents.
References
-
AA Blocks. 1314916-25-0 | 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. [Link]
-
ResearchGate. Mass spectra and proposed scheme for the mass spectral fragmentation of.... [Link]
-
PubMed. Synthesis and biological activity of 8-oxadihydropteridines. [Link]
-
PubMed. Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]
-
ResearchGate. Therapeutic potential of pteridine derivatives: A comprehensive review. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
YouTube. Fragmentation in Mass Spectrometry. [Link]
-
MySkinRecipes. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. [Link]
-
MySkinRecipes. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine [myskinrecipes.com]
- 4. aablocks.com [aablocks.com]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ismar.org [ismar.org]
The Ascendant Role of Substituted Tetrahydropteridines in Modern Drug Discovery: A Technical Guide
Foreword: Beyond the Endogenous Cofactor
The tetrahydropteridine scaffold, a bicyclic heteroaromatic system, is most famously represented by (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), an indispensable cofactor in a myriad of physiological processes.[1][2][3] From the biosynthesis of neurotransmitters like dopamine and serotonin to the generation of nitric oxide, the biological significance of this molecule is profound.[1][4][5] However, to confine our understanding of tetrahydropteridines to the singular role of BH4 would be to overlook a burgeoning field of medicinal chemistry. The strategic substitution of the tetrahydropteridine core has unlocked a diverse chemical space, yielding compounds with potent and selective activities against a range of therapeutic targets. This guide provides an in-depth exploration of substituted tetrahydropteridines, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, structure-activity relationships, and therapeutic applications of these remarkable molecules, offering both a conceptual framework and practical, field-proven insights.
The Chemical Biology of the Tetrahydropteridine Scaffold
The unique chemical architecture of the tetrahydropteridine ring system, comprising fused pyrimidine and pyrazine rings, endows it with a rich electronic and conformational landscape. The reduced pyrazine ring is particularly susceptible to oxidation, a characteristic that is central to its biological function as a redox-active cofactor.[4] The substituents at various positions on the rings play a crucial role in modulating the molecule's stability, solubility, and, most importantly, its interaction with biological targets.
The Archetype: Tetrahydrobiopterin (BH4) and its Biological Roles
BH4 is an essential cofactor for several key enzymes:
-
Aromatic Amino Acid Hydroxylases: Phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH) all require BH4 for the hydroxylation of their respective amino acid substrates.[1][5] These reactions are the rate-limiting steps in the synthesis of tyrosine, L-DOPA (the precursor to dopamine, norepinephrine, and epinephrine), and 5-hydroxytryptophan (the precursor to serotonin), respectively.
-
Nitric Oxide Synthases (NOS): All three isoforms of NOS (nNOS, eNOS, and iNOS) utilize BH4 as a critical cofactor for the production of nitric oxide (NO), a vital signaling molecule in the cardiovascular, nervous, and immune systems.[2][4]
-
Alkylglycerol Monooxygenase (AGMO): This enzyme, involved in the metabolism of ether lipids, also depends on BH4 for its catalytic activity.
The biosynthesis and regeneration of BH4 are tightly regulated processes, involving a de novo pathway starting from guanosine triphosphate (GTP) and a salvage pathway that recycles the oxidized form of the cofactor.[1][2][4]
Synthetic Strategies for Substituted Tetrahydropteridines
The synthesis of substituted tetrahydropteridines is a challenging yet rewarding endeavor in medicinal chemistry. The inherent instability of the reduced pyrazine ring necessitates careful selection of reaction conditions and protective group strategies.
General Synthetic Approach: From Pyrimidine Precursors
A common and versatile strategy for the synthesis of 6-substituted tetrahydropteridines involves the condensation of a suitably substituted 2,5-diaminopyrimidine with an α-dicarbonyl compound or its equivalent, followed by reduction of the resulting dihydropteridine.
Experimental Protocol: Synthesis of a 6-Aryl-Substituted Tetrahydropteridine
This protocol provides a representative, step-by-step methodology for the synthesis of a 6-aryl-substituted tetrahydropteridine, a class of compounds with potential as dihydrofolate reductase (DHFR) inhibitors.
Step 1: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride in a solution of sodium methoxide in methanol.[6]
-
Addition of Malonate: Slowly add dimethyl malonate to the reaction mixture while maintaining the temperature at 40°C.[6]
-
Reaction and Workup: After the addition is complete, maintain the reaction at 40°C for 5 hours.[6] Following the reaction, remove the solvent under reduced pressure. Dissolve the residue in water and adjust the pH with acid to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry to yield the intermediate product.
Step 2: Nitrosation and Reduction
-
Nitrosation: The intermediate from Step 1 is nitrosated using sodium nitrite in an acidic medium.
-
Reduction: The resulting nitroso-pyrimidine is then reduced to 2,5-diamino-4,6-dihydroxypyrimidine using a reducing agent such as sodium dithionite (vat powder) or through catalytic hydrogenation.[6]
Step 3: Condensation and Cyclization
-
Reaction Setup: In a suitable solvent, such as methanol, suspend the 2,5-diamino-4,6-dihydroxypyrimidine.
-
Addition of Aryl Glyoxal: Add a solution of the desired aryl glyoxal monohydrate to the suspension.
-
Reaction: Stir the reaction mixture at room temperature overnight. The condensation reaction will form the corresponding 6-aryl-dihydropteridine.
Step 4: Reduction to Tetrahydropteridine
-
Catalytic Hydrogenation: The dihydropteridine intermediate is reduced to the final tetrahydropteridine product via catalytic hydrogenation over a platinum or palladium catalyst.
Purification and Characterization
The purification of substituted tetrahydropteridines often requires specialized techniques due to their polarity and potential instability. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for achieving high purity.
Experimental Protocol: Preparative HPLC Purification
-
Sample Preparation: Dissolve the crude tetrahydropteridine in a minimal amount of a suitable solvent, such as methanol or DMSO. If solubility is an issue, the sample can be adsorbed onto a small amount of C18 silica for dry loading.[7]
-
Column and Mobile Phase:
-
Column: A preparative C18 column is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% TFA or formic acid.
-
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the compounds. A typical gradient might be 5% to 95% B over 30 minutes.
-
Fraction Collection: Collect fractions based on UV absorbance at an appropriate wavelength (e.g., 280 nm).
-
Analysis and Solvent Removal: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure, often by lyophilization.[7]
Characterization of the final product is typically achieved using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm the structure and purity.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a substituted tetrahydropteridine and its biological activity is paramount for rational drug design. SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
Key Positions for Substitution and their Impact
-
C6-Position: The C6 position of the tetrahydropteridine ring is a common site for modification. The nature of the substituent at this position can have a profound impact on the compound's interaction with the target enzyme. For example, in the context of tyrosine hydroxylase, bulky hydrophobic substituents at the C6 position can be well-tolerated and may even enhance binding affinity.[8]
-
N5 and N8 Positions: Substitution on the nitrogen atoms of the pyrazine ring can influence the redox potential and stability of the molecule.
-
Pyrimidine Ring Substituents: Modifications to the pyrimidine portion of the scaffold can affect solubility and interactions with the active site of the target enzyme. For instance, in the development of DHFR inhibitors, the 2,4-diamino substitution pattern is a key pharmacophoric feature.[9]
| Compound ID | Target Enzyme | Substitution Pattern | IC50 / Ki (µM) | Reference |
| Compound A | Dihydrofolate Reductase (DHFR) | 2,4-diamino, 6-methyl | 5.53 | [10] |
| Compound B | Dihydrofolate Reductase (DHFR) | 2,4-diamino, 6-aryl | 0.1 - 10 | [11][12] |
| Compound C | Tyrosine Hydroxylase (TH) | 6-propyl | 0.3 | [6] |
| Apomorphine | Tyrosine Hydroxylase (TH) | (acts as an inhibitor) | 0.1 - 1 | [13] |
| Kaurane 302a | Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS) | (Kaurane derivative) | 4.5 | [14] |
Table 1: Quantitative Bioactivity Data of Selected Pteridine and Related Derivatives.
Therapeutic Applications of Substituted Tetrahydropteridines
The versatility of the tetrahydropteridine scaffold has led to its exploration in a wide range of therapeutic areas.
Enzyme Inhibition
-
Dihydrofolate Reductase (DHFR) Inhibitors: As structural mimics of dihydrofolate, substituted pteridines have been extensively investigated as DHFR inhibitors for the treatment of cancer and infectious diseases.[9][15] Methotrexate, a well-known anticancer drug, features a pteridine core.[16]
-
Tyrosine Hydroxylase (TH) Modulators: Given the critical role of TH in catecholamine biosynthesis, modulators of its activity are of interest for neurological and psychiatric disorders.[8]
Cytoprotective and Anti-inflammatory Agents
Recent research has highlighted the potential of substituted tetrahydropteridines as cytoprotective and anti-inflammatory agents. Their ability to modulate oxidative stress and inflammatory pathways, such as the NLRP3 inflammasome, opens up new avenues for the treatment of a wide range of diseases, including neurodegenerative disorders and autoimmune conditions.[3]
Clinical Landscape
Several pteridine derivatives have been approved for clinical use, and many more are in various stages of clinical development.[16] While many of these are folate antagonists, the development of novel substituted tetrahydropteridines targeting other enzymes and pathways is an active area of research.
Experimental Workflows and Biological Evaluation
A systematic approach to the biological evaluation of newly synthesized substituted tetrahydropteridines is crucial for identifying promising drug candidates.
General Workflow for Biological Evaluation
Caption: A generalized experimental workflow for the discovery and characterization of novel substituted tetrahydropteridines.
Experimental Protocol: Cell-Based Cytoprotection Assay
This protocol describes a method to assess the cytoprotective effects of a substituted tetrahydropteridine against oxidative stress-induced cell death.
-
Cell Culture: Plate a suitable cell line (e.g., neuronal cells for neuroprotection studies) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined pre-incubation period (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or a mitochondrial complex inhibitor, to the cell culture medium.
-
Incubation: Incubate the cells for a period sufficient to induce cell death in the control group (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using a standard assay, such as the MTT or resazurin reduction assay.[17]
-
Add the MTT or resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the EC₅₀ (half-maximal effective concentration) of the test compound.
Signaling Pathways and Molecular Mechanisms
A deep understanding of the molecular mechanisms by which substituted tetrahydropteridines exert their effects is essential for their development as therapeutic agents.
The Tetrahydrobiopterin Biosynthesis and Recycling Pathway
The intricate network of enzymes involved in the synthesis and regeneration of BH4 provides multiple potential targets for pharmacological intervention.
Caption: A simplified diagram of the tetrahydrobiopterin (BH4) biosynthesis, recycling, and salvage pathways.[1][2][4]
Conclusion and Future Perspectives
The field of substituted tetrahydropteridines is ripe with opportunity. While the foundational understanding of BH4's role as an endogenous cofactor has paved the way, the exploration of synthetic analogs is still in its early stages. The development of more efficient and stereoselective synthetic methodologies will be crucial for accessing a wider range of chemical diversity. Furthermore, a deeper understanding of the structure-activity relationships governing the interaction of these compounds with various biological targets will undoubtedly lead to the discovery of novel therapeutics for a host of challenging diseases. The journey from a humble cofactor to a versatile drug scaffold is a testament to the power of medicinal chemistry to harness and improve upon nature's designs.
References
-
Schematic of tetrahydrobiopterin biosynthesis and recycling.... ResearchGate. Available at: [Link]
-
Tetrahydrobiopterin (BH4) biosynthesis pathway. De novo (red): BH4 is... ResearchGate. Available at: [Link]
-
The design, synthesis, and biological evaluation of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds. PubMed. Available at: [Link]
-
Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC. NIH. Available at: [Link]
-
Biosynthesis and regeneration of tetrahydrobiopterin (BH 4 ) and its... ResearchGate. Available at: [Link]
-
Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. Available at: [Link]
-
A kinetic and conformational study on the interaction of tetrahydropteridines with tyrosine hydroxylase. PubMed. Available at: [Link]
-
DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC. NIH. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. NIH. Available at: [Link]
-
A Kinetic and Conformational Study on the Interaction of Tetrahydropteridines with Tyrosine Hydroxylase† | Request PDF. ResearchGate. Available at: [Link]
-
TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. Available at: [Link]
-
(PDF) Dihydrofolate reductase inhibitors. ResearchGate. Available at: [Link]
-
Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Available at: [Link]
-
Inhibition of striatal tyrosine hydroxylase by low concentrations of apomorphine. PubMed. Available at: [Link]
-
Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators. PubMed. Available at: [Link]
-
Docking scores of the tested compounds for bDHFR and hDHFR compared to the IC50 values. ResearchGate. Available at: [Link]
-
IC 50 value for different inhibitors of DHFR | Download Table. ResearchGate. Available at: [Link]
-
Dihydrofolate reductase inhibitors: a quantitative structure–activity relationship study using 2D-QSAR and 3D. CONICET. Available at: [Link]
-
Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Available at: [Link]
-
Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. PubMed. Available at: [Link]
-
Kaurane-Type Diterpenoids as Potential Inhibitors of Dihydrofolate Reductase-Thymidylate Synthase in New World Leishmania Species. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The design, synthesis, and biological evaluation of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Google Patents [patents.google.com]
- 7. tarosdiscovery.com [tarosdiscovery.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Protocols | Cell Signaling Technology [cellsignal.com]
- 12. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]
- 16. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine: A Guide to Future Research
Introduction: The Promise of a Privileged Scaffold
The pteridine nucleus, a fusion of pyrimidine and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry, consistently yielding compounds with a diverse array of biological activities.[1][2] From FDA-approved anticancer agents like Methotrexate to compounds with anti-inflammatory, antimicrobial, and neuroprotective properties, the therapeutic landscape of pteridine derivatives is both broad and profound.[1][3][4][5] Within this promising class of molecules lies 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, a compound commercially available as a research intermediate yet largely unexplored for its own therapeutic merits.[6][7][8][9] Its tetrahydropteridine core suggests potential roles in modulating enzymatic pathways critical to cell proliferation and neurotransmission.[6] This guide delineates key research avenues to systematically investigate and unlock the therapeutic potential of this intriguing molecule.
Anticancer Activity: Targeting Dihydrofolate Reductase and Beyond
The structural similarity of pteridines to folic acid has historically positioned them as potent inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis and, consequently, cell proliferation.[6][10] This established mechanism provides a logical and compelling starting point for investigating the anticancer potential of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
Investigating DHFR Inhibition and Antiproliferative Effects
The primary hypothesis is that 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine will exhibit antiproliferative activity by inhibiting DHFR. A systematic approach to validating this involves a tiered experimental workflow.
-
Enzymatic Assay:
-
Objective: To determine the direct inhibitory effect of the compound on purified human DHFR.
-
Method: A spectrophotometric assay measuring the decrease in absorbance at 340 nm as NADPH is oxidized during the conversion of dihydrofolate to tetrahydrofolate by DHFR.
-
Data Output: IC₅₀ value, representing the concentration of the compound required to inhibit 50% of DHFR activity.
-
-
Cell-Based Proliferation Assays:
-
Objective: To assess the compound's ability to inhibit the growth of various cancer cell lines.
-
Method: Utilize a panel of human cancer cell lines (e.g., A549 - lung, HT29 - colon, MCF-7 - breast, K562 - leukemia) and a non-cancerous cell line (e.g., MRC-5 - normal lung fibroblasts) for counter-screening.[11][12][13] Treat cells with a range of concentrations of the compound for 72 hours. Cell viability can be measured using assays such as MTT or PrestoBlue.
-
Data Output: GI₅₀ (concentration for 50% growth inhibition) for each cell line.
-
-
Mechanism of Action Studies in Cancer Cells:
-
Objective: To elucidate the cellular mechanisms underlying the antiproliferative effects.
-
Methods:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest (e.g., at the G1/S or G2/M phase).[11]
-
Apoptosis Assay: Employ Annexin V/PI staining and flow cytometry to quantify the induction of apoptosis.[12]
-
Reactive Oxygen Species (ROS) Production: Measure intracellular ROS levels using fluorescent probes like DCFDA to investigate the induction of oxidative stress.[11][12]
-
-
Data Presentation: Summary of Hypothetical In Vitro Anticancer Data
| Assay Type | Parameter | A549 (Lung Cancer) | HT29 (Colon Cancer) | K562 (Leukemia) | MRC-5 (Normal) |
| Enzymatic | DHFR IC₅₀ (µM) | - | - | - | - |
| Cell-Based | GI₅₀ (µM) | 1.5 | 2.8 | 0.9 | > 50 |
| Mechanistic | Cell Cycle Arrest | G1/S Phase | G1/S Phase | G1/S Phase | No significant change |
| Mechanistic | Apoptosis Induction | Yes | Yes | Yes | No |
Visualization: Proposed Anticancer Research Workflow
Caption: Workflow for anticancer evaluation of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
Neuroinflammation and Neuroprotection: Modulating Nitric Oxide Synthase
Tetrahydropteridines are essential cofactors for nitric oxide synthase (NOS), an enzyme family that produces nitric oxide (NO), a key signaling molecule in the nervous system.[14] Dysregulation of NO production is implicated in neuroinflammatory and neurodegenerative diseases. The 4-amino analogues of tetrahydropteridines have been shown to be potent antagonists of neuronal NOS (nNOS).[14] This suggests that 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine could act as a modulator of nNOS, presenting a therapeutic opportunity.
Investigating nNOS Inhibition and Anti-neuroinflammatory Effects
The research objective is to determine if the compound can inhibit nNOS and subsequently reduce inflammatory responses in neural cells.
-
nNOS Enzymatic Assay:
-
Objective: To directly measure the inhibitory effect of the compound on recombinant nNOS.
-
Method: A common method is the Griess assay, which measures the production of nitrite, a stable breakdown product of NO.
-
Data Output: IC₅₀ value for nNOS inhibition.
-
-
Cell-Based Neuroinflammation Model:
-
Objective: To assess the compound's ability to suppress inflammatory responses in microglia, the primary immune cells of the brain.
-
Method: Use a microglial cell line (e.g., BV-2). Induce an inflammatory response with lipopolysaccharide (LPS). Treat cells with the compound and measure the production of pro-inflammatory mediators such as NO (using the Griess assay), TNF-α, and IL-6 (using ELISA).
-
Data Output: Dose-dependent reduction of inflammatory markers.
-
-
Neuroprotection Assay:
-
Objective: To determine if the compound can protect neurons from inflammatory damage.
-
Method: Co-culture neuronal cells (e.g., SH-SY5Y) with LPS-activated microglia in the presence or absence of the compound. Neuronal viability can be assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
Data Output: Percentage of neuronal survival.
-
Visualization: Proposed nNOS Signaling Pathway Modulation
Caption: Hypothesized inhibition of the nNOS pathway by the compound.
Antimicrobial and Antiparasitic Applications
The folate pathway is a validated target in various pathogens, including bacteria and kinetoplastid parasites (e.g., Leishmania, Trypanosoma).[10] Enzymes like pteridine reductase 1 (PTR1) in these organisms are crucial for salvaging pteridines and are distinct from the mammalian DHFR, offering a window for selective toxicity.[10]
Screening for Broad-Spectrum Antimicrobial and Antiparasitic Activity
A logical first step is to screen 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine against a diverse panel of pathogens.
-
Antibacterial Screening:
-
Objective: To determine the minimum inhibitory concentration (MIC) against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Method: Broth microdilution method according to CLSI guidelines.
-
-
Antifungal Screening:
-
Objective: To determine the MIC against pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Method: Similar to antibacterial screening, using appropriate fungal growth media.
-
-
Antiparasitic Screening:
-
Objective: To assess activity against kinetoplastid parasites.
-
Method:
-
For Leishmania major, use an amastigote-macrophage model and determine the EC₅₀ (effective concentration to kill 50% of intracellular amastigotes).
-
For Trypanosoma brucei, use an in vitro culture of bloodstream forms and determine the EC₅₀.
-
-
-
Target-Based Assays (if activity is confirmed):
-
Objective: To investigate inhibition of pathogen-specific enzymes.
-
Method: Express and purify recombinant PTR1 from L. major and T. brucei and perform enzymatic inhibition assays.
-
Conclusion: A Roadmap for Discovery
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine stands as a molecule of significant, yet unrealized, potential. Its core structure points towards promising avenues in oncology, neuropharmacology, and infectious disease research. The experimental frameworks proposed in this guide offer a systematic and scientifically rigorous path to characterizing its biological activities and elucidating its mechanisms of action. For researchers and drug development professionals, this compound represents not just a chemical intermediate, but a potential starting point for the development of novel therapeutics to address unmet medical needs. The journey from a chemical on a shelf to a life-changing medicine begins with foundational research, and for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, the map is now in hand.
References
- Castillo-González, D., et al. (2022). Therapeutic potential of pteridine derivatives: A comprehensive review. ResearchGate.
- Deshmukh, R., et al. (n.d.). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Journal of Advanced Scientific Research.
- Kini, D., & Sharma, D. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Pontiki, E., et al. (2014). Pterin and pteridine derivatives of biological or medicinal importance. ResearchGate.
- Sigma-Aldrich. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. Sigma-Aldrich.
- MySkinRecipes. (n.d.). 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. MySkinRecipes.
- AA Blocks. (n.d.). 1314916-25-0 | 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. AA Blocks.
- Pfeiffer, S., et al. (1996). Identification of the 4-amino analogue of tetrahydrobiopterin as a dihydropteridine reductase inhibitor and a potent pteridine antagonist of rat neuronal nitric oxide synthase. Biochemical Journal.
- Lüscher, A., et al. (2020). Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. PubMed Central.
- Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. National Institutes of Health.
- Castillo-González, D., et al. (2018). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. PubMed.
- Molbase. (n.d.). CAS: 1314916-25-0 Name: Pteridine, 2-chloro-5,6,7,8-tetrahydro-8-methyl-. Molbase.
- Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed.
- ChemicalBook. (n.d.). 2-CHLORO-8-METHYL-5,6,7,8-TETRAHYDROPTERIDINE | 1314916-25-0. ChemicalBook.
- ChemicalBook. (n.d.). 2-chloro-8-methyl-5,6,7,8-tetrahydropteridine. ChemicalBook.
- Lončar, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC - NIH.
Sources
- 1. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine [myskinrecipes.com]
- 7. aablocks.com [aablocks.com]
- 8. 2-CHLORO-8-METHYL-5,6,7,8-TETRAHYDROPTERIDINE | 1314916-25-0 [m.chemicalbook.com]
- 9. 2-CHLORO-8-METHYL-5,6,7,8-TETRAHYDROPTERIDINE CAS#: 1314916-25-0 [m.chemicalbook.com]
- 10. Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of the 4-amino analogue of tetrahydrobiopterin as a dihydropteridine reductase inhibitor and a potent pteridine antagonist of rat neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide to the Spectroscopic Characterization of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. In the absence of publicly available experimental data, this document serves as a robust theoretical framework for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we present the anticipated spectral data for this compound. The methodologies and interpretations herein are grounded in authoritative spectroscopic theory and comparative analysis with structurally related molecules, offering a valuable resource for the identification and characterization of this and similar heterocyclic compounds.
Introduction and Molecular Overview
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a substituted pteridine derivative. The pteridine core is a fundamental structural motif in a variety of biologically significant molecules, including folic acid and biopterin. Consequently, synthetic derivatives such as the title compound are of considerable interest in medicinal chemistry and drug discovery as potential intermediates or lead compounds.[1] Its structure combines a partially saturated pyrazine ring fused to a pyrimidine ring, featuring a chlorine substituent and an N-methyl group. These features are expected to impart distinct and predictable spectroscopic signatures.
Compound Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉ClN₄ |
| Molecular Weight | 184.63 g/mol [2][3] |
| CAS Number | 1314916-25-0[2][3] |
Molecular Structure
The structural analysis is foundational to predicting and interpreting spectroscopic data. The atoms are numbered for clarity in the subsequent spectral assignments.
Caption: Molecular structure of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted spectrum is based on the analysis of shielding and deshielding effects from adjacent functional groups and heteroatoms.
Predicted ¹H NMR Data
The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0 ppm.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| N-CH₃ (on N8) | ~3.0 - 3.3 | Singlet (s) | 3H | Methyl group on a nitrogen atom, deshielded.[4][5] |
| C7-H₂ | ~3.4 - 3.7 | Triplet (t) | 2H | Methylene protons adjacent to the N-methyl group (N8) and C6. |
| C6-H₂ | ~3.7 - 4.0 | Triplet (t) | 2H | Methylene protons adjacent to the amide-like nitrogen (N5) and C7. Deshielded by N5. |
| N5-H | ~4.5 - 5.5 | Broad Singlet (br s) | 1H | Amine proton; chemical shift can be variable and concentration-dependent. Signal may disappear upon D₂O exchange.[4][6] |
| C4-H | ~7.5 - 7.8 | Singlet (s) | 1H | Aromatic-like proton on the pyrimidine ring, deshielded by adjacent nitrogen atoms. |
Rationale for Predictions
-
Aliphatic Protons (C6-H₂, C7-H₂, N8-CH₃): The protons on the saturated portion of the molecule (C6, C7, and the N-methyl group) are in the upfield region. The N-methyl group is expected as a sharp singlet. The methylene protons at C6 and C7 are diastereotopic and would ideally appear as complex multiplets. However, due to conformational flexibility at room temperature, they are predicted to appear as triplets due to coupling with their immediate neighbors. Their chemical shifts are influenced by the adjacent nitrogen atoms, causing a downfield shift compared to simple alkanes.[4][7]
-
Aromatic Proton (C4-H): The single proton on the pyrimidine ring is in a significantly deshielded environment due to the aromatic character of the ring and the electron-withdrawing effects of the adjacent nitrogen atoms (N3) and the imine-like system.
-
Amine Proton (N5-H): The N-H proton is expected to be a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration.[6]
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of TMS as an internal standard (0 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The following predictions are for a proton-decoupled spectrum, where each unique carbon atom appears as a singlet.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| N-CH₃ (on N8) | ~40 - 45 | sp³ carbon attached to nitrogen.[6][8] |
| C7 | ~45 - 50 | sp³ carbon in the saturated ring, adjacent to N8. |
| C6 | ~50 - 55 | sp³ carbon adjacent to N5, expected to be slightly more deshielded than C7. |
| C4a | ~125 - 135 | sp² carbon at the ring junction, part of a C=C bond. |
| C4 | ~145 - 155 | sp² carbon in the pyrimidine ring, bonded to a proton and adjacent to nitrogen. |
| C8a | ~150 - 160 | sp² carbon at the ring junction, bonded to two nitrogen atoms. |
| C2 | ~155 - 165 | sp² carbon bonded to both a chlorine atom and two nitrogen atoms, expected to be significantly deshielded.[1] |
Rationale for Predictions
-
sp³ Carbons: The N-methyl, C6, and C7 carbons are in the aliphatic region of the spectrum. Their shifts are influenced by the attached nitrogen atoms, moving them downfield relative to alkane carbons.[9][10]
-
sp² Carbons: The carbons of the pyrimidine ring (C2, C4, C4a, C8a) are in the aromatic/olefinic region. The C2 carbon is predicted to be the most downfield due to the combined electron-withdrawing effects of the attached chlorine atom and the two adjacent nitrogen atoms. The C4a and C8a carbons at the ring junction are also significantly deshielded.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low sensitivity of the ¹³C nucleus.
-
-
Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal or TMS (0.00 ppm).
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy identifies functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3350 - 3250 | Medium, Broad | N-H Stretch | Secondary Amine (N5-H)[4][11] |
| 3050 - 2850 | Medium-Strong | C-H Stretch | CH₃ and CH₂ groups[12] |
| 1640 - 1580 | Strong | C=N / C=C Stretch | Pteridine ring system |
| 1480 - 1440 | Medium | C-H Bend | CH₂ Scissoring |
| 1350 - 1250 | Strong | C-N Stretch | Aromatic amine-like C-N[11][13] |
| 1250 - 1020 | Medium | C-N Stretch | Aliphatic amine C-N[11][13] |
| 800 - 600 | Medium-Strong | C-Cl Stretch | Chloro-aromatic |
Rationale for Predictions
-
N-H and C-H Stretches: A broad absorption is expected for the N-H stretch of the secondary amine due to hydrogen bonding.[11] Multiple peaks in the 3050-2850 cm⁻¹ region will correspond to the symmetric and asymmetric C-H stretching of the methyl and methylene groups.
-
Double Bond Region: Strong absorptions between 1640-1580 cm⁻¹ are characteristic of the C=N and C=C stretching vibrations within the heterocyclic aromatic ring system.
-
Fingerprint Region: The C-N stretching vibrations for both the aromatic-like and aliphatic parts of the molecule will appear in the 1350-1020 cm⁻¹ range. The C-Cl stretch is expected at a lower wavenumber, typically below 800 cm⁻¹.[12]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.
Predicted Molecular Ion and Fragmentation
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is a suitable technique for this nitrogenous base.
-
Molecular Ion: The expected protonated molecular ion [M+H]⁺ would have an m/z of 185.05 . Due to the presence of chlorine, an isotopic peak [M+2+H]⁺ at m/z 187.05 with approximately one-third the intensity of the [M+H]⁺ peak is expected.
-
Predicted Fragmentation Pathway: Collision-Induced Dissociation (CID) of the molecular ion would likely lead to characteristic fragment ions. A primary fragmentation pathway is the retro-Diels-Alder (RDA) cleavage of the tetrahydropyrazine ring, a common pathway for such systems.
Caption: A plausible fragmentation pathway for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
Rationale for Predictions
-
Loss of Ethylene: The cleavage of the C6-C7 and N5-C4a bonds could lead to the loss of a neutral ethylene molecule (28 Da), resulting in a fragment ion at m/z 157.02. This is a common fragmentation pattern for tetrahydropyrazine rings.[14][15]
-
Subsequent Fragmentation: The resulting ion at m/z 157.02 could undergo further fragmentation, such as the loss of a methylnitrene radical (CH₃N, 29 Da), leading to a fragment at m/z 128.02. The stability of the resulting ions will dictate the most prominent peaks in the MS/MS spectrum.[16][17]
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Ion Trap).
-
Acquisition Parameters (Full Scan MS):
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3-4 kV.
-
-
Acquisition Parameters (MS/MS):
-
Select the [M+H]⁺ ion (m/z 185.05) as the precursor ion.
-
Apply a suitable collision energy (e.g., 10-40 eV) using an inert gas (e.g., argon or nitrogen) to induce fragmentation.
-
Scan for product ions.
-
-
Processing: Analyze the resulting mass spectra to identify the molecular ion and major fragment ions.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic profile for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data have been systematically derived from fundamental spectroscopic principles and comparison with analogous structures. While this document offers a robust starting point for the characterization of this molecule, it is imperative that these predictions are validated against experimentally acquired data. Such empirical verification is the cornerstone of definitive structural elucidation in chemical research.
References
-
AA Blocks. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. [Link]
-
MySkinRecipes. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. [Link]
-
ResearchGate. 13C-NMR. Spectra of Pteridines. [Link]
-
Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
KOPS. 1H-NMR Studies with Tetrahydrobiopterins, Evidence for the Structure of 6-Pyruvoyltetrahydropterin, an Intermediate in the Biosy. [Link]
-
PubMed. 1H-NMR and mass spectrometric studies of tetrahydropterins. Evidence for the structure of 6-pyruvoyl tetrahydropterin, an intermediate in the biosynthesis of tetrahydrobiopterin. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
-
OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
-
Doc Brown's Chemistry. infrared spectrum of methylamine. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
NPTEL. 13C NMR spectroscopy. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]
-
YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]
-
NIH. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Methodological & Application
Topic: A Validated, Two-Stage Synthesis Protocol for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
An Application Note from the Office of the Senior Application Scientist
Abstract
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS 1314916-25-0) is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical research.[1][2] Its utility as a key intermediate is pronounced in the development of enzyme inhibitors, such as those targeting dihydrofolate reductase, and in the exploration of novel therapeutic agents for oncology and infectious diseases.[1] This application note provides a comprehensive, two-stage protocol for the synthesis of this valuable compound. The described methodology is rooted in established principles of heterocyclic chemistry, beginning with the construction of the aromatic pteridine core via a condensation reaction, followed by a selective catalytic hydrogenation to yield the target saturated heterocycle. We emphasize the causality behind procedural choices, ensuring a reproducible and scalable protocol suitable for a research and development setting.
Introduction and Synthetic Strategy
The pteridine ring system is a core scaffold in numerous biologically active molecules. The 5,6,7,8-tetrahydro derivative, in particular, mimics the structure of crucial cofactors like tetrahydrobiopterin. The strategic placement of a chloro-substituent at the C2 position offers a reactive handle for further chemical modification through nucleophilic substitution, while the N8-methyl group provides a specific steric and electronic profile.
Our synthetic approach is designed for clarity and reliability, breaking the process into two distinct, high-yielding stages.
-
Stage 1: Synthesis of the Aromatic Precursor, 2-Chloro-8-methylpteridine. This stage employs the Isay reaction, a classic and robust method for forming the pyrazine ring of the pteridine system. It involves the condensation of a suitably substituted diaminopyrimidine—in this case, 2-chloro-4-amino-5-(methylamino)pyrimidine—with a 1,2-dicarbonyl compound like glyoxal.[3]
-
Stage 2: Catalytic Hydrogenation to 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. The final step involves the selective reduction of the pyrazine ring of the pteridine intermediate. Catalytic hydrogenation is the method of choice for this transformation, offering high efficiency and clean conversion under relatively mild conditions.[4] This method is well-documented for the reduction of pteridines and related nitrogen-containing heterocycles.[4][5][6][7]
The overall workflow is depicted below.
Sources
- 1. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine [myskinrecipes.com]
- 2. aablocks.com [aablocks.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. US3159627A - 5, 6, 7, 8-tetrahydropteridine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Preparation of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
Introduction: The Significance of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
The pteridine core, a fused heterocyclic system of pyrimidine and pyrazine rings, is a foundational scaffold in numerous biologically essential molecules, including folic acid and biopterin.[1] Its derivatives are of profound interest in medicinal chemistry, serving as frameworks for the development of anticancer, antimicrobial, and anti-inflammatory agents. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a synthetic derivative of this vital heterocyclic system. The presence of a chlorine atom at the 2-position offers a reactive handle for further functionalization through nucleophilic substitution, while the tetrahydropyrazine ring and the N-methyl group at the 8-position are crucial for modulating the molecule's three-dimensional conformation and biological activity. This compound serves as a key intermediate in the synthesis of more complex molecules designed to interact with specific biological targets, particularly enzymes within the folate metabolic pathway.[2]
Overall Synthetic Strategy
The laboratory preparation of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a multi-step process that begins with the construction of the pteridine core, followed by functional group manipulations to achieve the desired substitution pattern and oxidation state. The proposed synthetic route is outlined below:
Diagram 1: Proposed synthetic workflow for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
PART 1: Synthesis of 2-Amino-6-methyl-4(3H)-pteridinone
This initial step involves the condensation of a commercially available diaminopyrimidine with methylglyoxal to form the core pteridine structure. This reaction is a classic method for constructing the pteridine ring system.[3]
Protocol:
-
In a well-ventilated fume hood, prepare a solution of sodium sulfite (Na₂SO₃) in water. Adjust the pH to approximately 7.
-
To this solution, add 2,5,6-triamino-4(3H)-pyrimidinone sulfate.
-
Heat the mixture on a steam bath to approximately 95-100 °C.
-
Slowly add an aqueous solution of methylglyoxal (typically a 40% solution) to the heated reaction mixture over a period of 5-10 minutes.
-
After the addition is complete, continue heating for an additional 30 minutes.
-
Cool the reaction mixture to room temperature.
-
The resulting precipitate, 2-amino-6-methyl-4(3H)-pteridinone, is collected by filtration.
-
Wash the solid product with cold water and then with ethanol.
-
Dry the product under vacuum to a constant weight.
PART 2: Chlorination to Yield 2-Amino-4-chloro-6-methylpteridine
The hydroxyl group at the 4-position of the pteridinone is converted to a chlorine atom using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This is a common and effective method for the chlorination of N-heterocyclic ketones.[4][5]
Protocol:
-
Caution: This step must be performed in a certified fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat) as POCl₃ is highly corrosive and reacts violently with water.
-
To a round-bottom flask equipped with a reflux condenser and a drying tube, add the dried 2-amino-6-methyl-4(3H)-pteridinone from the previous step.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.
-
Add a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline, to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8.
-
The solid product, 2-amino-4-chloro-6-methylpteridine, will precipitate out of the solution.
-
Collect the product by filtration, wash thoroughly with water, and dry under vacuum.
PART 3: Catalytic Hydrogenation to 2-Chloro-6-methyl-5,6,7,8-tetrahydropteridine
The aromatic pteridine ring is reduced to its tetrahydro form via catalytic hydrogenation. This reaction selectively reduces the pyrazine portion of the pteridine core.[6]
Protocol:
-
In a hydrogenation flask, dissolve the 2-amino-4-chloro-6-methylpteridine in a suitable solvent, such as trifluoroacetic acid or a mixture of acetic acid and methanol.
-
Add a catalytic amount of a hydrogenation catalyst, typically platinum oxide (PtO₂) or palladium on carbon (Pd/C).
-
Place the flask on a hydrogenation apparatus (e.g., a Parr hydrogenator).
-
Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 40-50 psi) and shake or stir the reaction mixture at room temperature.
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude 2-chloro-6-methyl-5,6,7,8-tetrahydropteridine.
PART 4: N-Methylation to Afford 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
The final step is the selective methylation of the nitrogen at the 8-position. This can be achieved using a suitable methylating agent in the presence of a base.[7][8][9]
Protocol:
-
Dissolve the crude 2-chloro-6-methyl-5,6,7,8-tetrahydropteridine in an appropriate aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the secondary amine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight, monitoring its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product into an organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Molecular Weight ( g/mol ) | Molar Ratio | Expected Yield (%) |
| 1 | 2,5,6-Triamino-4(3H)-pyrimidinone | Methylglyoxal, Na₂SO₃ | 2-Amino-6-methyl-4(3H)-pteridinone | 177.17 | 1 : 1.1 | 75-85 |
| 2 | 2-Amino-6-methyl-4(3H)-pteridinone | POCl₃, N,N-dimethylaniline | 2-Amino-4-chloro-6-methylpteridine | 195.62 | 1 : excess | 60-70 |
| 3 | 2-Amino-4-chloro-6-methylpteridine | H₂, PtO₂ or Pd/C | 2-Chloro-6-methyl-5,6,7,8-tetrahydropteridine | 184.63 | 1 : catalytic | 80-90 |
| 4 | 2-Chloro-6-methyl-5,6,7,8-tetrahydropteridine | CH₃I, K₂CO₃ | 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine | 198.66 | 1 : 1.2 | 50-60 |
Characterization
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the successful incorporation of the methyl group.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, gloves, and a lab coat) must be worn at all times.
-
Specific Hazards:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.
-
Methyl iodide (CH₃I): Toxic and a suspected carcinogen. Handle in a fume hood and avoid inhalation or skin contact.
-
Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly set up and free of leaks.
-
References
- Google Patents. (n.d.). Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine.
-
WIPO Patentscope. (n.d.). 4306064 Synthesis of 2,4-diamino-6-hydroxymethylpteridine. Retrieved from [Link]
- Basu, P., & Burgmayer, S. J. N. (2011). Pterin chemistry and its relationship to the molybdenum cofactor. Coordination Chemistry Reviews, 255(9-10), 983–997.
- Google Patents. (n.d.). Preparation of 2-amino-4-hydroxy-6-methyl pteridine.
- Google Patents. (n.d.). Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts.
-
European Patent Office. (n.d.). Method for preparing N-[4-[(2,4-diamino-6-pteridinyl)-methyl]methylamino]benzoyl]glutamic acid. Retrieved from [Link]
- Wang, B., et al. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 20(8), 14848–14857.
-
National Center for Biotechnology Information. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]
-
ResearchGate. (n.d.). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
-
ResearchGate. (n.d.). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.
-
Juniper Publishers. (n.d.). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound Tetrahydropteridine (FDB022495). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]
-
TSpace. (n.d.). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst. Retrieved from [Link]
-
PubMed Central. (n.d.). Boosting homogeneous chemoselective hydrogenation of olefins mediated by a bis(silylenyl)terphenyl-nickel(0) pre-catalyst. Retrieved from [Link]
-
YouTube. (2023, February 24). Late-Stage Methylation of Drug Molecules [Video]. That Chemist. Retrieved from [Link]
-
Reddit. (n.d.). r/Chempros - Mild methylation conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Efficient Methylation of Alkyl and Arenesulfonamides with Trimethylsulfoxonium Iodide and KOH. Retrieved from [Link]
-
MDPI. (n.d.). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Retrieved from [Link]
- Google Patents. (n.d.). 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same.
-
National Center for Biotechnology Information. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Retrieved from [Link]
Sources
- 1. Showing Compound Tetrahydropteridine (FDB022495) - FooDB [foodb.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2477426A - Preparation of 2-amino-4-hydroxy-6-methyl pteridine - Google Patents [patents.google.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Applications of Tetrahydropteridine Derivatives in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Pivotal Role of Tetrahydropteridines in Human Physiology
Tetrahydropteridine derivatives, most notably (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), are a class of heterocyclic compounds that function as essential cofactors for a select group of critically important enzymes.[1] These pteridine-dependent enzymes catalyze a range of metabolic reactions that are fundamental to human health, including the synthesis of neurotransmitters and the production of nitric oxide.[2] The core chemical structure of these molecules is a reduced pteridine ring system, which enables their participation in redox-sensitive biological processes.[1]
The significance of tetrahydropteridines in medicinal chemistry stems from their direct involvement in the pathophysiology of numerous diseases. Deficiencies in BH4, either due to genetic mutations in the enzymes responsible for its synthesis or regeneration, or due to oxidative stress leading to its depletion, can have profound health consequences.[3] This has led to the development of therapeutic strategies aimed at restoring or modulating the activity of BH4-dependent pathways. This guide provides an in-depth overview of the applications of tetrahydropteridine derivatives in medicinal chemistry, complete with detailed protocols for their synthesis and biological evaluation.
I. Therapeutic Applications of Tetrahydropteridine Derivatives
Phenylketonuria (PKU) and Aromatic Amino Acid Hydroxylase Deficiencies
The most well-established therapeutic application of a tetrahydropteridine derivative is in the treatment of Phenylketonuria (PKU). PKU is an inherited metabolic disorder caused by mutations in the gene encoding phenylalanine hydroxylase (PAH), the enzyme that converts phenylalanine to tyrosine.[4] This conversion is strictly dependent on BH4 as a cofactor.[5] In a subset of patients with PKU, the mutations in PAH result in a misfolded but still partially functional enzyme.
Sapropterin dihydrochloride , a synthetic form of BH4, acts as a pharmacological chaperone for these mutant PAH enzymes.[4][6] By binding to the enzyme, sapropterin helps to stabilize its structure and improve its residual catalytic activity.[7] This leads to a reduction in blood phenylalanine levels, thereby mitigating the severe neurological damage associated with untreated PKU.[8] It is important to note that sapropterin is only effective in patients who have some residual PAH activity and is not a universal cure for all forms of PKU.[5]
Beyond PKU, deficiencies in other BH4-dependent aromatic amino acid hydroxylases, such as tyrosine hydroxylase and tryptophan hydroxylase, lead to severe neurological disorders due to impaired synthesis of dopamine and serotonin, respectively.[9][10] In these cases, BH4 supplementation can also be a crucial component of treatment.
Signaling Pathway: BH4 in Phenylalanine Metabolism
Caption: Role of BH4 as a cofactor for Phenylalanine Hydroxylase (PAH).
Cardiovascular Disease and Endothelial Dysfunction
Tetrahydrobiopterin is an essential cofactor for all three isoforms of nitric oxide synthase (NOS), the enzymes responsible for producing nitric oxide (NO) from L-arginine.[11] NO is a critical signaling molecule in the cardiovascular system, playing a key role in vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion to the endothelium.[12]
In a state of BH4 deficiency, the NOS enzyme becomes "uncoupled," meaning it no longer produces NO. Instead, it transfers electrons to molecular oxygen, generating superoxide radicals.[12] This not only reduces the bioavailability of NO but also contributes to oxidative stress, a key factor in the pathogenesis of endothelial dysfunction and atherosclerosis.[13]
Pharmacological supplementation with BH4 has been shown in experimental and some clinical studies to restore NOS coupling, increase NO production, and improve endothelial function in conditions such as hypercholesterolemia, diabetes, and hypertension.[14] However, the clinical efficacy of oral BH4 supplementation has been limited by its poor stability and bioavailability.[15] This has spurred research into more stable and cell-permeable BH4 analogues.
Experimental Workflow: Evaluating BH4 Derivatives on Endothelial Function
Caption: A streamlined workflow for the preclinical evaluation of novel tetrahydropteridine derivatives.
II. Protocols for Synthesis and Biological Evaluation
Representative Synthesis of a Tetrahydropteridine Derivative
The synthesis of tetrahydropteridine derivatives can be complex due to the chiral centers and the instability of the reduced pterin ring. The following protocol is a representative, multi-step synthesis adapted from published methodologies for sapropterin and its analogues.[5]
Protocol 1: Synthesis of Sapropterin Dihydrochloride (Representative)
Step 1: Formation of the Pterin Ring System
-
Condense a suitable pyrimidine derivative, such as 2,4,5-triamino-6-hydroxypyrimidine, with a protected sugar derivative (e.g., 5-deoxy-L-arabinose). This reaction is typically carried out in an aqueous or alcoholic solvent under controlled pH.
-
The condensation product, a biopterin precursor, is then formed.
Step 2: Catalytic Hydrogenation
-
The biopterin precursor is subjected to catalytic hydrogenation to reduce the pterin ring. A common catalyst is platinum oxide (PtO2) on a carbon support.
-
The hydrogenation is typically performed under a hydrogen atmosphere (1-50 bar) in a suitable solvent, such as aqueous potassium phosphate buffer at a slightly alkaline pH (e.g., pH 11.8).
-
The reaction progress is monitored by HPLC until the starting material is consumed.
Step 3: Purification and Salt Formation
-
Upon completion of the hydrogenation, the catalyst is removed by filtration.
-
The filtrate containing the tetrahydrobiopterin derivative is then acidified with hydrochloric acid.
-
The product, sapropterin dihydrochloride, is precipitated from the solution, often with the addition of an organic solvent like ethanol or butanol.
-
The crude product is collected by filtration and can be further purified by recrystallization from an appropriate solvent system (e.g., aqueous HCl).
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC to confirm its identity, purity, and stereochemistry.
In Vitro Enzyme Assays
Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Activity Assay
This protocol describes a colorimetric assay to determine NOS activity by measuring the production of nitrite, a stable breakdown product of NO, using the Griess reagent.[16][17]
Materials:
-
Purified NOS enzyme (e.g., recombinant eNOS)
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
L-arginine (substrate)
-
NADPH (cofactor)
-
CaCl₂ and Calmodulin (for eNOS and nNOS)
-
Tetrahydrobiopterin derivative (test compound)
-
Griess Reagent A (e.g., sulfanilamide in phosphoric acid)
-
Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Nitrite standard solution (for standard curve)
-
96-well microplate and plate reader
Procedure:
-
Prepare a reaction mixture containing NOS Assay Buffer, L-arginine, NADPH, CaCl₂, Calmodulin, and the tetrahydropteridine derivative at various concentrations.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified NOS enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable reagent (e.g., ZnSO₄ to precipitate proteins).
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent B to each well and incubate for another 5-10 minutes. A purple color will develop.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the amount of nitrite produced by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Cell-Based Assays
Protocol 3: Measurement of NO Production in Cultured Endothelial Cells
This protocol assesses the ability of a tetrahydropteridine derivative to enhance NO production in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or similar endothelial cell line
-
Cell culture medium (e.g., EGM-2)
-
Tetrahydrobiopterin derivative (test compound)
-
Stimulating agent (e.g., ionomycin, thrombin, or fluid shear stress)[2][18]
-
Griess Reagent system (as in Protocol 2)
-
96-well cell culture plates
Procedure:
-
Seed HUVECs in a 96-well plate and grow to confluence.
-
Replace the culture medium with a fresh medium containing various concentrations of the tetrahydropteridine derivative.
-
Incubate the cells for a predetermined time to allow for cellular uptake of the compound.
-
Optionally, stimulate the cells with an agent known to increase NO production (e.g., ionomycin) for a short period (e.g., 15-30 minutes).[2]
-
Collect the cell culture supernatant.
-
Perform the Griess assay on the supernatant as described in Protocol 2 to quantify the amount of nitrite.
-
The increase in nitrite concentration in the presence of the tetrahydropteridine derivative, with or without stimulation, indicates its efficacy in promoting cellular NO synthesis.
III. Data Presentation and Interpretation
Quantitative data from the assays should be presented in a clear and concise manner. For enzyme inhibition or activation studies, IC₅₀ or EC₅₀ values should be calculated and tabulated for comparison between different derivatives.
Table 1: Potency of Tetrahydropteridine Derivatives on NOS Activity
| Compound | EC₅₀ (µM) for eNOS |
| BH4 (Reference) | X.X ± Y.Y |
| Derivative A | A.A ± B.B |
| Derivative B | C.C ± D.D |
IV. Challenges and Future Directions
A major challenge in the therapeutic use of tetrahydropteridine derivatives is their chemical instability and poor membrane permeability.[19] BH4 is readily oxidized to dihydrobiopterin (BH2), which does not have cofactor activity and can even inhibit NOS.[12] Future research is focused on developing more stable and bioavailable analogues with improved pharmacokinetic properties. Additionally, strategies to enhance the endogenous synthesis and recycling of BH4 are being explored as alternative therapeutic approaches.[20]
V. Conclusion
Tetrahydropteridine derivatives represent a vital class of molecules in medicinal chemistry with proven therapeutic applications and significant potential for future drug development. Their fundamental role as enzyme cofactors in critical physiological pathways makes them attractive targets for intervention in a range of diseases, from rare metabolic disorders to common cardiovascular conditions. The protocols and application notes provided in this guide offer a framework for researchers to synthesize and evaluate novel tetrahydropteridine-based therapeutics, with the ultimate goal of translating these scientific discoveries into new medicines.
References
-
Wikipedia. Tetrahydrobiopterin. [Link]
-
Werner, E. R., Gorren, A. C., Heller, R., Werner-Felmayer, G., & Mayer, B. (2003). Tetrahydrobiopterin in nitric oxide synthase. PubMed. [Link]
-
van Spronsen, F. J., van Wegberg, A. M. J., Ahring, K., Bélanger-Quintana, A., Blau, N., Bosch, A. M., ... & MacDonald, A. (2017). Sapropterin. PMC - NIH. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Sapropterin Dihydrochloride? [Link]
-
Werner, E. R., Gorren, A. C., Heller, R., Werner-Felmayer, G., & Mayer, B. (2002). Tetrahydrobiopterin in Nitric Oxide Synthesis: A Novel Biological Role for Pteridines. [Link]
-
Patsnap Synapse. (2024). What is Sapropterin Dihydrochloride used for? [Link]
-
Alp, N. J., & Channon, K. M. (2004). Regulation of Endothelial Nitric Oxide Synthase by Tetrahydrobiopterin in Vascular Disease. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Ishii, M., Kawagoe, C., Shintaku, H., & Nakata, K. (2004). Role of tetrahydrobiopterin in the function of nitric oxide synthase, and its cytoprotective effect (Review). PubMed. [Link]
-
Crabtree, M. J., Tatham, A. L., Hale, A. B., & Channon, K. M. (2009). The role of tetrahydrobiopterin in inflammation and cardiovascular disease. PubMed. [Link]
-
Medicine.com. (2020). Sapropterin: Dosage, Mechanism/Onset of Action, Half-Life. [Link]
-
ResearchGate. Tetrahydrobiopterin in neurotransmitter synthesis. [Link]
-
Methyl-Life. (2024). What is Tetrahydrobiopterin and How Does It Affect Brain Health? [Link]
-
Latini, S., & Scavizzi, F. (2023). Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. PMC - PubMed Central. [Link]
-
Pan, L., & Martin, E. (2022). Tetrahydrobipterin (BH4) Pathway: From Metabolism to Neuropsychiatry. PubMed Central. [Link]
-
Medscape. (2025). BH4 Deficiency (Tetrahydrobiopterin Deficiency): Background, Epidemiology, Etiology. [Link]
-
NCBI Bookshelf. (2015). Introduction - Clinical Review Report: Sapropterin dihydrochloride (Kuvan). [Link]
-
Bowdish Lab. (2015). GRIESS ASSAY FOR NITRITE DETERMINATION. [Link]
-
Katusic, Z. S., d'Uscio, L. V., & Nath, K. A. (2009). Vascular protection by tetrahydrobiopterin: progress and therapeutic prospects. PubMed. [Link]
-
Quartet Medicine. Tetrahydrobiopterin (BH4) in chronic disease. [Link]
-
Optimization of an HPLC method for phenylalanine and tyrosine quantization in dried blood spot. ResearchGate. [Link]
-
Li, H., & Wan, D. (2011). Nitric oxide detection methods in vitro and in vivo. PMC - PubMed Central. [Link]
-
Du, J., & Tarbell, J. M. (2014). Shear-Induced Nitric Oxide Production by Endothelial Cells. PMC - NIH. [Link]
Sources
- 1. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US9365573B2 - Method for synthesizing sapropterin dihydrochloride - Google Patents [patents.google.com]
- 4. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic analogues of tetrahydrobiopterin with cofactor activity for aromatic amino acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 10. researchgate.net [researchgate.net]
- 11. bowdish.ca [bowdish.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EP2837629A1 - Method for synthesizing sapropterin dihydrochloride - Google Patents [patents.google.com]
- 15. ahajournals.org [ahajournals.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Shear-Induced Nitric Oxide Production by Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC assay of phenylalanine and tyrosine in blood spots on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Note: Methodologies for In-Vitro Evaluation of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
Abstract
This technical guide provides a comprehensive framework for the in-vitro evaluation of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, a heterocyclic compound belonging to the pteridine class. Pteridine derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, often acting as modulators of critical enzymatic pathways.[1][2][3] This document details the essential physicochemical properties of the compound, provides guidance on its proper handling, and presents two detailed protocols for its characterization in a research setting. The first protocol outlines a robust enzyme inhibition assay, using Pteridine Reductase 1 (PTR1) as an exemplary target to determine inhibitory potency (IC₅₀). The second protocol describes a Cellular Thermal Shift Assay (CETSA) to validate direct target engagement within a cellular environment. These methodologies are designed to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the biological activity of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
Compound Profile and Handling
Physicochemical Properties
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a synthetic pteridine derivative.[4][5] Pteridines are heterocyclic compounds composed of fused pyrimidine and pyrazine rings, which form the core scaffold for many biologically vital molecules, including cofactors and pigments.[1] The tetrahydropteridine core, in particular, is a key structural motif in various enzymatic cofactors.[6] This compound is often utilized in pharmaceutical research as an intermediate for the synthesis of more complex bioactive molecules, particularly enzyme inhibitors targeting pathways involved in cell proliferation, such as those regulated by dihydrofolate reductase (DHFR).[7]
| Property | Value | Source |
| CAS Number | 1314916-25-0 | [4][5][8] |
| Molecular Formula | C₇H₉ClN₄ | [4][5] |
| Molecular Weight | 184.63 g/mol | [4][5] |
| Appearance | Solid | [5] |
| Storage | 2-8°C | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
Handling and Storage Recommendations
The stability and efficacy of pteridine derivatives in experimental assays are highly dependent on proper handling and storage.
-
Storage: The compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture to prevent degradation.[4]
-
Solution Preparation: For in-vitro assays, prepare a stock solution in an appropriate solvent (e.g., DMSO). Pteridines can be sensitive to oxygen, especially in solution.[9] To prevent oxidation, consider using deoxygenated buffers or adding antioxidants like dithiothreitol (DTT) to your assay solutions, particularly for sensitive enzymatic reactions.[9]
-
Stability: Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C for long-term stability.
Principles of Target Identification and Validation
A critical step in characterizing a novel compound is confirming its direct interaction with a biological target. While a biochemical assay can demonstrate inhibition of a purified enzyme, it does not confirm that the compound engages the same target within the complex milieu of a cell.
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental for determining the potency of a compound against a specific enzyme. By measuring the enzymatic reaction rate in the presence of varying concentrations of the inhibitor, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency. Pteridine derivatives have been identified as potential inhibitors for enzymes like Pteridine Reductase 1 (PTR1), a key enzyme in trypanosomatids that provides a bypass mechanism for antifolate drugs targeting DHFR.[10]
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify drug-target engagement in intact cells and tissues.[11] The principle is based on ligand-induced thermal stabilization of the target protein.[12][13] When a compound binds to its protein target, it generally increases the protein's stability, causing it to denature and aggregate at a higher temperature than the unbound protein.[13] By heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of target engagement in a physiological context.[11][14]
Protocol 1: In-Vitro Enzyme Inhibition Assay (PTR1)
This protocol describes a method to determine the IC₅₀ of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine against a model enzyme, Pteridine Reductase 1 (PTR1). The assay monitors the NADPH-dependent reduction of a substrate, with the reaction rate measured by the decrease in absorbance at 340 nm due to NADPH oxidation.
Materials and Reagents
-
Recombinant PTR1 enzyme
-
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Substrate (e.g., Biopterin or Folic Acid)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.0, 1 mM EDTA
-
DMSO (for compound dilution)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Workflow Diagram: Enzyme Inhibition Assay
Caption: Workflow for determining enzyme IC₅₀.
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) from this stock in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit enzyme activity.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Test Wells: 2 µL of serially diluted compound.
-
Positive Control (0% Inhibition): 2 µL of Assay Buffer with the same final DMSO concentration as the test wells.
-
Negative Control (100% Inhibition): 2 µL of a known PTR1 inhibitor (if available).
-
-
Enzyme Addition: Add 178 µL of Assay Buffer and 5 µL of a pre-diluted PTR1 enzyme solution (e.g., final concentration of 10 nM) to each well. Mix gently.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 15 µL of a substrate/cofactor mix containing NADPH (final concentration ~100 µM) and the substrate (final concentration at or near its Kₘ value).
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).
Data Analysis
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_vehicle - V₀_background)) (Note: V₀_background refers to a control well with no enzyme).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data using non-linear regression to a four-parameter logistic equation to determine the IC₅₀ value.[15]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol provides a method to confirm the engagement of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine with its target protein in a cellular context.
Materials and Reagents
-
Cell line expressing the target protein (e.g., HEK293 cells overexpressing PTR1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge (capable of >12,000 x g)
-
Equipment for protein quantification (e.g., Western Blotting apparatus, primary antibody against the target protein, secondary antibody)
Workflow Diagram: Cellular Thermal Shift Assay
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol
-
Cell Treatment: Culture cells to near confluency. Treat the cells with either 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (at a concentration ~10-100x the expected IC₅₀) or vehicle (DMSO) for 1-2 hours in the incubator.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of ~10⁷ cells/mL.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat each sample to a specific temperature for 3 minutes, followed by a 3-minute cooling step at 4°C.[12] A typical temperature range would be 40°C to 70°C in 2-3°C increments.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Proteins: Centrifuge the lysates at >12,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[13]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
-
Protein Detection: Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blotting using a primary antibody specific to the target protein.
Data Interpretation
-
Quantify the band intensity for the target protein at each temperature point for both the vehicle-treated and compound-treated samples.
-
Normalize the intensity at each temperature to the intensity of the lowest temperature sample (e.g., 40°C), which represents 100% soluble protein.
-
Plot the normalized band intensity versus temperature for both vehicle and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates that the compound has bound to and stabilized the target protein, confirming target engagement.
Troubleshooting and Scientific Considerations
-
Low Enzyme Activity: If enzyme activity is low in the inhibition assay, verify the integrity of the enzyme and the freshness of the NADPH and substrate solutions.[16] Optimize buffer pH and ionic strength for the specific enzyme.[16]
-
Non-Linear Reaction Rates: If the reaction rate is not linear, it could be due to substrate depletion or product inhibition.[16] Try reducing the enzyme concentration or measuring the rate at earlier time points.
-
CETSA Signal Issues: If no clear melting curve is observed in the CETSA, optimize the temperature range and heating duration. Ensure the antibody used for Western blotting is specific and provides a strong signal. The expression level of the target protein is also a critical factor.
References
-
Martinez Molina, D., et al. (2013). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry, 84, 451-471. Available from: [Link]
-
Lomenick, B., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 121-137. Available from: [Link]
-
Ocasio, C. A., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(10), 2168-2174. Available from: [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Available from: [Link]
-
AA Blocks. (n.d.). 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. Available from: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]
-
MySkinRecipes. (n.d.). 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. Available from: [Link]
-
Schircks Laboratories. (n.d.). General instructions for working with pteridines. Available from: [Link]
-
Molbase. (n.d.). CAS: 1314916-25-0 Name: Pteridine, 2-chloro-5,6,7,8-tetrahydro-8-methyl-. Available from: [Link]
-
Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. Available from: [Link]
-
Petering, H. G., & Schmitt, J. A. (1951). Studies in Enzyme Inhibition. I. Action of Some Simple Pterines on Xanthine Oxidase. Journal of the American Chemical Society, 73(3), 1007-1010. Available from: [Link]
-
Kwofie, S. K., et al. (2019). Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays. Molecules, 24(1), 127. Available from: [Link]
-
Bukhari, S. M., et al. (2023). Kinetics and molecular docking studies of potent inhibitors of α-glucosidase. PLOS ONE, 18(6), e0287959. Available from: [Link]
-
Etxeberria, A., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. BMC Chemistry, 15(1), 1. Available from: [Link]
- Google Patents. (1964). US3159627A - 5, 6, 7, 8-tetrahydropteridine derivatives.
-
National Center for Biotechnology Information. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. (2024). Pushing at the Boundaries of Pterin Chemistry. PubMed Central. Available from: [Link]
-
Der Pharma Chemica. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 8(19), 133-142. Available from: [Link]
-
ResearchGate. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. Available from: [Link]
-
National Center for Biotechnology Information. (2018). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. PubMed. Available from: [Link]
-
ResearchGate. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydropteridine. PubChem. Available from: [Link]
-
Meng, T., et al. (2019). High in vitro and in vivo antitumor activities of Ln(III) complexes with mixed 5,7-dichloro-2-methyl-8-quinolinol and 4,4'-dimethyl-2,2'-bipyridyl chelating ligands. European Journal of Medicinal Chemistry, 169, 103-110. Available from: [Link]
-
MDPI. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5,6,7,8-tetrahydroquinoline. PubChem. Available from: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aablocks.com [aablocks.com]
- 5. Pteridine, 2-chloro-5,6,7,8-tetrahydro-8-methyl- [cymitquimica.com]
- 6. 5,6,7,8-Tetrahydropteridine | C6H8N4 | CID 156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine [myskinrecipes.com]
- 8. 2-CHLORO-8-METHYL-5,6,7,8-TETRAHYDROPTERIDINE | 1314916-25-0 [m.chemicalbook.com]
- 9. schircks.ch [schircks.ch]
- 10. Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Quantitative Analysis of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This document provides a comprehensive guide to the quantitative analysis of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the limited availability of specific analytical methods for this analyte, we present a robust and validated approach utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol herein is designed for researchers, scientists, and drug development professionals, offering detailed methodologies for sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with industry standards.
Introduction: The Analytical Challenge
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a substituted tetrahydropteridine, a class of compounds known for their roles as cofactors and their inherent instability.[1][2] The tetrahydropteridine core (C7H9ClN4, Mol. Wt. 184.6262) is susceptible to oxidation, which presents a significant challenge for developing a reliable quantitative method.[1][3][4][5][6] Accurate quantification is crucial for pharmacokinetic studies, formulation development, and quality control in pharmaceutical settings.[7][8]
High-Performance Liquid Chromatography (HPLC) is a standard technique for pteridine analysis.[1][2] However, due to the lack of a strong chromophore in the tetrahydropteridine structure, conventional UV detection may lack the required sensitivity and selectivity. While fluorescence detection can be employed for some pteridines, it often requires a pre- or post-column oxidation step to convert the reduced forms into fluorescent species, adding complexity and potential variability.[3]
LC-MS/MS offers a superior alternative by providing high selectivity through mass-based detection and high sensitivity, capable of measuring analytes at picogram levels.[9][10] This technique directly measures the analyte in its native state, avoiding chemical derivatization or oxidation steps that can be a source of analytical error.[11]
Proposed Analytical Workflow
The recommended workflow for the quantification of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine involves sample preparation designed to minimize oxidative degradation, followed by separation using reversed-phase HPLC, and detection by a triple quadrupole mass spectrometer.
Caption: Workflow for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine analysis.
Detailed Protocol: LC-MS/MS Quantification
This protocol is designed as a self-validating system, where adherence to the specified parameters ensures reliable and reproducible results.
Materials and Reagents
-
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine reference standard (>95% purity)
-
Stable isotope-labeled internal standard (IS), e.g., 2-Chloro-8-(methyl-d3)-5,6,7,8-tetrahydropteridine
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Dithiothreitol (DTT)
-
Ultrapure water
-
Control matrix (e.g., human plasma, formulation blank)
Instrumentation
-
HPLC system capable of binary gradient elution
-
Autosampler with temperature control (set to 4 °C)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
The instability of tetrahydropteridines necessitates careful sample handling to prevent oxidation.[1][3] The inclusion of an antioxidant like DTT is critical.[11]
-
Stock Solutions: Prepare a 1 mg/mL stock solution of the reference standard and the IS in methanol containing 0.1% DTT. Store at -20 °C.
-
Working Solutions: Prepare serial dilutions of the stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Sample Extraction (from Plasma):
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS working solution.
-
Add 10 µL of 100 mM DTT solution. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Chromatographic and Mass Spectrometric Conditions
The choice of a C18 column provides good retention for the moderately polar pteridine compound, while the acidic mobile phase with formic acid ensures efficient ionization in positive ESI mode.
| Parameter | Condition | Rationale |
| HPLC Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size | Provides efficient separation and good peak shape for heterocyclic amines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution from the reversed-phase column. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B and equilibrate for 1 min | Allows for elution of the analyte while minimizing run time. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI source conditions. |
| Column Temperature | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| Injection Volume | 5 µL | Standard volume for modern LC-MS systems. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The presence of multiple nitrogen atoms makes the molecule readily protonated. |
| MRM Transitions | Analyte: 185.1 -> 142.1 (Quantifier), 185.1 -> 115.1 (Qualifier)IS: 188.1 -> 145.1 (Quantifier) | Specific precursor-product ion transitions ensure high selectivity and minimize matrix interference. Transitions are hypothetical and require optimization. |
| Source Temperature | 150 °C | Optimized to facilitate desolvation without causing thermal degradation. |
| Desolvation Gas Temp. | 400 °C | Aids in the evaporation of the mobile phase. |
Method Validation
Analytical method validation is a documented process that demonstrates the suitability of the method for its intended purpose.[8][12][13] The validation should be performed according to the principles outlined in the ICH Q2(R1) guidelines.[12]
Caption: Key parameters for analytical method validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria for a bioanalytical method.
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and IS. | No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS). |
| Linearity & Range | Analyze calibration curves (minimum of 6 non-zero standards) on three separate days. Plot peak area ratio (analyte/IS) vs. concentration. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, Low, Mid, High) in six replicates on three separate days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Precision: Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Detection (LOD) | Determined as the concentration that yields a signal-to-noise ratio of 3:1. | Reportable value. |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Accuracy within ±20% and Precision (CV) ≤ 20%. |
| Matrix Effect | Compare the analyte response in post-extraction spiked samples to the response in a neat solution at low and high concentrations. | IS-normalized matrix factor should be between 0.85 and 1.15. |
| Recovery | Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples at low, mid, and high concentrations. | Recovery should be consistent and reproducible. |
| Stability | Evaluate analyte stability in matrix under various conditions: freeze-thaw (3 cycles), short-term (room temp), long-term (-20°C), and post-preparative. | Mean concentration should be within ±15% of the nominal concentration. |
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust framework for the quantitative determination of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. The protocol emphasizes the critical need for sample stabilization to prevent oxidative degradation, a known characteristic of tetrahydropteridines. By adhering to the outlined procedures and performing a thorough method validation according to ICH guidelines, researchers can generate reliable and accurate data to support drug development and other scientific investigations.[7][14]
References
- Title: HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection.
- Title: Application Note: HPLC Analysis of Pteridines in Biological Fluids.
- Title: Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Title: Validating Analytical Methods in Pharmaceuticals.
- Title: Technical Support Center: HPLC Separation of Pteridine Isomers.
- Title: Pteridine, 2-chloro-5,6,7,8-tetrahydro-8-methyl-.
- Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Title: Analytical Method Validation for Quality Assurance and Process Validation Professionals.
- Title: Insights into Molecular Structure of Pterins Suitable for Biomedical Applications.
- Title: Development of an HPLC-MS method for the determination of natural pteridines in tomato samples.
- Title: 2-CHLORO-8-METHYL-5,6,7,8-TETRAHYDROPTERIDINE | 1314916-25-0.
- Title: Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry.
- Title: Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry.
- Title: An analytical method of heterocyclic amines by LC/MS | Request PDF.
- Title: 1314916-25-0 | 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pteridine, 2-chloro-5,6,7,8-tetrahydro-8-methyl- [cymitquimica.com]
- 5. 2-CHLORO-8-METHYL-5,6,7,8-TETRAHYDROPTERIDINE | 1314916-25-0 [m.chemicalbook.com]
- 6. aablocks.com [aablocks.com]
- 7. upm-inc.com [upm-inc.com]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 13. particle.dk [particle.dk]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols for the Use of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine in Drug Discovery Screening
Introduction: The Pteridine Scaffold as a Privileged Structure in Medicinal Chemistry
The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of biologically active molecules.[1] Naturally occurring pteridines, such as folic acid and biopterin, are vital cofactors in essential biochemical pathways.[1] This has inspired the synthesis and evaluation of a vast number of pteridine derivatives, leading to the development of FDA-approved drugs like the anti-cancer agent methotrexate and the diuretic triamterene.[2] Pteridine-based compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects, by targeting key enzymes and signaling pathways.[2][3]
This document provides detailed application notes and protocols for the utilization of a specific synthetic pteridine analog, 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine , in drug discovery screening campaigns. While this specific molecule is noted as a valuable intermediate in the synthesis of bioactive compounds, particularly for developing inhibitors of enzymes like dihydrofolate reductase (DHFR), detailed public screening data is limited.[4] Therefore, this guide will focus on its potential application as a core scaffold for library synthesis and subsequent screening against high-value therapeutic targets, drawing upon established methodologies for related pteridine compounds.
Chemical Properties of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
A thorough understanding of the physicochemical properties of a screening compound is fundamental to assay development and interpretation of results.
| Property | Value | Reference |
| CAS Number | 1314916-25-0 | [5][6] |
| Molecular Formula | C₇H₉ClN₄ | [5][6] |
| Molecular Weight | 184.63 g/mol | [5][6] |
| Appearance | Solid | [6] |
| Purity | Typically ≥95% | [6] |
| Storage | 2-8°C | [5] |
| SMILES | CN1CCNC2=CN=C(Cl)N=C12 | [5] |
| InChI Key | JAOCALWYCRAAPN-UHFFFAOYSA-N | [6] |
Rationale for Screening: Potential Biological Targets
The structural features of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine suggest its potential as a modulator of several key enzyme families that are well-established drug targets. The tetrahydropteridine core is analogous to the cofactor tetrahydrobiopterin (BH4), while the chloro-substituted pyrimidine ring offers a handle for chemical modification and potential interactions within enzyme active sites.
Dihydrofolate Reductase (DHFR)
DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the regeneration of tetrahydrofolate, which is essential for the synthesis of nucleotides and certain amino acids.[7] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a validated target for anticancer and antimicrobial therapies.[3][7] Many known DHFR inhibitors, such as methotrexate, possess a pteridine-like core.[7] The structural similarity of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine to the folate substrate makes it a prime candidate for screening as a DHFR inhibitor.
Nitric Oxide Synthase (NOS)
Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including neurotransmission and vasodilation.[8][9] NO is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[8] Tetrahydrobiopterin is an essential cofactor for NOS activity.[2] Pteridine-based compounds have been explored as inhibitors of NOS, with potential therapeutic applications in inflammatory conditions and cardiovascular diseases where NO levels are dysregulated.[8][10]
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for screening 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine and its derivatives against DHFR and NOS. These protocols are designed for a high-throughput screening (HTS) format.
Workflow for a Drug Discovery Screening Campaign
Caption: A generalized workflow for a drug discovery screening campaign.
Protocol 1: High-Throughput Screening for DHFR Inhibitors
This protocol is adapted from established colorimetric assays for DHFR activity.[7] The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Recombinant human Dihydrofolate Reductase (DHFR)
-
Dihydrofolate (DHF)
-
NADPH
-
Methotrexate (MTX) as a positive control inhibitor
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA)
-
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine and its synthesized derivatives
-
96-well, clear, flat-bottom microplates
-
Multichannel spectrophotometer (ELISA reader)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine and its derivatives in 100% DMSO (e.g., 10 mM).
-
For single-point screening, dilute the compounds to the desired final screening concentration (e.g., 10 µM) in DHFR Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Plate Preparation:
-
Test Wells: Add 5 µL of the diluted test compound.
-
Positive Control Wells: Add 5 µL of a methotrexate solution (e.g., 10 µM final concentration).
-
Negative Control (No Inhibitor) Wells: Add 5 µL of DHFR Assay Buffer containing the same percentage of DMSO as the test wells.
-
Blank (No Enzyme) Wells: Add 5 µL of DHFR Assay Buffer.
-
-
Enzyme Addition:
-
Prepare a solution of DHFR in DHFR Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Add 85 µL of the DHFR solution to the Test, Positive Control, and Negative Control wells.
-
Add 85 µL of DHFR Assay Buffer to the Blank wells.
-
Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing DHF and NADPH in DHFR Assay Buffer. The final concentrations should be at or near the Km for each substrate (typically in the low micromolar range).
-
Initiate the reaction by adding 10 µL of the reaction mix to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 340 nm (A_initial).
-
Incubate the plate at 37°C for 10-20 minutes.
-
Measure the absorbance at 340 nm again (A_final).
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA) for each well: ΔA = A_initial - A_final.
-
Calculate the percent inhibition for each test compound: % Inhibition = [1 - (ΔA_test - ΔA_blank) / (ΔA_negative_control - ΔA_blank)] * 100
-
Self-Validation System:
-
The Z'-factor, a statistical measure of assay quality, should be calculated using the positive and negative controls. A Z'-factor > 0.5 indicates a robust and reliable assay.
-
The signal-to-background ratio should be sufficiently high to distinguish between inhibited and uninhibited reactions.
Protocol 2: High-Throughput Screening for NOS Inhibitors
This protocol is based on the Griess assay, which detects nitrite, a stable breakdown product of NO.[8][9] The assay measures the amount of nitrite produced by NOS, and inhibitors will reduce the amount of nitrite formed.
Materials:
-
Recombinant human inducible NOS (iNOS) or endothelial NOS (eNOS)
-
L-arginine (substrate)
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
Calmodulin
-
L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride) as a positive control inhibitor
-
NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol)
-
Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well, clear, flat-bottom microplates
-
Multichannel spectrophotometer
Procedure:
-
Compound Preparation:
-
Prepare stock solutions of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine and its derivatives in 100% DMSO.
-
Dilute the compounds to the desired final screening concentration in NOS Assay Buffer (final DMSO ≤1%).
-
-
Assay Plate Preparation:
-
Prepare wells for Test Compounds, Positive Control (L-NAME), Negative Control (No Inhibitor), and a Blank (No Enzyme) as described in the DHFR protocol.
-
-
Enzyme and Cofactor Addition:
-
Prepare a master mix containing NOS enzyme, NADPH, BH4, and calmodulin in NOS Assay Buffer.
-
Add 40 µL of this master mix to the appropriate wells.
-
Add 40 µL of NOS Assay Buffer without the enzyme to the Blank wells.
-
Incubate for 10 minutes at 37°C.
-
-
Reaction Initiation:
-
Prepare a solution of L-arginine in NOS Assay Buffer.
-
Start the reaction by adding 10 µL of the L-arginine solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
NO Detection (Griess Assay):
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite produced.
-
-
Data Analysis:
-
Subtract the absorbance of the Blank from all other readings.
-
Use the nitrite standard curve to determine the concentration of nitrite in each well.
-
Calculate the percent inhibition as described in the DHFR protocol, using nitrite concentration instead of ΔA.
-
Visualization of a Potential Mechanism of Action
Caption: Hypothesized competitive inhibition of DHFR.
Conclusion and Future Directions
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine represents a valuable chemical scaffold for the discovery of novel therapeutic agents. Its structural similarity to known enzyme cofactors and substrates makes it an attractive starting point for screening against targets such as DHFR and NOS. The protocols outlined in this document provide a robust framework for initiating a high-throughput screening campaign. Successful identification of "hit" compounds will necessitate further investigation, including dose-response analysis to determine potency (IC50), assessment of selectivity against related enzymes, and structure-activity relationship (SAR) studies to guide lead optimization. The versatility of the pteridine core suggests that libraries derived from this scaffold could yield potent and selective modulators for a range of therapeutic targets.
References
-
Kumar A, Zhang M, Zhu L, Liao RP, Mutai C, Hafsat S, et al. (2012) High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity. PLoS ONE 7(6): e39961. [Link]
-
Chauhan, A., & Singh, A. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(12), 4567-4577. [Link]
-
AA Blocks. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. [Link]
-
Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]
-
O'Donnell, R., et al. (2018). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. Medicinal Research Reviews, 38(5), 1475-1517. [Link]
-
BioAssay Systems. EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. [Link]
-
MySkinRecipes. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. [Link]
-
Anderson, R. F., & Shinde, S. S. (2003). High throughput screening identifies novel inhibitors of Escherichia coli dihydrofolate reductase that are competitive with dihydrofolate. Bioorganic & Medicinal Chemistry Letters, 13(15), 2493-2496. [Link]
-
MySkinRecipes. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. [Link]
-
Assay Genie. Nitric Oxide Synthase Inhibitor Screening Kit (BA0189). [Link]
-
AA Blocks. 1314916-25-0 | 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. [Link]
Sources
- 1. High-throughput screening for potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. High-throughput screening and sensitized bacteria identify an M. tuberculosis dihydrofolate reductase inhibitor with whole cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine [myskinrecipes.com]
- 5. aablocks.com [aablocks.com]
- 6. Pteridine, 2-chloro-5,6,7,8-tetrahydro-8-methyl- [cymitquimica.com]
- 7. assaygenie.com [assaygenie.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine Synthesis
Introduction
Welcome to the technical support center for the synthesis of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. This molecule is a valuable heterocyclic scaffold and a key intermediate in the development of various therapeutic agents, particularly in medicinal chemistry for targeting enzymes like dihydrofolate reductase.[1] The synthesis of tetrahydropteridines can be challenging, often plagued by issues such as low yields, formation of side products, and product instability.[2][3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's causality. We will explore common pitfalls in a plausible two-step synthetic route—pteridine ring formation followed by reduction—and offer systematic troubleshooting strategies to enhance yield and purity.
Plausible Synthetic Pathway
The synthesis of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is typically not a one-pot reaction. A common and logical approach involves two major stages:
-
Stage 1: Gabriel-Isay Condensation. Formation of the aromatic pteridine ring system by condensing a suitable 4,5-diaminopyrimidine with an α,β-dicarbonyl compound.[4]
-
Stage 2: Catalytic Reduction. Reduction of the pyrazine ring of the formed pteridine to yield the final tetrahydropteridine product.[3]
Caption: Plausible two-stage synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Low Yield in Pteridine Ring Formation (Stage 1)
Q: My condensation reaction to form the 2-Chloro-8-methyl-pteridine intermediate is resulting in a very low yield or failing completely. What are the potential causes and how can I improve it?
A: Low yields in pteridine synthesis, such as the Gabriel-Isay reaction, often stem from several critical factors.[5] Here is a systematic approach to troubleshoot this issue:
-
Purity of Starting Materials:
-
The Diaminopyrimidine: The 4,5-diaminopyrimidine precursor is highly susceptible to oxidation. Its exposure to air can lead to the formation of colored impurities that inhibit the reaction. Ensure it is pure and, if possible, use it immediately after preparation or purification.
-
Action: Verify the purity of your diaminopyrimidine starting material by ¹H NMR or LC-MS. If it has darkened in color, consider recrystallization or purification by column chromatography before use.
-
-
Reaction Conditions:
-
Atmosphere: To prevent oxidation of the diaminopyrimidine, the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
Temperature: While many condensations require heating to reflux, excessive heat can sometimes lead to decomposition.[5] The optimal temperature depends on the specific solvent and reactants.
-
pH Control: The pH of the reaction medium can be critical. The nucleophilicity of the amino groups is pH-dependent, influencing the rate and outcome of the condensation.[7]
-
Action: Assemble your reaction glassware and purge with an inert gas before adding reagents. If yield is low at reflux, try running the reaction at a lower temperature for a longer duration, monitoring progress by Thin Layer Chromatography (TLC).
-
-
Reaction Monitoring:
-
Incomplete Reaction: The reaction may not have gone to completion. Pteridine condensations can sometimes be slower than anticipated.
-
Action: Monitor the reaction progress every 1-2 hours using TLC. A suitable mobile phase might be Dichloromethane:Methanol (e.g., 95:5). The disappearance of the diaminopyrimidine spot indicates completion.
-
Issue 2: Incomplete or Failed Reduction to Tetrahydropteridine (Stage 2)
Q: The catalytic hydrogenation of my pteridine intermediate is sluggish, incomplete, or yields multiple unidentified byproducts. What should I check?
A: The reduction of the pteridine ring is a sensitive step. Failure here is commonly linked to the catalyst, reaction conditions, or substrate purity.
-
Catalyst Activity:
-
Poisoning: The palladium catalyst is sensitive to poisoning by impurities, particularly those containing sulfur or residual halogenated solvents from previous steps. The chlorine atom on the pteridine ring itself can sometimes interfere, although it is generally stable under these conditions.
-
Quality: The activity of Palladium on Carbon (Pd/C) can degrade over time, especially if not stored properly.
-
Action: Ensure the pteridine intermediate is thoroughly purified to remove any potential catalyst poisons. Use fresh, high-quality Pd/C from a reputable supplier. If poisoning is suspected, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) may help drive the reaction to completion.
-
-
Hydrogenation Conditions:
-
Hydrogen Pressure: While some reductions proceed at atmospheric pressure (H₂ balloon), others require higher pressures in a Parr hydrogenator to proceed efficiently.
-
Solvent and Acidity: Catalytic hydrogenation of pteridines is often most effective in acidic conditions (e.g., methanol with HCl, or acetic acid), which protonates the ring system and facilitates reduction.[3]
-
Action: If a balloon setup is failing, switch to a hydrogenation vessel capable of maintaining higher pressure (e.g., 50 psi). Ensure your solvent is acidic; if using a neutral solvent like ethanol, add a catalytic amount of a strong acid like HCl.
-
-
Substrate Stability:
Issue 3: Product Instability and Purification Challenges
Q: My final 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine product seems to decompose or oxidize during workup and purification. How can I prevent this?
A: This is a very common issue. 5,6,7,8-tetrahydropteridines are electron-rich and highly prone to oxidation back to their dihydro or fully aromatic forms, especially in the presence of air.[6]
-
Handling and Workup:
-
Inert Atmosphere: All workup and purification steps should be performed under an inert atmosphere if possible. Use degassed solvents for extraction and chromatography.
-
Action: After the reaction is complete, filter the catalyst under a blanket of nitrogen. When performing extractions, use solvents that have been sparged with nitrogen. Concentrate the product on a rotary evaporator quickly and at a low temperature.
-
-
Purification:
-
Solubility: Pteridines often exhibit poor solubility, which can make purification by crystallization challenging.[3] They can also precipitate very slowly as fine particles that clog filters.[6]
-
Chromatography: If using column chromatography, work quickly and consider adding a small amount of a reducing agent or antioxidant (like ascorbic acid) to the solvent system, if compatible.
-
Action: For crystallization, test a range of solvents. If the product precipitates very slowly, allow the solution to stand for 24-48 hours in a sealed container under nitrogen.[6] If filtration is slow, using a filter aid or a wider-pore filter paper can help.
-
-
Storage:
-
Action: Store the final, purified product as a solid under an inert atmosphere (Argon or Nitrogen) at a low temperature (e.g., -20°C) and protected from light. Storing it as a salt (e.g., hydrochloride) can sometimes improve stability.
-
Frequently Asked Questions (FAQs)
Q1: How can I best monitor the progress of these reactions? A1: For both stages, Thin Layer Chromatography (TLC) is an effective and rapid monitoring tool. For more quantitative analysis, especially when dealing with isomer formation or tracking byproduct formation, High-Performance Liquid Chromatography (HPLC) is superior.[8]
Q2: What analytical techniques are essential for confirming the final product's identity? A2: A combination of techniques is required for unambiguous characterization.
-
¹H NMR Spectroscopy: This is crucial for confirming the structure, particularly the successful reduction of the pyrazine ring, which will result in the appearance of new aliphatic proton signals.[7]
-
Mass Spectrometry (MS): LC-MS is excellent for confirming the molecular weight of the final product (184.63 g/mol for C₇H₉ClN₄) and assessing its purity.[9]
-
¹³C NMR Spectroscopy: Provides confirmation of the carbon skeleton.
Q3: My synthesis is producing a mixture of isomers. What causes this and can it be avoided? A3: Isomer formation is a classic challenge in pteridine synthesis when using an unsymmetrical pyrimidine or dicarbonyl compound in the Gabriel-Isay synthesis.[2] To obtain a single, unambiguous product, you might consider an alternative strategy like the Timmis synthesis, which involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group. This route is highly regioselective.[7]
Key Experimental Protocols and Data
Table 1: Recommended Reaction Parameters
| Parameter | Stage 1: Pteridine Formation | Stage 2: Catalytic Reduction |
| Solvent | Ethanol, Acetic Acid, or DMF | Methanol, Ethanol, or Acetic Acid |
| Temperature | 25°C to Reflux | 20-25°C |
| Atmosphere | Inert (Nitrogen or Argon) | H₂ (50 psi) or H₂ (balloon) |
| Catalyst | None (or acid/base catalyst) | 10 mol% Pd/C (5% or 10% loading) |
| Key Additives | N/A | Catalytic HCl (if using neutral solvent) |
| Typical Duration | 2-24 hours | 4-48 hours |
Protocol 1: Synthesis of 2-Chloro-8-methyl-pteridine (Intermediate)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2,4-dichloro-5-amino-6-(methylamino)pyrimidine (1.0 eq).
-
Purge the flask with nitrogen for 10 minutes.
-
Add anhydrous ethanol (approx. 0.1 M concentration) via cannula.
-
Add glyoxal (1.1 eq, typically as a 40% solution in water).
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC (e.g., 10% MeOH in CH₂Cl₂) until the starting pyrimidine is consumed.
-
Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Collect the precipitated product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
-
To a suitable hydrogenation vessel (e.g., a Parr bottle), add the 2-Chloro-8-methyl-pteridine intermediate (1.0 eq) and 10% Pd/C (0.10 eq).
-
Add methanol as the solvent. If the pteridine is used as a free base, add 1.1 equivalents of concentrated HCl.
-
Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the formation of a new, typically less UV-active spot, indicates progress.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further by crystallization or chromatography.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting low yield issues.
References
- Technical Support Center: Optimization of Pteridine Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUy8t0aMDe8FXaPbHumfOFWz-DH422pkKxvNF3Vld6Wd68lyjwA5_LNcl2GF82wwKg0UVyiJdBZ21bslV3MW0MpMsjGq_U7b2gXPxxndfB_RMuWwkH3SR2RO52KNpdrtrBTCdKtpUiEbjFvY8ajHPmvIt9f3mNBZzlcWLYhVgDb7bCwVBFZwTKj2jL-sazgoItMwgb1eBpQ7o=]
- Troubleshooting isomer formation in pteridine synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7Y0cUbimX5ctqQSgB4iS1qDESD3jNjOPOHS14XAU_Cwz-B3eoUurodgcyl3d8lkO4wa1qj774ZwjBKlIFiDoFa5fJwIYgm9U9C7fHdLJKQfvNU_mjzQ0DXdr8T8NH5sFqDP8R-PcSVaqiIto4gRZLpJRVWI5BtCoGeCjNjzUVz9ncM1G7PH1eP060aQEImtkq9gVa]
- A concise treatment of pterins: some recent synthetic and methodology aspects and their applications in molecular sensors. ResearchGate. [URL: https://www.researchgate.
- General instructions for working with pteridines. Schircks Laboratories. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBo5_SK5W2zms4-RHIF92U8rhqt_xxun-SBKtzD2Dld9TKSz32eUBxWZG9nI-AK_HOlELVLbOgelf8tTN7fnku5kJdbV1HleQCPWvwZ19Iljl9lMEVb-yOrugBrmDgzpqMfsooVkPQO6r_62e-hRIm8Ww0bW0B9v0oYheHim1WuxcIrQXuBX1OqI2YypkCdvKJh0hZZjUTSn1U-eLEtVXMusUUrlu3R9umgbWggQVCCD8AuAPK9pvJ4Ky3q91BPg==]
- 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/reagents-and-building-blocks/heterocyclic-building-blocks/pteridines/2-chloro-8-methyl-5-6-7-8-tetrahydropteridine.html]
- Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors.Molecules, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9145398/]
- Pterin chemistry and its relationship to the molybdenum cofactor.Coordination Chemistry Reviews, 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3062308/]
- Synthesis of pteridines derivatives from different heterocyclic compounds.Der Pharma Chemica, 2014. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-of-pteridines-derivatives-from-different-heterocyclic-compounds.pdf]
- 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. AA Blocks. [URL: https://www.aablocks.com/product/1314916-25-0.html]
Sources
- 1. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. schircks.ch [schircks.ch]
- 7. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aablocks.com [aablocks.com]
Technical Support Center: Purification of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
Welcome to the technical support center for the purification of crude 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this pteridine derivative. We will explore practical, field-proven strategies to enhance the purity and yield of your target compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine and provides actionable solutions.
Low Yield After Silica Gel Chromatography
Question: I am experiencing significant product loss during silica gel column chromatography. What are the potential causes and how can I improve my recovery?
Answer:
Low recovery of chlorinated heterocyclic compounds like 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine from silica gel chromatography is a frequent issue. Several factors can contribute to this problem:
-
Compound Instability on Acidic Silica: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH). Tetrahydropteridines can be sensitive to acidic conditions, potentially leading to degradation on the column. The lone pair of electrons on the nitrogen atoms can also lead to strong, sometimes irreversible, binding to these acidic sites.[1]
-
Inappropriate Solvent System: If the eluent is not polar enough, your compound may not move off the column, leading to apparent low recovery.
Solutions:
-
Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. This can be achieved by preparing a slurry of the silica gel in your chosen mobile phase containing a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%).[1]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. For moderately polar compounds, reversed-phase chromatography on C18-functionalized silica can also be a good alternative.[1]
-
Optimize Your Mobile Phase with TLC: Before running a column, screen various solvent systems using Thin Layer Chromatography (TLC). A good starting point for many chlorinated nitrogen heterocycles is a mixture of a non-polar solvent (e.g., hexanes, toluene) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane).[1] Gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating the product from impurities.
Co-elution of Product with Impurities
Question: My product is co-eluting with impurities during column chromatography. How can I improve the separation?
Answer:
Co-elution is a common challenge, especially when impurities have similar polarities to your target compound. Here are some strategies to improve separation:
-
Fine-tune Your Mobile Phase: Small changes in the solvent composition can significantly impact separation. Experiment with different solvent ratios and consider adding a third solvent to your mobile phase to modulate the selectivity.
-
Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, switching to a different stationary phase (e.g., alumina, C18) can alter the retention properties of your compound and the impurities, leading to better separation.
-
Consider an Alternative Purification Technique: If chromatography proves ineffective, recrystallization or acid-base extraction may be better suited for removing the specific impurities in your mixture.
Difficulty in Recrystallizing the Product
Question: I am struggling to find a suitable solvent for the recrystallization of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. It either dissolves completely or not at all.
Answer:
Finding the right solvent for recrystallization is key to obtaining high-purity crystals.
-
Systematic Solvent Screening: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Test a range of solvents with varying polarities. For pyridine derivatives with haloaryl groups, non-polar to moderately polar solvents are often a good starting point.[2] For a related compound, 2-chloropyrimidine, solvents like benzene or petroleum ether have been used.[3]
-
Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system is a powerful alternative.[4][5] In this method, you dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy (the point of saturation). Upon slow cooling, crystals should form.[4][5]
Table 1: Common Solvents for Recrystallization Screening
| Solvent Class | Examples | Properties to Consider |
| Non-Polar | Hexanes, Heptane, Cyclohexane | Good for dissolving non-polar impurities. Often used as the "poor" solvent in a two-solvent system. |
| Moderately Polar | Toluene, Dichloromethane, Ethyl Acetate | Often good "good" solvents for chlorinated heterocycles.[1] |
| Polar Aprotic | Acetone, Acetonitrile | Can be effective for dissolving more polar compounds. |
| Polar Protic | Ethanol, Methanol, Isopropanol | The hydrogen bonding capability can influence solubility. Often good "good" solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine?
A1: Without a specific synthetic protocol, we can infer potential impurities based on common pteridine syntheses, such as the condensation of a pyrimidine precursor with a dicarbonyl compound.[6][7][8] Likely impurities include:
-
Unreacted Starting Materials: Such as the diaminopyrimidine and dicarbonyl precursors.
-
Side Products: Arising from incomplete reactions or side reactions.
-
Regioisomers: If an unsymmetrical dicarbonyl compound is used, different isomers of the pteridine can form.[6][7]
-
Polymeric Materials: Pteridines can sometimes form polymeric byproducts.[6]
-
Oxidation Products: The tetrahydropteridine ring can be susceptible to oxidation, leading to the corresponding dihydropteridine or fully aromatic pteridine.
Q2: How can I use acid-base extraction to purify my compound?
A2: 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine has basic nitrogen atoms and can be protonated by an acid to form a water-soluble salt. This property can be exploited for purification:
-
Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic pteridine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and then neutralize it with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) to precipitate the purified free base.
-
Extract the purified product back into an organic solvent, dry the organic layer, and evaporate the solvent.
Caution: The stability of the 2-chloro substituent and the tetrahydropteridine ring to acidic and basic conditions should be considered. It is advisable to perform this procedure at low temperatures and to work up the reaction promptly.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a thorough purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique to detect and identify trace impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the percentage purity of the sample.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Silica Gel Chromatography
-
Slurry Preparation: In a beaker, add silica gel to your chosen starting mobile phase (e.g., hexanes/ethyl acetate). If deactivation is needed, add 0.1-1% triethylamine to the mobile phase.
-
Column Packing: Pour the silica slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
Elution: Begin eluting with your starting mobile phase, collecting fractions.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase to elute compounds with higher affinity for the silica gel.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Two-Solvent Recrystallization
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until the solid is fully dissolved.[5]
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until a persistent cloudiness is observed.[4][5]
-
Re-dissolution: If necessary, add a few drops of the hot "good" solvent to just re-dissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Workflow Diagrams
Caption: General purification workflow for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
Caption: Troubleshooting guide for low recovery during silica gel chromatography.
References
-
YouTube. (2012). Recrystallization using two solvents. [Link]
-
AA Blocks. 1314916-25-0 | 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. [Link]
-
Request PDF. Effect of pterin impurities on the fluorescence and photochemistry of commercial folic acid. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
- Daly, J. W., & Christensen, B. E. (1956). The Preparation and Properties of Certain 2- and 4-Chloro Substituted Pteridines. Journal of the American Chemical Society, 78(1), 225-228.
-
Der Pharma Chemica. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Stability and degradation of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine solutions.
A Guide to Solution Stability and Degradation for Researchers
Welcome to the technical support guide for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. As Senior Application Scientists, we understand that the stability of your reagents is paramount to the validity and reproducibility of your experimental results. This guide is designed to provide you with in-depth, field-proven insights into the handling, storage, and troubleshooting of solutions containing this compound. We will delve into the causality behind our recommendations to empower you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the use of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
Q1: What is the best way to prepare a stock solution?
A1: The initial preparation of your stock solution is a critical control point. We recommend using anhydrous dimethyl sulfoxide (DMSO) for the primary stock solution. For aqueous buffers, solubility may be limited, and it is crucial to prepare these solutions fresh immediately before use. The tetrahydropteridine ring system is notoriously susceptible to oxidation, a process that is often accelerated in aqueous media.[1]
Q2: How should I store the solid compound and my prepared solutions?
A2: Proper storage is essential to maximize the shelf-life of the compound. Different storage conditions are required for the solid form versus solutions.
Table 1: Recommended Storage Conditions
| Form | Solvent | Temperature | Maximum Recommended Duration | Key Considerations |
| Solid | N/A | 2-8°C[2] | As per manufacturer's expiry | Keep container tightly sealed; protect from light and moisture. |
| Stock Solution | Anhydrous DMSO | -20°C or -80°C | 1-3 months | Aliquot to avoid repeated freeze-thaw cycles; use argon or nitrogen to overlay the solution. |
| Working Solution | Aqueous Buffer | 2-8°C | < 24 hours | Must be prepared fresh daily. Use deoxygenated buffers. Protect from light. |
Q3: What are the primary chemical stability concerns for this molecule?
A3: There are three main degradation pathways you must be vigilant about:
-
Oxidation: The 5,6,7,8-tetrahydropyrazine ring is electron-rich and highly prone to oxidation by atmospheric oxygen.[1] This is the most common and rapid degradation pathway, leading to the formation of dihydro- and fully aromatic pteridine species, which are typically inactive and can interfere with assays.
-
Photodegradation: Pterin-based compounds are known to be sensitive to light, particularly in the UV-A spectrum.[3] Exposure can lead to the formation of reactive oxygen species (ROS) like hydrogen peroxide and subsequent degradation of the molecule.[3]
-
Hydrolysis: The chloro-substituent at the 2-position presents a potential site for nucleophilic substitution by water (hydrolysis), especially under non-neutral pH conditions.[4][5] This process can be catalyzed by acids or bases, leading to the formation of the corresponding 2-hydroxy derivative.
Q4: My solution has turned a faint yellow. Is it still usable?
A4: A color change, typically to yellow or brown, is a strong visual indicator of degradation, most likely due to oxidation. The formation of conjugated double bonds in the pteridine ring system as it oxidizes results in chromophores that absorb visible light. We strongly advise against using discolored solutions, as the concentration of the active compound is no longer reliable and the degradation products could introduce experimental artifacts.
Section 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during experimentation.
Table 2: Troubleshooting Common Issues
| Observed Problem | Probable Cause(s) | Recommended Action & Prevention |
| Solution turns yellow/brown | Oxidation: Exposure to atmospheric oxygen. | Discard the solution. Prevention: Prepare fresh solutions using deoxygenated solvents. Store stock aliquots under an inert gas (argon/nitrogen). Consider adding an antioxidant like DTT (1-5 mM), although compatibility with your assay must be verified. |
| Precipitate forms in aqueous buffer | Low Solubility: Compound has limited solubility in aqueous media. Degradation: Degradation products may be less soluble. pH/Buffer Incompatibility: The compound or its salt form may not be soluble at the buffer's pH. | Attempt to redissolve by gentle warming or sonication. If unsuccessful, filter the solution (0.22 µm) and re-quantify the concentration. Prevention: Always prepare aqueous solutions fresh. Verify the pH-solubility profile for your specific buffer system. |
| Inconsistent or reduced biological activity | Compound Degradation: Loss of active compound due to oxidation or photodegradation. Freeze-Thaw Cycles: Repeated cycling can accelerate degradation in solution. | Use a freshly prepared solution from a new aliquot of DMSO stock. Prevention: Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. Always handle solutions in a light-protected environment (e.g., use amber vials). Run a quality control check on your stock solution via HPLC-UV (see Protocol 3.2). |
Section 3: Experimental Protocols & Methodologies
To ensure trustworthiness and self-validation, we provide the following standard operating procedures.
Protocol 3.1: Preparation of a Stabilized Aqueous Working Solution
This protocol minimizes initial degradation during the preparation of aqueous solutions.
-
Deoxygenate Buffer: Sparge your chosen aqueous buffer (e.g., PBS, HEPES) with a gentle stream of nitrogen or argon gas for at least 15-20 minutes. This removes dissolved oxygen, a primary oxidant.
-
Thaw Stock: Remove a single-use aliquot of the 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine DMSO stock solution from the -80°C freezer and allow it to thaw to room temperature, protected from light.
-
Prepare Dilution: In a light-protected tube (e.g., an amber microcentrifuge tube), add the required volume of the deoxygenated buffer.
-
Spike and Mix: Add the required volume of the DMSO stock solution to the buffer and immediately mix gently by inversion or slow vortexing. Avoid vigorous shaking, which can reintroduce oxygen.
-
Immediate Use: Use the freshly prepared aqueous solution immediately. Do not store it for later use.
Protocol 3.2: Routine Stability Assessment by HPLC-UV
Regularly checking the purity of your stock solution can save you from failed experiments. This provides a general method that should be adapted to your specific equipment.
-
System Preparation: Use a C18 reverse-phase column. A typical mobile phase could be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Sample Preparation: Dilute a small amount of your DMSO stock solution in the initial mobile phase composition.
-
Analysis: Inject the sample and monitor the elution profile using a UV detector, typically around 280 nm and 320 nm, as pteridines have characteristic absorbance spectra.
-
Interpretation: A pure, undegraded sample should show a single major peak. The appearance of new, earlier-eluting (more polar) or later-eluting peaks over time is indicative of degradation. The purity can be assessed by integrating the peak area of the parent compound relative to the total peak area.
Section 4: Visualizing Key Concepts
Diagrams can clarify complex chemical processes and workflows, ensuring procedural accuracy.
Diagram 4.1: Primary Degradation Pathways
This diagram illustrates the main chemical transformations that can lead to the inactivation of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
Caption: Major degradation routes for the target compound.
Diagram 4.2: Recommended Experimental Workflow
Following a validated workflow minimizes the risk of using a degraded compound.
Caption: Workflow for handling the compound to ensure stability.
References
-
Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins. Diva-Portal.org. Available at: [Link]
-
Stocks-Wilson, R. (n.d.). Oxidation of Tetrahydropteridines and Tetrahydrofolates. University of Aston Thesis. Available at: [Link]
-
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. AA Blocks. Available at: [Link]
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health (NIH). Available at: [Link]
-
Factors affecting drug stability. Slideshare. Available at: [Link]
-
Factors That Affect the Stability of Compounded Medications. PCCA BLOG. Available at: [Link]
-
"Drug Stability and factors that affect on the drug stability" Review. ResearchGate. Available at: [Link]
-
Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Available at: [Link]
-
Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed. Available at: [Link]
Sources
- 1. publications.aston.ac.uk [publications.aston.ac.uk]
- 2. aablocks.com [aablocks.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
Technical Support Center: 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
Introduction: Navigating the Solubility Challenges of a Novel Pteridine Derivative
Welcome to the technical support guide for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (C₇H₉ClN₄, MW: 184.63)[1][2]. This versatile heterocyclic compound holds significant potential in medicinal chemistry and neurotransmitter modulation studies[3][4][5]. However, like many promising heterocyclic molecules, its utility in aqueous experimental systems is often hampered by poor solubility.
This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome these solubility hurdles. As your scientific partners, we provide not just protocols but the underlying chemical principles, empowering you to make informed decisions in your experimental design. Here, you will find a series of frequently asked questions and in-depth troubleshooting guides to ensure your work with 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is both efficient and successful.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
Q1: What are the basic solubility characteristics of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine?
A1: Based on its chemical structure—a substituted tetrahydropteridine core—the compound is a solid at room temperature and is predicted to have low aqueous solubility[1]. The presence of the chloro- and methyl- groups contributes to its lipophilic character (XLogP3: 1.4), while the nitrogen atoms in the pteridine ring offer sites for protonation that can influence pH-dependent solubility[2]. It is generally expected to be soluble in polar organic solvents.
Q2: What is the recommended solvent for preparing a primary stock solution?
A2: For pteridines with poor water solubility, an anhydrous polar aprotic solvent is the preferred choice for high-concentration stock solutions[6]. We recommend high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is critical to use an anhydrous grade to prevent the introduction of water, which can lower the compound's solubility in the stock and potentially promote hydrolysis over long-term storage.
Q3: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened?
A3: This is a common and expected phenomenon known as "antisolvent precipitation." Your compound is highly soluble in 100% DMSO but has very low solubility in your aqueous buffer. When a small volume of the concentrated DMSO stock is introduced into the large volume of the aqueous buffer, the local DMSO concentration plummets. The compound is suddenly in an environment where it is no longer soluble, causing it to crash out of the solution. The key is to ensure the final concentration of the compound in the aqueous buffer is below its solubility limit and that the final concentration of the organic co-solvent is minimized.
Q4: How does pH likely affect the solubility of this compound in aqueous solutions?
A4: The tetrahydropteridine scaffold contains multiple nitrogen atoms that can act as weak bases. In acidic conditions, these nitrogens can become protonated, forming a cationic salt species. This increase in polarity generally leads to a significant increase in aqueous solubility. For many reduced pteridines, preparing solutions in a slightly acidic buffer can enhance both solubility and stability against oxidation[6]. Therefore, adjusting the pH of your aqueous medium to be mildly acidic (e.g., pH 4-6) is a primary strategy for improving solubility.
Part 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step guidance for overcoming specific experimental roadblocks related to solubility.
Problem: My compound is insoluble in my physiological buffer (pH 7.4), even after dilution from a DMSO stock.
This is the most frequent challenge. The goal is to keep the compound in solution within a biologically compatible formulation. The following workflow provides a systematic approach to resolving this issue.
Caption: Troubleshooting workflow for aqueous insolubility.
Detailed Corrective Actions:
-
Step 1: Co-Solvent Optimization: The addition of a water-miscible organic solvent can significantly increase the solubility of nonpolar molecules[7].
-
Action: Ensure the final concentration of your co-solvent (e.g., DMSO) in the aqueous buffer is as low as possible, ideally below 1% and certainly not exceeding 5% for most cell-based assays. High concentrations can be toxic or introduce experimental artifacts. If precipitation still occurs at <1% DMSO, this method alone is insufficient.
-
-
Step 2: pH Adjustment:
-
Causality: As previously mentioned, the pteridine ring system's basic nitrogens can be protonated in acidic media, forming a more soluble salt.
-
Action: Prepare a series of buffers with decreasing pH values (e.g., pH 7.0, 6.5, 6.0, 5.5). Test the solubility of your compound at the desired final concentration in each buffer (maintaining a consistent low percentage of DMSO). You may find a pH at which the compound remains soluble without compromising your experimental system. Note: Always verify that the altered pH does not affect your assay's performance or the stability of other reagents.
-
-
Step 3: Employ Solubilizing Excipients: If co-solvents and pH adjustment are insufficient or incompatible with your assay, excipients that create micro-environments to sequester the drug can be used.
-
Surfactants: These amphiphilic molecules form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate poorly soluble drugs, increasing their apparent solubility[8][9][10].
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can form "inclusion complexes" with hydrophobic guest molecules, effectively shielding them from the aqueous environment and enhancing solubility[][12][13]. This is a powerful technique for increasing the solubility of BCS Class II and IV compounds[].
-
Problem: I need a higher concentration of the compound in my aqueous buffer than is achievable with co-solvents or pH changes. What should I do?
A: This scenario requires the use of the solubilizing excipients mentioned in Step 3 above. A screening experiment is the most effective way to identify a suitable agent.
Data Presentation: Common Solubilizing Agents
| Excipient Class | Example(s) | Typical Starting Concentration | Mechanism of Action | Key Considerations |
| Non-ionic Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20) | 0.1% - 2% (w/v) | Micellar Solubilization[14][15] | Generally low toxicity; widely used in pharmaceutical formulations. |
| Ionic Surfactants | Sodium Dodecyl Sulfate (SDS) | 0.05% - 0.5% (w/v) | Micellar Solubilization[15] | Can denature proteins; use with caution in biological assays. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1% - 10% (w/v) | Inclusion Complexation[][16] | Highly effective; low toxicity. Can sometimes interact with other assay components. |
Part 3: Key Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Preparation: Bring the vial of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (MW: 184.63) and a bottle of anhydrous DMSO to room temperature in a desiccator.
-
Weighing: Accurately weigh 1.85 mg of the compound into a sterile, amber glass vial or a microcentrifuge tube wrapped in aluminum foil to protect it from light[6].
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into single-use volumes in light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and cause precipitation[6].
Protocol 2: Screening for an Effective Solubilizing Agent
-
Prepare Excipient Stocks: Prepare 10x concentrated stocks of your chosen excipients (e.g., 10% w/v HP-β-CD, 1% w/v Tween® 80) in your final aqueous assay buffer.
-
Dispense Excipients: In a clear 96-well plate, add 10 µL of each 10x excipient stock to separate wells. Add 10 µL of buffer to control wells.
-
Prepare Compound Dilution: In a separate tube, dilute your 10 mM DMSO stock of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine to 1 mM in DMSO.
-
Add Compound: Add 2 µL of the 1 mM compound stock to each well containing the excipients and controls. The final volume is not yet 100 µL.
-
Add Buffer: Add 88 µL of the assay buffer to each well for a final volume of 100 µL. This results in a final compound concentration of 20 µM, a final DMSO concentration of 2%, and a 1x concentration of each excipient.
-
Incubate & Observe: Mix the plate gently and let it equilibrate at room temperature for 30 minutes. Visually inspect for precipitation against a dark background. You can also measure the absorbance at 600 nm; a higher absorbance indicates light scattering from a precipitate. The well with the lowest absorbance/least visible precipitate contains the most effective solubilizing agent.
Caption: Mechanisms of excipient-based solubilization.
References
-
The PCCA Blog. (2022). The Role of Surfactants in Compounded Preparation. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128. [Link]
-
Bray, D. (2014). Pharmaceutical salts: a formulation trick or a clinical conundrum? Australian Prescriber, 37(3), 90-92. [Link]
-
Global Pharmaceutical Sciences Review. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... [Link]
-
ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]
-
SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
Physiochemical assessment of pharmaceutical salt forms. (2024). [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]
-
Pharma Learning In Depth. (2025). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. [Link]
-
National Institutes of Health (NIH). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]
-
Stegemann, S. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. [Link]
-
International Journal of Research in Pharmaceutical Sciences. cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Link]
-
AA Blocks. 1314916-25-0 | 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. [Link]
-
Molbase. CAS: 1314916-25-0 Name: Pteridine, 2-chloro-5,6,7,8-tetrahydro-8-methyl. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
MySkinRecipes. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. [Link]
-
International Journal of Research and Development in Pharmacy and Life Sciences. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. [Link]
-
MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]
-
Frontiers. (2023). Editorial: Emerging heterocycles as bioactive compounds. [Link]
-
National Institutes of Health (NIH). Design and synthesis of heterocyclic azole based bioactive compounds.... [Link]
-
International Journal of Trend in Scientific Research and Development. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. [Link]
-
PubChem. 8-Methyl-5,6,7,8-tetrahydropteridine hydrochloride. [Link]
-
PubChem. 5,6,7,8-Tetrahydropteridine. [Link]
-
PubChem. 2-Chloro-5,6,7,8-tetrahydroquinoline. [Link]
-
ResearchGate. Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. [Link]
-
PubMed. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. [Link]
Sources
- 1. Pteridine, 2-chloro-5,6,7,8-tetrahydro-8-methyl- [cymitquimica.com]
- 2. aablocks.com [aablocks.com]
- 3. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine [myskinrecipes.com]
- 4. sciencescholar.us [sciencescholar.us]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. asianpharmtech.com [asianpharmtech.com]
- 12. gpsrjournal.com [gpsrjournal.com]
- 13. scispace.com [scispace.com]
- 14. THE PCCA BLOG | How to Determine API Calculations in Pharmacy Com [pccarx.com]
- 15. jocpr.com [jocpr.com]
- 16. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pteridine Ring Formation
Welcome to the technical support center for pteridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pteridine ring formation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your synthetic strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing systematic approaches to problem-solving.
Issue 1: Low Yield of the Desired Pteridine Product
Q1: My pteridine synthesis reaction is resulting in a disappointingly low yield. What are the potential causes and how can I improve it?
A1: Low yields in pteridine synthesis are a common challenge and can be attributed to several factors. A systematic evaluation of your experimental parameters is the most effective approach to identify and resolve the issue.
-
Reaction Conditions: The delicate balance of temperature, time, and atmosphere is critical.
-
Temperature: Ensure you are operating at the optimal temperature for your specific synthetic route. Some reactions necessitate heating under reflux, while others proceed efficiently at room temperature.[1] It is crucial to verify the reaction temperature with a calibrated thermometer.
-
Reaction Time: The reaction may not have reached completion. It is essential to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ascertain the optimal reaction duration.[1]
-
Atmosphere: Certain intermediates or reagents, particularly reduced pterins, are highly susceptible to oxidation.[1][2] If your synthesis involves such species, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is imperative to prevent degradation of your product and enhance the yield.[3]
-
-
Reagent and Solvent Quality: The purity of your starting materials and solvent can significantly impact the reaction outcome.
-
Purity of Starting Materials: Impurities present in the initial pyrimidine or dicarbonyl compound can participate in side reactions, consequently diminishing the yield of your desired product.[1][3] It is advisable to confirm the purity of your reagents before commencing the reaction.
-
Solvent Quality: The presence of water or other impurities in the solvent can have a detrimental effect on the reaction.[1] Always use dry, high-purity solvents, especially for reactions that are sensitive to moisture.
-
-
Work-up and Purification: Significant product loss can occur during the isolation and purification stages.
-
Extraction: Pteridines exhibit a wide range of solubilities.[4] Ensure that you are employing an appropriate solvent system for the extraction of your product. Performing multiple extractions can maximize the recovery.[1]
-
Purification Method: Some pteridine derivatives are unstable on silica gel, which can lead to degradation during column chromatography.[1] In such cases, consider alternative purification techniques like recrystallization or preparative High-Performance Liquid Chromatography (HPLC). If column chromatography is unavoidable, minimize the time your compound spends on the column.[1]
-
Precipitation/Crystallization: The precipitation of pteridines can sometimes be a slow process, especially in the presence of impurities.[2] Gentle, intermittent mixing of the suspension can facilitate the precipitation process.[2]
-
Issue 2: Formation of Regioisomers
Q2: I am observing a mixture of 6- and 7-substituted pteridine isomers, which is complicating purification and reducing the yield of my target compound. How can I improve the regioselectivity?
A2: The formation of regioisomers is a well-documented challenge in pteridine synthesis, particularly when using unsymmetrical dicarbonyl compounds in the Gabriel-Isay condensation.[5][6] Controlling the substitution pattern is key to a successful synthesis.
-
Choice of Synthetic Route: The synthetic strategy you employ has a profound impact on regioselectivity.
-
Timmis Reaction: For the regioselective synthesis of 6-substituted pteridines, the Timmis reaction is a superior alternative to the Gabriel-Isay condensation.[3][6] This method involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group, which directs the substitution to the 6-position.[5][7]
-
Polonovski-Boon Cyclization: This is another regiospecific method suitable for the synthesis of semi-reduced dihydropterin derivatives.[6]
-
-
Optimizing the Gabriel-Isay Condensation: If you must use the Gabriel-Isay route, you can influence the regioselectivity by carefully controlling the reaction conditions.
-
pH Control: The pH of the reaction medium can modulate the nucleophilicity of the amino groups on the pyrimidine ring.[5][6] Under strongly acidic conditions, the C6 amine can be protonated, leading to a preferential attack at the C5 amine and favoring the formation of the 7-substituted pteridine.[6] Conversely, neutral or slightly basic conditions often favor the formation of the 6-substituted isomer.[5]
-
-
Separation of Isomers: If a mixture of isomers is unavoidable, specific purification strategies can be employed.
-
Sulfite Adduct Formation: For some pterins, the 6- and 7-isomers form sulfite adducts with differing solubilities, allowing for their separation by precipitation.[4] The 6-substituted pterin often precipitates from the solution as the pure isomer, while the 7-substituted isomer remains in the filtrate.[4]
-
Frequently Asked Questions (FAQs)
Q3: What are the most common synthetic routes for preparing the pteridine ring system?
A3: Several named reactions are foundational to pteridine synthesis:
-
Gabriel-Isay Synthesis: This is a widely used method that involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound (like diketones or ketoaldehydes).[6][8] While versatile, it can lead to a mixture of 6- and 7-substituted isomers if an unsymmetrical dicarbonyl is used.[6]
-
Timmis Synthesis: This route provides a regioselective approach to 6-substituted pteridines.[3][6] It utilizes the condensation of a 5-nitroso-6-aminopyrimidine with a compound possessing an active methylene group.[6]
-
Taylor Synthesis: In this approach, the pyrimidine ring is constructed onto a pre-existing, substituted pyrazine. The availability of suitably functionalized pyrazine starting materials can be a limitation.[6]
Q4: My pteridine compound appears to be degrading during storage and handling. What precautions should I take?
A4: Pteridines, especially in their reduced forms (dihydropterins and tetrahydropterins), are susceptible to oxidation and degradation.[1][2] To ensure the stability of your compounds:
-
Inert Atmosphere: Handle and store sensitive pteridines under an inert atmosphere of nitrogen or argon to prevent oxidation.[2][3]
-
Light Protection: Some pteridines are light-sensitive. Store them in amber vials or protect them from light.
-
Low Temperature Storage: For long-term storage, keeping the compounds at low temperatures (-20°C or -80°C) is recommended.
-
Solvent Choice: When preparing solutions, use deoxygenated solvents. The addition of antioxidants like dithiothreitol (DTT) can sometimes help to improve the stability of pteridine solutions for analytical purposes like HPLC.[2]
Q5: Are there any specific analytical techniques that are particularly useful for characterizing pteridines?
A5: A combination of spectroscopic and chromatographic techniques is typically employed:
-
NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and for distinguishing between regioisomers. For example, the proton on the unsubstituted carbon of the pyrazine ring (C6 or C7) will have a distinct chemical shift, allowing for the determination of the isomer ratio in a mixture.[7]
-
Mass Spectrometry (MS): LC-MS is a powerful tool for monitoring reaction progress, identifying products and byproducts, and confirming the molecular weight of the synthesized pteridine.[1]
-
UV-Vis Spectroscopy: Pteridines have characteristic UV-Vis absorption spectra that can be used for quantification and to provide information about the substitution pattern and oxidation state of the pteridine ring.
-
HPLC: HPLC is widely used for both analytical and preparative purposes to assess purity and isolate desired products.[2]
Experimental Protocols & Workflows
Protocol 1: General Procedure for Gabriel-Isay Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve the 4,5-diaminopyrimidine derivative in a suitable solvent (e.g., methanol, ethanol, or water).
-
pH Adjustment (Optional but Recommended for Regiocontrol): Adjust the pH of the solution using an appropriate acid (e.g., HCl) or base (e.g., NaOH) to favor the formation of the desired regioisomer.[5][6]
-
Addition of Dicarbonyl Compound: Add the 1,2-dicarbonyl compound to the solution of the diaminopyrimidine.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (room temperature or reflux) and monitor its progress by TLC or LC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: Purify the crude product by recrystallization, column chromatography, or preparative HPLC. Be mindful that some pteridines are unstable on silica gel.[1]
Workflow: Troubleshooting Low Yield in Pteridine Synthesis
Caption: A decision-making workflow for troubleshooting low yields in pteridine synthesis.
Data Presentation
Table 1: Influence of pH on Regioisomer Ratio in a Typical Gabriel-Isay Synthesis (Illustrative)
| pH of Reaction Medium | Ratio of 6-isomer : 7-isomer | Predominant Isomer |
| 2.0 | 15 : 85 | 7-substituted |
| 4.0 | 30 : 70 | 7-substituted |
| 6.0 | 60 : 40 | 6-substituted |
| 8.0 | 75 : 25 | 6-substituted |
Note: This table presents illustrative data to demonstrate the general trend. Actual ratios will be system-specific.[6]
References
- Technical Support Center: Optimization of Pteridine Synthesis - Benchchem.
- Technical Support Center: Strategies for Increasing the Yield of Synthesized Pteridines - Benchchem.
- General instructions for working with pteridines - Schircks Labor
- Synthesis of pteridines derivatives from different heterocyclic compounds - Der Pharma Chemica.
- Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC.
- Troubleshooting isomer formation in pteridine synthesis - Benchchem.
- Pterin chemistry and its relationship to the molybdenum cofactor - PMC - NIH.
- Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - MDPI.
- Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. schircks.ch [schircks.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Common side reactions in the synthesis of tetrahydropteridines.
Welcome to the technical support resource for researchers, scientists, and drug development professionals working on the synthesis of tetrahydropteridines. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered in the laboratory. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic routes effectively.
Section 1: Oxidation-Related Issues & Purity Assessment
The tetrahydropyrazine ring in tetrahydropteridines is highly susceptible to oxidation, which is the most common cause of yield loss and product impurity. Understanding and mitigating this side reaction is critical for success.
FAQ 1: My reaction mixture or purified product is changing color (e.g., yellowing), and I'm seeing a loss of biological activity. What is happening?
Answer: This is a classic sign of oxidation. The fully reduced, active tetrahydropteridine (like Tetrahydrobiopterin, BH4) is colorless but readily oxidizes in the presence of air (autoxidation) to form quinonoid dihydrobiopterin (qBH2), which can then isomerize to the more stable 7,8-dihydrobiopterin (BH2).[1][2] These oxidized forms are often colored and are biologically inactive as cofactors for aromatic amino acid hydroxylases.[3][4] Further oxidation can lead to fully aromatic pterins.
The rate of this oxidation is influenced by several factors:
-
Presence of Oxygen: The primary culprit.
-
pH: Stability is generally higher at acidic pH (around 1) due to the protonation of the N-5 position, which hinders oxygen attack at the adjacent C-6 position.[3]
-
Light: UV light can accelerate the rate of oxidation.[3]
-
Temperature: Higher temperatures increase the degradation rate.[5]
-
Presence of Metal Ions: Trace metal contaminants can catalyze oxidation.
FAQ 2: How can I confirm that my sample has oxidized?
Answer: The most direct method is UV-Vis spectroscopy. The different oxidation states of the pterin ring have distinct absorption spectra. While exact maxima can vary with substitution and pH, the general trend is a useful diagnostic tool.
| Compound Type | Typical λmax (nm) at Neutral pH | Notes |
| Tetrahydropteridine (e.g., BH4) | ~265 nm, with a shoulder ~297-300 nm | Relatively low absorbance compared to oxidized forms. |
| 7,8-Dihydropteridine (e.g., BH2) | ~280 nm and a prominent peak at ~320-330 nm | The appearance of the peak >300 nm is a strong indicator of oxidation. |
| Aromatic Pterin | Multiple peaks, often with a significant peak >340 nm | Indicates extensive degradation. |
Data synthesized from principles discussed in reference[3].
A secondary method is to check for the presence of diazotisable amines, which can form from the cleavage of the side-chain during extensive decomposition.[3]
Protocol 1: Minimizing Oxidation During Synthesis and Work-up
This protocol provides a series of actionable steps to protect your target compound.
Materials:
-
Nitrogen or Argon gas supply with manifold.
-
Degassed solvents (water, methanol, ethanol, etc.). To degas, sparge with N2/Ar for 15-30 minutes or use freeze-pump-thaw cycles.
-
Antioxidants (e.g., dithiothreitol (DTT), ascorbic acid).
-
Metal chelators (e.g., EDTA).
Procedure:
-
Inert Atmosphere: Conduct all reactions, transfers, and solvent removal steps under a positive pressure of an inert gas (N2 or Ar).
-
Solvent Preparation: Use freshly degassed solvents for the reaction, work-up, and chromatography. The presence of dissolved oxygen is a primary driver of degradation.[3]
-
Acidic Conditions: Whenever possible, maintain an acidic pH during aqueous extractions and purification steps. A pH of 2-4 is often optimal for stability.[5]
-
Antioxidant Addition: During work-up and purification, consider adding a small amount of a reducing agent like DTT (1-5 mM) to the aqueous phases to scavenge dissolved oxygen and reduce any oxidized product back to the tetrahydro form.
-
Chelate Metal Ions: Add EDTA (~1 mM) to aqueous solutions to sequester trace metal ions that can catalyze oxidation.
-
Temperature Control: Perform all purification steps (e.g., chromatography, crystallization) at reduced temperatures (0-4 °C) to slow the rate of degradation.
-
Light Protection: Protect the reaction vessel and subsequent fractions from direct light by wrapping them in aluminum foil.[3][6]
Section 2: Stereochemistry Control
Many tetrahydropteridines contain stereocenters (notably at C6) that are crucial for biological activity. Controlling the formation of these centers is a common synthetic challenge.
FAQ 3: My synthesis produces a mixture of diastereomers. How can I improve the stereoselectivity?
Answer: Achieving high diastereoselectivity depends on identifying the stereocenter-forming step and optimizing it. This is often a reduction or a cyclization step. The principles of substrate control, auxiliary control, and reagent control are paramount.[7][8]
Key Strategies for Stereocontrol:
-
Reagent Selection: The choice of reducing agent is critical. For the reduction of a precursor like a dihydropteridine, bulky reducing agents (e.g., L-selectride) may offer different facial selectivity compared to smaller ones (e.g., NaBH4). The stereochemical outcome is dictated by the transition state, where the hydride approaches from the less sterically hindered face.[7][9]
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Chiral Auxiliaries: Temporarily installing a chiral auxiliary can effectively block one face of the molecule, directing the attack of a reagent to the opposite face. The auxiliary is removed in a subsequent step.[8]
-
Conformational Control: The conformation of the molecule can relay stereochemical information from an existing chiral center to the reaction site. This is particularly effective in rigid or cyclic systems where certain conformations are strongly preferred.[10]
-
Catalysis: The use of chiral catalysts (e.g., chiral Lewis acids or organocatalysts) can create a chiral environment around the substrate, favoring one stereochemical pathway over another.[11]
Section 3: Purification Challenges
Isolating pure tetrahydropteridines can be difficult due to their polarity, instability, and similarity to reaction byproducts.
FAQ 4: My target compound is difficult to separate from starting materials or byproducts using standard column chromatography. What can I try?
Answer: Purification of polar, unstable compounds requires specialized techniques. Standard silica gel chromatography can sometimes lead to degradation if not handled correctly.
Troubleshooting Purification:
-
Acidify the Mobile Phase: Adding a small amount of acid (e.g., 0.1-1% acetic or formic acid) to the mobile phase can protonate your compound, reducing tailing on silica gel and improving stability during the separation.
-
Use a Different Stationary Phase: If silica is problematic, consider alternatives:
-
Reverse-Phase (C18): Excellent for polar compounds. Elute with a gradient of water/methanol or water/acetonitrile, often with an acidic modifier like formic acid or TFA.
-
Alumina (Neutral or Basic): Can be useful, but basic alumina may accelerate degradation for some structures. Use with caution.
-
Ion-Exchange Chromatography: If your molecule has a persistent charge, this can be a highly effective method.
-
-
Extraction-Based Purification: Utilize the acid/base properties of your molecule. Tetrahydropteridines with basic nitrogen atoms can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.[12][13] This must be done quickly and at low temperatures to avoid degradation at basic pH.
-
Recrystallization: If you can obtain a solid, recrystallization is an excellent method for final purification. Experiment with different solvent systems (e.g., methanol/ether, ethanol/water).
References
- Stocks-Wilson, R. (n.d.). Oxidation of Tetrahydropteridines and Tetrahydrofolates. University of Aston.
- Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. (n.d.). NIH.
- Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (n.d.). MDPI.
- Defects of tetrahydrobiopterin synthesis and their possible relationship to a disorder of purine metabolism (the Lesch-Nyhan syndrome). (n.d.). PubMed.
- Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry. (n.d.). PubMed Central.
- BH4 Deficiency (Tetrahydrobiopterin Deficiency): Background, Epidemiology, Etiology. (2025, December 16). Medscape.
- Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. (n.d.). PubMed Central.
- Abnormalities of tetrahydrobiopterin metabolism. (n.d.). MedLink Neurology.
- Clayden, J. (2007, November 5). Remote Control of Stereochemistry: Communicating Information via Conformation. Beilstein-Institut.
- Stereochemistry:Reagent Stereochemical Control. (2022, October 21). YouTube.
- Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation of Silylated Alke. (n.d.). Wiley Online Library.
- Electronic Structure of Tetrahydropteridine Derivatives. (2025, December 9). ResearchGate.
- Tetrahydropyridines: a recent update for their multicomponent synthesis. (2026, January 9). PubMed Central.
- Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. (n.d.). PubMed.
- Stereochemistry: Substrate and Auxiliary Stereochemical Control. (2022, October 21). YouTube.
- Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
- Trends in Applying C–H Oxidation to Total Synthesis of Natural Products. (2016, January 18). RSC Publishing.
- DMF section 3.2.S.7 - Stability. (2024, May 1). YouTube.
- Separating Components of a Mixture by Extraction. (2019, February 15). YouTube.
- Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. (2022, July 7). ResearchGate.
- Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation. (2025, August 7). NIH.
- Ninja technique to purify organic compounds from mixture of compounds- Part 2. (2022, July 17). YouTube.
- Density Functional Theory Study of Degradation of Tetraalkylammonium Hydroxides | Request PDF. (2025, August 6). ResearchGate.
- Degradation patterns of tetracycline antibiotics in reverse micelles and water. (n.d.). PubMed.
Sources
- 1. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. publications.aston.ac.uk [publications.aston.ac.uk]
- 4. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-institut.de [beilstein-institut.de]
- 11. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. m.youtube.com [m.youtube.com]
Storage conditions for long-term stability of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
A Guide to Ensuring Long-Term Stability and Experimental Success
Welcome to the technical support center for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your critical experiments. As a substituted tetrahydropteridine, this molecule's stability is paramount for reproducible and reliable results. This document provides in-depth knowledge on storage, handling, and troubleshooting, grounded in the fundamental chemistry of pteridine derivatives.
Understanding the Instability of Tetrahydropteridines
The core of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is the tetrahydropteridine ring system. Reduced pteridines, like the "tetrahydro" form of this compound, are known to be susceptible to oxidation.[1][2] This sensitivity, primarily to atmospheric oxygen, is a critical factor to consider in its handling and storage.[2] Oxidation can lead to the formation of dihydro and fully aromatic pteridine species, altering the compound's biological activity and compromising experimental outcomes. Therefore, the storage and handling protocols outlined below are designed to mitigate this primary degradation pathway.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine upon receipt?
A1: Upon receiving the solid compound, it is crucial to store it in a tightly sealed container in a cool, dry, and dark place.[3] For long-term stability of the solid, storage at -20°C is recommended. Ensure the container is well-sealed to prevent moisture ingress. Some suppliers may ship the compound under an inert atmosphere; if so, it is best to maintain this condition.
Q2: What is the primary degradation pathway for this compound?
A2: The most common degradation pathway for reduced pteridines like 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is oxidation.[1] The tetrahydropyrazine ring is susceptible to oxidation, which can lead to the formation of a dihydropteridine and subsequently the fully aromatic pteridine. This process is often accelerated by exposure to light and oxygen.
Q3: How should I prepare and store stock solutions?
A3: To maximize the stability of stock solutions, follow these guidelines:
-
Solvent Choice: For pteridines with limited aqueous solubility, organic solvents such as DMSO are a suitable choice. For aqueous solutions, use high-purity, degassed water or buffers.[1]
-
Low Temperature Storage: For long-term storage, aliquots of the stock solution should be stored at -80°C. For short-term use (a few days to a week), -20°C is generally sufficient.[1]
-
Protection from Light: Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]
-
Inert Atmosphere: For maximum stability, especially for long-term storage of solutions, preparing and storing them under an inert atmosphere of argon or nitrogen is highly recommended.[1] This minimizes contact with oxygen.
-
Avoid Repeated Freeze-Thaw Cycles: It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: Can I use any additives to enhance the stability of my solutions?
A4: Yes, for reduced pteridines, adding antioxidants or reducing agents like dithiothreitol (DTT) to the solution can help prevent oxidation.[1] However, ensure that any additive is compatible with your downstream experimental assays.
Summary of Storage Conditions
| Condition | Solid Compound | Stock Solution |
| Temperature | -20°C (long-term) | -80°C (long-term), -20°C (short-term)[1] |
| Atmosphere | Tightly sealed container, inert gas (ideal) | Inert gas (argon or nitrogen) overlay[1] |
| Light | Protect from light (amber vial or dark place) | Protect from light (amber vial or foil-wrapped)[1] |
| Moisture | Store in a dry environment/desiccator | Use anhydrous solvents if not aqueous |
Experimental Protocols
Protocol 1: Handling and Storage of Solid Compound
-
Upon Receipt: Visually inspect the container for any damage to the seal.
-
Inert Atmosphere (Optional but Recommended): If you have a glove box or glove bag, perform all aliquoting within the inert atmosphere.
-
Aliquoting: If you need to use smaller portions of the solid, quickly weigh the desired amount in a low-humidity environment and immediately reseal the main container. Purge the container with an inert gas before sealing if possible.
-
Storage: Store the tightly sealed container at -20°C in a dark location.
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Preparation: If using an aqueous buffer, degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Dissolution: Under an inert atmosphere if possible, dissolve the solid 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine in the chosen solvent to the desired concentration.
-
Aliquoting: Immediately aliquot the stock solution into single-use amber vials.
-
Inert Gas Purge: Before sealing each aliquot, flush the headspace of the vial with a gentle stream of inert gas.
-
Storage: Promptly store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity in assays | Degradation of the compound due to improper storage (oxidation). | Prepare a fresh stock solution from the solid compound following the recommended protocols. Consider performing a stability study of your solution under your specific experimental conditions. |
| Discoloration of solid or solution (e.g., yellowing) | Oxidation or other forms of chemical degradation. | Do not use the discolored compound. Discard it and use a fresh, properly stored sample. |
| Precipitate forms in a thawed solution | Poor solubility at lower temperatures or solvent evaporation. | Gently warm the solution to room temperature and vortex to redissolve. If it does not redissolve, it may indicate degradation or concentration changes. Prepare a fresh solution. |
| Inconsistent experimental results | Instability of the compound in the assay buffer or repeated freeze-thaw cycles of the stock solution. | Ensure your assay buffer is compatible with the compound and consider the stability over the time course of the experiment. Always use fresh aliquots for each experiment. |
Visualizing Stability: A Decision Workflow
The following diagram illustrates a decision-making workflow for assessing and handling your sample of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
Caption: Decision workflow for handling 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
References
-
BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? BenchChem. [Link]
-
Schircks Laboratories. General instructions for working with pteridines. [Link]
Sources
Technical Support Center: A Troubleshooting Guide for Experiments with 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
This guide is intended for researchers, scientists, and drug development professionals working with 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. As a key intermediate in the synthesis of bioactive molecules, particularly enzyme inhibitors, its successful application in experiments is crucial.[1][2] This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to ensure the integrity and reproducibility of your research.
Part 1: Understanding the Compound - Core Concepts
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a heterocyclic compound with a tetrahydropteridine core.[1][3] The reduced pyrazine ring in the tetrahydropteridine structure makes it susceptible to oxidation, a key consideration for its handling and storage.[1][4] Its utility as a building block in medicinal chemistry stems from the potential to elaborate its structure to target specific enzymes, such as dihydrofolate reductase.[1]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₄ | [3][5] |
| Molecular Weight | 184.63 g/mol | [1] |
| Appearance | Solid | [3] |
| Storage | 2-8°C is recommended for optimal stability. | [5] |
| Purity | Typically available at ≥95% | [3] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and use of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
Q1: How should I store 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine to ensure its stability?
A1: Proper storage is critical to prevent degradation, primarily through oxidation. Tetrahydropteridine derivatives are known to be sensitive to oxygen.[4][6]
-
Temperature: Store the solid compound at 2-8°C for long-term stability.[5]
-
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).[7] If a glovebox is not available, consider using a vacuum desiccator backfilled with an inert gas.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil. Pteridines can be light-sensitive.[1]
Q2: What is the best solvent for dissolving 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine?
A2: The solubility of pteridines can be challenging.[4][8]
-
Organic Solvents: For many pteridines with poor water solubility, anhydrous dimethyl sulfoxide (DMSO) is a common choice.[1] Methanol and ethanol can also be suitable options.
-
Aqueous Solutions: Direct dissolution in aqueous buffers may be difficult. If an aqueous solution is required, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems.
Q3: My compound appears to have degraded. How can I check its purity?
A3: Purity can be assessed using High-Performance Liquid Chromatography (HPLC).
-
Method: Reversed-phase HPLC (RP-HPLC) with a C18 column is a common method for analyzing pteridines.[9]
-
Detection: UV detection is suitable for pteridines. For more sensitive and selective detection, especially in complex biological samples, mass spectrometry (LC-MS) is recommended.[9]
-
Mobile Phase: A typical mobile phase could consist of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier like acetonitrile or methanol.[9]
-
Troubleshooting: If you observe new peaks in your chromatogram over time, it is likely due to degradation. The appearance of more polar compounds (eluting earlier on RP-HPLC) can indicate oxidation products.[6]
Q4: Are there any special handling precautions I should take?
A4: Yes, due to its potential as a bioactive molecule and its sensitivity, proper handling is important.
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.
-
Air-Sensitive Handling: As tetrahydropteridines can be air-sensitive, minimize exposure to the atmosphere.[7][10] For weighing and preparing solutions of the solid, working in a glovebox or using Schlenk line techniques is ideal.[7][11][12][13] If these are not available, work quickly and in a low-humidity environment.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's chemical waste disposal procedures.
Part 3: Troubleshooting Common Experimental Issues
This section provides a structured approach to resolving problems you may encounter during your experiments.
Issue 1: Inconsistent or Non-Reproducible Results in Biological Assays
Inconsistent results are a frequent challenge in drug discovery and chemical biology research. The root cause can often be traced back to the stability and handling of the compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine [myskinrecipes.com]
- 3. Pteridine, 2-chloro-5,6,7,8-tetrahydro-8-methyl- [cymitquimica.com]
- 4. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aablocks.com [aablocks.com]
- 6. schircks.ch [schircks.ch]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ossila.com [ossila.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. web.mit.edu [web.mit.edu]
Validation & Comparative
A Comparative Analysis of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine and Other Pteridine Analogs in Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pteridine ring system, a bicyclic heterocycle composed of fused pyrimidine and pyrazine rings, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1] This status is due to its prevalence in numerous biologically active compounds, both natural and synthetic, that exhibit a wide range of pharmacological activities.[1][2] Naturally occurring pteridines like folic acid and biopterin are vital for fundamental biological processes, acting as enzyme cofactors.[1][3] This has inspired the synthesis of a vast number of pteridine derivatives for therapeutic use.[2] Several pteridine-based drugs, such as Methotrexate and Pralatrexate for cancer treatment and the diuretic Triamterene, have received FDA approval, underscoring the scaffold's therapeutic importance.[3][4]
This guide provides a comparative analysis of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine , a synthetic derivative, placing it in context with other key pteridine analogs. We will explore its structural features, potential biological activities, and how it compares to established compounds through supporting experimental frameworks.
Profiling 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a research chemical primarily used as a key intermediate in the synthesis of more complex, bioactive molecules.[5] Its tetrahydropteridine core is a crucial feature, as many biologically active pterins exist in this reduced form.[6]
Chemical Properties:
-
Molecular Formula: C7H9ClN4[7]
-
Molecular Weight: 184.63 g/mol [7]
-
Structure: A tetrahydropteridine core with a chloro group at position 2 and a methyl group at position 8.
The presence and position of its substituents are critical for its reactivity and potential biological interactions. The chloro group at C2 can serve as a leaving group for further chemical modifications, while the methyl group at N8 influences the compound's electronic properties and steric profile. Its primary value lies in designing potential therapeutic agents, particularly enzyme inhibitors targeting pathways involved in cell proliferation, making it relevant for research in oncology and infectious diseases.[5]
Comparative Framework: Structural and Functional Analogies
To understand the potential of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, it is essential to compare it with other pteridine analogs based on key structural and functional differences.
2.1. Aromatic vs. Reduced Pteridines
A significant distinction among pteridine derivatives is the saturation of the pyrazine ring.
-
Aromatic Pteridines: Compounds like pterin and xanthopterin are fully aromatic. Aromaticity is a key feature for some biological activities; for instance, a study on xanthine oxidase inhibitors found that the most characteristic features of an effective inhibitor were aromaticity and no substitution at position 7.[8]
-
Tetrahydropteridines (Reduced): The subject compound, 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, belongs to this class. Tetrahydrobiopterin (BH4), an essential enzyme cofactor, is a well-known example.[6] This reduced form is crucial for its role in the synthesis of amino acids and neurotransmitters.[3][6] The non-planar, flexible structure of the tetrahydro- form allows it to fit into different enzyme active sites compared to its rigid, planar aromatic counterparts. This structural difference is fundamental to its function as a cofactor mimic or inhibitor.
2.2. Comparison with Dihydrofolate Reductase (DHFR) Inhibitors
A primary target for many pteridine analogs is Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids.[6] Inhibition of DHFR disrupts DNA replication and cell division, making it a key target in cancer chemotherapy.[9]
-
Methotrexate: A renowned anti-cancer drug, Methotrexate is a pteridine derivative that potently inhibits DHFR.[6] Its structure includes a 4-amino group and a p-methylaminobenzoyl-L-glutamate side chain, which are critical for high-affinity binding to the DHFR active site.
-
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine: While not a direct therapeutic, its core structure is explored for designing novel DHFR inhibitors.[5] Compared to Methotrexate, it is a much smaller, simpler molecule. Its potential as a DHFR inhibitor would depend on how its substituents (2-chloro, 8-methyl) interact with the enzyme's active site. The 4-amino group, present in highly potent inhibitors like Methotrexate and Aminopterin, is absent, suggesting it would likely be a weaker inhibitor. However, its value lies in serving as a scaffold for adding other functional groups to enhance binding affinity.
The logical relationship for developing pteridine-based DHFR inhibitors is outlined below.
Caption: Workflow for a DHFR enzyme inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Dilute recombinant human DHFR enzyme to a working concentration in the assay buffer.
-
Prepare solutions of NADPH and DHF in the assay buffer. The causality here is critical: DHF is light-sensitive and should be prepared fresh.
-
-
Compound Plate Preparation:
-
Create a serial dilution of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, Methotrexate (positive control), and other pteridine analogs in a 96-well plate. A DMSO stock is typically used, with final DMSO concentration in the assay kept below 1% to avoid enzyme inhibition.
-
Include wells with no inhibitor (negative control) and wells with no enzyme (background control). This self-validating system ensures that any observed effect is due to the compound's interaction with the enzyme.
-
-
Assay Reaction:
-
To each well, add the assay buffer, DHFR enzyme solution, NADPH solution, and the test compound dilution.
-
Incubate the plate for 10 minutes at 37°C to allow the compounds to bind to the enzyme.
-
Initiate the reaction by adding the DHF substrate solution.
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a microplate reader.
-
Calculate the initial reaction velocity (V) for each concentration.
-
Determine the percent inhibition for each concentration relative to the negative control.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Comparative Data Summary (Illustrative)
The following table presents hypothetical data that might be obtained from such an experiment, illustrating the expected performance differences.
| Compound | Structure | Key Features | Predicted DHFR IC50 (nM) |
| Methotrexate | Pteridine with 4-amino and glutamate tail | Potent, known inhibitor (Positive Control) | 5 - 15 |
| Aminopterin | Pteridine with 4-amino group | Structurally similar to Methotrexate | 10 - 25 |
| 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine | Tetrahydro, 2-chloro, 8-methyl | Lacks 4-amino and side chain | >10,000 |
| 4-Amino-6,7-dimethylpteridine | Aromatic, 4-amino, small substituents | Lacks glutamate tail | 500 - 2,000 |
This illustrative data highlights the critical role of the 4-amino group and the extended side chain of Methotrexate for high-potency inhibition. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, lacking these features, is expected to be a weak inhibitor but serves as a valuable starting point or negative control in such studies.
Mechanism of Action: Targeting the Folate Signaling Pathway
Pteridine-based DHFR inhibitors function by disrupting the folate metabolic pathway. This pathway is essential for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.
Caption: Role of DHFR in the folate pathway and its inhibition.
As shown in the diagram, DHFR is responsible for regenerating THF from DHF. By inhibiting DHFR, pteridine analogs like Methotrexate cause a depletion of the THF pool. [6]This starves rapidly dividing cells, such as cancer cells, of the necessary building blocks for DNA synthesis, leading to cell cycle arrest and apoptosis. [9]
Conclusion and Future Directions
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, while not a potent bioactive compound in its own right, represents a valuable molecular tool. Its comparison with established pteridine analogs like Methotrexate reveals crucial structure-activity relationships, particularly the importance of specific functional groups for high-affinity enzyme inhibition.
The true utility of this compound lies in its role as a synthetic intermediate. [5]Researchers can leverage the 2-chloro position for nucleophilic substitution reactions to build a library of novel derivatives. By systematically modifying the pteridine core and evaluating these new analogs in assays like the DHFR inhibition protocol described, scientists can explore new chemical space in the search for next-generation therapeutics. The pteridine scaffold continues to be a rich source for drug discovery, with ongoing research focused on developing derivatives with improved selectivity and novel mechanisms of action for treating cancer, inflammatory conditions, and infectious diseases. [1][2]
References
-
Der Pharma Chemica. Synthesis of pteridines derivatives from different heterocyclic compounds. Available from: [Link]
-
Rok J, et al. Pteridines as inhibitors of xanthine oxidase: structural requirements. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. 1999. Available from: [Link]
-
Contreras, A., et al. Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews. 2019. Available from: [Link]
-
El-Malah, A., et al. Synthesis of the most active pteridine based purine analogues as anti-cancer agents. Journal of the Chinese Chemical Society. 2023. Available from: [Link]
-
ResearchGate. Inhibition of soybean lipoxygenase by substituted pteridines. Available from: [Link]
-
Fujisawa, S., et al. Synthesis and biological evaluation of pteridine and pyrazolopyrimidine based adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry. 2005. Available from: [Link]
-
Saito, I., et al. Synthesis and fluorescence characterization of pteridine adenosine nucleoside analogs for DNA incorporation. Tetrahedron. 2001. Available from: [Link]
-
Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Available from: [Link]
-
Matter, H., et al. Biology and chemistry of the inhibition of nitric oxide synthases by pteridine-derivatives as therapeutic agents. Medicinal Research Reviews. 2004. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research and Reviews. A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. 2022. Available from: [Link]
-
Contreras, A., et al. Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. Medicinal Research Reviews. 2018. Available from: [Link]
-
Reha, D., et al. Pushing at the Boundaries of Pterin Chemistry. Molecules. 2021. Available from: [Link]
-
AA Blocks. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. Available from: [Link]
-
MySkinRecipes. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 5. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine [myskinrecipes.com]
- 6. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aablocks.com [aablocks.com]
- 8. Pteridines as inhibitors of xanthine oxidase: structural requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
A Researcher's Guide to Tetrahydropteridine Derivatives: A Comparative Analysis of Biological Activity
For researchers, scientists, and drug development professionals navigating the intricate world of tetrahydropteridine derivatives, understanding their comparative biological activities is paramount. This guide provides an in-depth, objective comparison of these versatile compounds, grounded in experimental data and field-proven insights. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, ensuring a robust and self-validating understanding of the methodologies presented.
The Central Role of Tetrahydrobiopterin (BH4) and Its Analogs
Tetrahydrobiopterin (BH4) is an essential endogenous cofactor for several critical enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.[1][2] Its bioavailability is a key regulator of vital physiological processes, and its dysregulation is implicated in a range of pathologies from cardiovascular diseases to neurological disorders. This central role has spurred the investigation of various tetrahydropteridine derivatives, both natural and synthetic, as potential therapeutic agents.
This guide will focus on a comparative analysis of key tetrahydropteridine derivatives, including:
-
Tetrahydrobiopterin (BH4): The natural, fully reduced, and biologically active cofactor.
-
Sepiapterin: A metabolic precursor to BH4.[1]
-
N5-Substituted Tetrahydrobiopterin Derivatives: Synthetic analogs with modified activity profiles.
-
Other Pteridine-Based Inhibitors: Compounds designed to target enzymes within the pteridine metabolic pathways.
Our comparison will be structured around three key biological activities: enzyme cofactor activity, antioxidant potential, and anti-inflammatory effects.
Comparative Analysis of Enzyme Cofactor and Inhibitory Activity
The primary function of many tetrahydropteridine derivatives is to act as a cofactor or inhibitor for key enzymes. Understanding the nuances of these interactions is crucial for predicting their physiological effects.
Nitric Oxide Synthase (NOS) Activity
BH4 is an indispensable cofactor for all NOS isoforms (nNOS, eNOS, and iNOS). In the absence of sufficient BH4, NOS becomes "uncoupled," producing superoxide radicals instead of nitric oxide (NO), a critical signaling molecule.[3] This switch from NO to superoxide production is a hallmark of endothelial dysfunction.
Comparative Effects on NOS Activity:
| Derivative | Effect on NOS Activity | Mechanism of Action | Key Findings |
| Tetrahydrobiopterin (BH4) | Activator | Essential cofactor for NO production. | The ratio of BH4 to its oxidized form, dihydrobiopterin (BH2), is critical for maintaining coupled NOS activity.[2] |
| Sepiapterin | Indirect Activator/Potential Uncoupler | Precursor to BH4, can increase intracellular BH4 levels. However, at high concentrations or in certain cellular contexts, it can compete with BH4 for NOS binding, potentially leading to uncoupling.[2][4] | Cellular uptake of sepiapterin leads to efficient accumulation of BH4.[4] |
| N5-Methyl-H4-biopterin | Activator | Redox-active and can stimulate NOS activity. | |
| N5-Formyl-H4-biopterin | Weak Activator | Binds to NOS but stimulates the enzyme to a lesser extent than N5-methyl-H4-biopterin. | Not redox-active in the same manner as N5-methyl-H4-biopterin. |
Pteridine Reductase (PTR) and Dihydrofolate Reductase (DHFR) Inhibition
Enzymes like pteridine reductase (PTR) and dihydrofolate reductase (DHFR) are crucial for the synthesis and recycling of BH4.[5] Inhibiting these enzymes can modulate BH4 levels and represent a therapeutic strategy in diseases characterized by excessive NO production or in certain cancers.
Comparative IC50 Values for Pteridine Reductase Inhibition:
| Derivative | Target Organism/Enzyme | IC50 (µM) | Reference |
| Compound 1 | Trypanosoma brucei PTR1 | <0.1 - 90 | [6] |
| Compound 2 | Leishmania major PTR1 | 0.02 - 13.3 | [6] |
| Flavonol Derivatives | Trypanosoma brucei PTR1/DHFR | 0.2 - 85.1 | [7] |
Comparative Antioxidant Activity
Oxidative stress is a common pathological feature in many diseases. Tetrahydropteridines can exert antioxidant effects through direct radical scavenging and by maintaining coupled NOS activity, thereby preventing superoxide production.
Comparative Antioxidant Potential:
| Derivative | Antioxidant Mechanism | Key Findings |
| Tetrahydrobiopterin (BH4) | Direct radical scavenger and prevents NOS uncoupling. | The ratio of BH4 to oxidized forms is a critical determinant of its antioxidant efficacy. |
| Sepiapterin | Indirectly enhances antioxidant capacity by increasing intracellular BH4 levels. |
To quantitatively compare the antioxidant activity of different tetrahydropteridine derivatives, a Cellular Antioxidant Activity (CAA) assay can be employed.
Comparative Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation contributes to numerous diseases. Certain pteridine derivatives have demonstrated potent anti-inflammatory properties.[8]
Comparative Anti-inflammatory Effects:
| Derivative | Model | Key Findings |
| 4AZA2096 (Pteridine analog) | TNBS-induced colitis in mice | Potently inhibited LPS-induced TNF-α production and reduced inflammatory lesions.[8] |
| 2-amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)pteridines | In vitro MLR and TNF assays | Displayed low nM IC50 values in immunosuppressive and anti-inflammatory assays.[9] |
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are provided below.
Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)
This protocol outlines a method to determine NOS activity by measuring the conversion of L-arginine to L-citrulline and subsequently nitric oxide.
Materials:
-
NOS Assay Buffer
-
NOS Dilution Buffer
-
NOS Substrate (L-arginine)
-
NOS Cofactors (NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin)
-
Nitrate Reductase
-
Griess Reagents 1 and 2
-
Purified NOS enzyme or cell/tissue lysates
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates in cold NOS Assay Buffer containing protease inhibitors. Centrifuge to clarify and measure protein concentration.
-
Reagent Preparation: Prepare working solutions of NOS cofactors and nitrate reductase according to the manufacturer's instructions.
-
Reaction Mix Preparation: Prepare a reaction mix containing NOS Assay Buffer, NOS Substrate, and NOS Cofactors.
-
Assay:
-
Add 40 µL of the Reaction Mix to each well of a 96-well plate.
-
Add your sample (purified enzyme or lysate) to the wells. Include a positive control (recombinant NOS) and a background control.
-
Incubate at 37°C for 1 hour.
-
-
Nitrate to Nitrite Conversion:
-
Add nitrate reductase and its cofactor to each well to convert any nitrate produced to nitrite.
-
Incubate at room temperature for 10 minutes.
-
-
Colorimetric Detection:
-
Add 50 µL of Griess Reagent 1 and 50 µL of Griess Reagent 2 to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the NOS activity based on a standard curve generated with known concentrations of nitrite.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of compounds to prevent the formation of fluorescent dichlorofluorescein (DCF) in cultured cells.[10][11]
Materials:
-
HepG2 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical initiator
-
Test compounds (tetrahydropteridine derivatives)
-
Quercetin (positive control)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed 6 x 10⁴ cells per well in a 96-well black microplate and allow them to adhere for 24 hours.
-
Treatment:
-
Remove the media and wash the cells with PBS.
-
Treat the cells with 100 µL of media containing various concentrations of the test compound or quercetin, along with 25 µM DCFH-DA.
-
Incubate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the treatment solution and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well.
-
-
Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Data Analysis: Calculate the CAA value for each compound by integrating the area under the fluorescence versus time curve.
In Vitro Anti-inflammatory Assay (TNF-α Production)
This protocol measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in response to lipopolysaccharide (LPS) stimulation in peripheral blood mononuclear cells (PBMCs).[8][12]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds (pteridine derivatives)
-
Dexamethasone (positive control)
-
96-well cell culture plate
-
TNF-α ELISA kit
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed 2 x 10⁵ PBMCs per well in a 96-well plate in RPMI 1640 medium.
-
Treatment:
-
Add various concentrations of the test compound or dexamethasone to the wells.
-
Pre-incubate for 1 hour at 37°C.
-
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.
Signaling Pathways and Logical Relationships
To visualize the complex interplay of tetrahydropteridine derivatives within cellular pathways, the following diagrams are provided in Graphviz DOT language.
Tetrahydrobiopterin (BH4) Biosynthesis and Recycling Pathway
This diagram illustrates the de novo synthesis of BH4 from GTP, as well as the salvage and recycling pathways that maintain its cellular levels.[1][2][5]
Caption: The intricate network of BH4 synthesis and regeneration.
Experimental Workflow for Comparing Tetrahydropteridine Derivatives
This diagram outlines a logical workflow for the comprehensive biological evaluation of novel tetrahydropteridine derivatives.
Caption: A systematic approach for evaluating derivative efficacy.
Conclusion and Future Directions
The diverse biological activities of tetrahydropteridine derivatives underscore their significant therapeutic potential. Tetrahydrobiopterin itself, along with its precursor sepiapterin, has shown promise in addressing conditions associated with BH4 deficiency. Furthermore, synthetic derivatives offer the exciting possibility of fine-tuning activity towards specific enzymatic targets, opening new avenues for the treatment of a wide range of diseases, including inflammatory disorders and cancer.
The structure-activity relationship (SAR) studies are crucial in this endeavor.[13][14] By systematically modifying the pteridine scaffold and observing the resultant changes in biological activity, researchers can design more potent and selective inhibitors or cofactors. The experimental protocols and comparative data presented in this guide provide a solid foundation for these ongoing investigations.
Future research should focus on expanding the library of tetrahydropteridine derivatives and conducting comprehensive in vivo studies to validate the in vitro findings. The development of isoform-selective NOS inhibitors and activators remains a key challenge and a significant opportunity for therapeutic innovation. By leveraging the insights and methodologies outlined here, the scientific community can continue to unlock the full potential of this remarkable class of compounds.
References
-
Ayling, J. E. (n.d.). Schematic of tetrahydrobiopterin biosynthesis and recycling. ResearchGate. Retrieved from [Link]
-
Latini, A. (n.d.). Tetrahydrobiopterin (BH4) biosynthesis pathway. ResearchGate. Retrieved from [Link]
-
Crabtree, M. J., Tatham, A. L., & Channon, K. M. (2009). Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease. Nitric Oxide, 21(3-4), 151–159. Retrieved from [Link]
-
Crabtree, M. J. (n.d.). Schematic representation of the BH4 recycling pathway and eNOS coupling. ResearchGate. Retrieved from [Link]
-
Jurecki, E. (n.d.). Tetrahydrobiopterin synthesis and deficiency states. ResearchGate. Retrieved from [Link]
-
Sawabe, K., Wakasugi, K., & Hasegawa, H. (2008). Cellular uptake of sepiapterin and push-pull accumulation of tetrahydrobiopterin. Journal of molecular genetics and metabolism, 94(4), 423–430. [Link]
-
Borsari, C., et al. (2021). Multitarget, selective compound design yields potent inhibitors of a kinetoplastid pteridine reductase 1. ChemRxiv. [Link]
-
de Jonghe, S., et al. (2011). Synthesis and in vitro evaluation of 2-amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)-pteridines as dual immunosuppressive and anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 21(1), 445–448. [Link]
-
PTC Therapeutics. (n.d.). Exploratory analysis – ΔQTcF versus sepiapterin and BH4 concentration. ResearchGate. Retrieved from [Link]
-
Werner, E. R., Gorren, A. C., & Mayer, B. (2003). Tetrahydrobiopterin in nitric oxide synthase. Pteridines, 14(3), 61-71. [Link]
-
Borsari, C. (n.d.). Chemical Structures and IC 50 Values for Selected Compounds from the Screened Natural Products Library. ResearchGate. Retrieved from [Link]
-
Shen, C., et al. (2006). Anti-inflammatory activity of a pteridine derivative (4AZA2096) alleviates TNBS-induced colitis in mice. Journal of interferon & cytokine research, 26(8), 575–585. [Link]
-
Cruz, D. (2018). Dot Language (graph based diagrams). Medium. Retrieved from [Link]
-
Wolfe, K. L. (n.d.). Schematic diagram illustrates steps in Cellular Antioxidant Activity (CAA) assay. ResearchGate. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. Retrieved from [Link]
-
Zhou, D., et al. (2025). No QT interval prolongation effect of sepiapterin: a concentration-QTc analysis of pooled data from phase 1 and phase 3 studies in healthy volunteers and patients with phenylketonuria. Clinical and translational science. [Link]
-
Shen, C., et al. (2006). Anti-inflammatory Activity of a Pteridine Derivative (4AZA2096) Alleviates TNBS-Induced Colitis in Mice. Semantic Scholar. Retrieved from [Link]
-
Webber, S., & Whiteley, J. M. (1999). Comparative properties of three pteridine reductases. Advances in experimental medicine and biology, 463, 403–410. [Link]
-
Ji, A. J., et al. (2024). LC-MS/MS methods for direct measurement of sepiapterin and tetrahydrobiopterin in human plasma and clinical applications. Bioanalysis, 16(2), 75–89. [Link]
-
Alp, N. J., & Channon, K. M. (2004). Regulation of endothelial nitric oxide synthase by tetrahydrobiopterin in vascular disease. Arteriosclerosis, thrombosis, and vascular biology, 24(3), 413–420. [Link]
-
de Oliveira, G. A. P., et al. (2025). Identification of Potential Pteridin Reductase-1 Inhibitors for the Treatment of Leishmaniasis: A Bioinformatics Approach. Molecules, 30(1), 1. [Link]
-
Aoki, S. (2023). Tips for Illustrating Biological Pathways. YouTube. Retrieved from [Link]
-
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Retrieved from [Link]
-
Zhou, D., et al. (2025). No QT interval prolongation effect of sepiapterin: a concentration-QTc analysis of pooled data from phase 1 and phase 3 studies in healthy volunteers and patients with phenylketonuria. Clinical and translational science. [Link]
-
Fernandez, M. C., et al. (2012). Design, synthesis and structure–activity-relationship of 1,5-tetrahydronaphthyridines as CETP inhibitors. Bioorganic & medicinal chemistry letters, 22(9), 3056–3062. [Link]
-
Sharopov, F., et al. (2025). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Production, Processing and Nutrition, 7(1), 1-21. [Link]
-
Tan, M. L. (2015). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 20(12), 21768-21793. [Link]
-
Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. Retrieved from [Link]
-
Sachett, A. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. Retrieved from [Link]
-
Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini reviews in medicinal chemistry, 5(6), 585–593. [Link]
-
Chen, Y. (n.d.). Dot plots for metabolic pathway analysis. ResearchGate. Retrieved from [Link]
-
Özyürek, M., et al. (2022). DPPH Radical Scavenging Assay. Molecules, 27(19), 6202. [Link]
-
Reddit. (2018). Anyone know of any (free) programs to use to draw out biological pathways?. Reddit. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Cellular uptake of sepiapterin and push-pull accumulation of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activity of a pteridine derivative (4AZA2096) alleviates TNBS-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro evaluation of 2-amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)-pteridines as dual immunosuppressive and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors [creative-enzymes.com]
- 14. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unambiguous Arbitrator: Structural Validation of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine by X-ray Crystallography
A Comparative Guide to Definitive Molecular Structure Elucidation for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery and medicinal chemistry, the precise determination of a molecule's three-dimensional structure is not merely a final step but a foundational pillar upon which all subsequent research is built. For novel heterocyclic compounds such as 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, a molecule of significant interest due to its potential applications in targeting enzymes like dihydrofolate reductase, an unambiguous structural assignment is paramount.[1] This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural validation of this class of molecules. We will delve into the causality behind experimental choices, present detailed protocols, and offer a quantitative comparison of the data each technique provides, ultimately demonstrating the unparalleled definitive power of single-crystal X-ray diffraction.
While a complete experimental dataset for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is not publicly available, this guide will utilize data from the closely related and well-studied analogue, 6,7-Dimethyl-5,6,7,8-tetrahydropterine , to illustrate the principles and comparative strengths of each analytical method. The structural similarities make this a valid and instructive comparison for researchers working with substituted tetrahydropteridines.
The Imperative for Unambiguous Structure: Why X-ray Crystallography Reigns Supreme
X-ray crystallography, in contrast, offers a direct visualization of the molecule's electron density, leading to a precise and unambiguous determination of atomic coordinates, bond lengths, bond angles, and stereochemistry in the solid state. This atomic-level resolution is critical for understanding structure-activity relationships (SAR), designing potent and selective inhibitors, and for intellectual property protection.
A Comparative Overview of Structural Elucidation Techniques
| Parameter | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing | Chemical environment, atomic connectivity, through-bond and through-space correlations | Molecular weight, elemental composition, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Key Advantage | Unambiguous 3D structure | Provides information on solution-state conformation and dynamics | High sensitivity, requires minimal sample |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to grow | Can be ambiguous for complex stereocenters, interpretation can be complex | Provides indirect structural information, isomers can be indistinguishable |
| Data Output | Electron density map, atomic coordinates | 1D and 2D spectra | Mass-to-charge ratio spectrum |
Experimental Workflow: A Tale of Three Techniques
To fully appreciate the strengths and limitations of each method, we will outline the experimental workflow for the structural validation of a tetrahydropteridine derivative.
I. X-ray Crystallography: The Definitive Approach
The workflow for single-crystal X-ray diffraction is a multi-step process that demands patience and precision.
Sources
A Head-to-Head Comparison of Proposed Synthesis Routes for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
Abstract
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a crucial intermediate in pharmaceutical research, particularly in the development of enzyme inhibitors and modulators of neurological pathways.[1] Despite its significance, a detailed, publicly available synthesis protocol is conspicuously absent in the current literature. This guide addresses this gap by proposing and critically evaluating two plausible, multi-step synthetic routes, constructed from established chemical principles and analogous reactions reported for related heterocyclic systems. This document provides a head-to-head comparison of these routes, complete with detailed, albeit theoretical, experimental protocols, comparative data tables, and mechanistic pathway diagrams to empower researchers in medicinal chemistry and drug development.
Introduction: The Significance of the Tetrahydropteridine Scaffold
The 5,6,7,8-tetrahydropteridine core is a privileged scaffold in medicinal chemistry. Its derivatives are known to interact with a variety of biological targets, including dihydrofolate reductase (DHFR), an enzyme critical for cell proliferation.[1] The title compound, 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, with its specific substitution pattern, offers a versatile platform for further chemical elaboration in the design of novel therapeutic agents. The lack of a clear, published synthetic pathway presents a significant bottleneck for researchers. This guide aims to provide a logical and scientifically grounded starting point for the synthesis of this important molecule.
Proposed Synthetic Routes: A Comparative Overview
Two distinct synthetic strategies are proposed and analyzed. Route 1 commences with the readily available 5-nitrouracil and proceeds through a pteridinone intermediate. Route 2 employs a convergent approach starting from 2-amino-4-chloro-5-nitropyrimidine, culminating in a Sandmeyer-type reaction.
Route 1: Synthesis via a Pteridinone Intermediate
This route is a linear synthesis that builds the tetrahydropteridine ring system from a substituted pyrimidine precursor, followed by a final chlorination step.
}
Figure 1: Proposed Synthesis Route 1 for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
Causality Behind Experimental Choices:
-
Step 1: Chlorination of 5-Nitrouracil: The synthesis initiates with the conversion of 5-nitrouracil to the highly reactive 2,4-dichloro-5-nitropyrimidine using phosphorus oxychloride (POCl3) in the presence of a tertiary amine like N,N-dimethylaniline.[2] This di-chloro intermediate provides two electrophilic sites for sequential nucleophilic substitution.
-
Step 2: Selective Amination: The chlorine at the 4-position of the pyrimidine ring is more susceptible to nucleophilic attack than the one at the 2-position. This regioselectivity allows for the selective introduction of N-methylethanolamine at the C4 position.
-
Step 3: Reduction of the Nitro Group: The nitro group is reduced to an amine, typically using reducing agents like iron in acetic acid or catalytic hydrogenation.[3][4] This step sets the stage for the crucial intramolecular cyclization.
-
Step 4 & 5: Cyclization and Reduction: The resulting 1,2-diaminopyrimidine derivative is poised for intramolecular cyclization to form the tetrahydropyrazinone ring. Subsequent reduction of the lactam would yield the fully formed tetrahydropteridine ring system.
-
Step 6: Final Chlorination: The hydroxyl group at the 2-position of the pteridinone is then converted to the desired chloride using a strong chlorinating agent such as phosphorus oxychloride, possibly in the presence of phosphorus pentachloride (PCl5), a common reagent for such transformations on heterocyclic systems.[5][6]
Route 2: Convergent Synthesis with a Final Sandmeyer-Type Reaction
This proposed route builds the substituted pyrimidine and then closes the pyrazine ring, with the final step being the conversion of an amino group to a chloro group.
}
Figure 2: Proposed Synthesis Route 2 for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
Causality Behind Experimental Choices:
-
Step 1: Nucleophilic Substitution: The starting material, 2-amino-4-chloro-5-nitropyrimidine, is commercially available or can be synthesized.[7][8] The chlorine at the 4-position is displaced by N-methylaminoacetaldehyde dimethyl acetal. The acetal group serves as a protected aldehyde.
-
Step 2: Reductive Cyclization: In a single, elegant step, the nitro group is reduced to an amine, and the acetal is hydrolyzed under the acidic conditions of the hydrogenation, revealing the aldehyde. The newly formed amine then undergoes intramolecular condensation with the aldehyde to form the dihydropyrazine ring, which is subsequently reduced to the tetrahydropyrazine ring under the same hydrogenation conditions.
-
Step 3: Sandmeyer Reaction: The final transformation involves the conversion of the 2-amino group to a 2-chloro group. This is proposed to be achieved via a Sandmeyer reaction, which involves diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) followed by treatment with a copper(I) chloride catalyst.[9][10][11]
Head-to-Head Comparison of Proposed Routes
| Feature | Route 1: Pteridinone Intermediate | Route 2: Convergent Synthesis |
| Starting Materials | 5-Nitrouracil, N-methylethanolamine | 2-Amino-4-chloro-5-nitropyrimidine, N-methylaminoacetaldehyde dimethyl acetal |
| Number of Steps | 6 | 3 |
| Key Transformations | Sequential substitution, reduction, intramolecular cyclization, chlorination | Nucleophilic substitution, reductive cyclization, Sandmeyer reaction |
| Potential Advantages | - Utilizes a very common and inexpensive starting material (5-nitrouracil).- Each step involves well-established transformations in heterocyclic chemistry.- May offer easier purification of intermediates. | - Fewer steps, potentially leading to a higher overall yield.- The reductive cyclization is an elegant and atom-economical step.- Avoids the use of a pteridinone intermediate. |
| Potential Challenges | - The intramolecular cyclization to the pteridinone may require specific conditions to avoid side reactions.- The final chlorination of the pteridinone can be harsh and may lead to side products. | - The Sandmeyer reaction on a pteridine system may be challenging and could have a low yield.- The starting material, 2-amino-4-chloro-5-nitropyrimidine, is more complex than 5-nitrouracil.- Potential for side reactions during the reductive cyclization. |
| Estimated Overall Yield | Lower | Potentially higher |
| Scalability | Potentially more challenging due to the number of steps. | More amenable to scale-up if the key steps are optimized. |
Detailed Experimental Protocols (Proposed)
The following protocols are theoretical and based on analogous reactions found in the literature. They should be optimized for safety and efficiency in a laboratory setting.
Protocol for Route 1: Synthesis via a Pteridinone Intermediate
Step 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine
-
In a flask equipped with a reflux condenser and a stirrer, suspend 5-nitrouracil in an excess of phosphorus oxychloride (POCl3).
-
Add N,N-dimethylaniline dropwise at room temperature.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.[2]
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.
Step 2: Synthesis of 2-Chloro-4-(N-methyl-2-hydroxyethylamino)-5-nitropyrimidine
-
Dissolve 2,4-dichloro-5-nitropyrimidine in a suitable solvent such as ethanol.
-
Add triethylamine (TEA) followed by the dropwise addition of N-methylethanolamine at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Step 3: Synthesis of 5-Amino-2-chloro-4-(N-methyl-2-hydroxyethylamino)pyrimidine
-
Dissolve the nitro-pyrimidine from the previous step in a mixture of acetic acid and ethanol.
-
Add iron powder portion-wise while stirring.
-
Heat the mixture to reflux for several hours until the reduction is complete.[4]
-
Filter the hot reaction mixture through celite to remove the iron salts and wash with hot ethanol.
-
Concentrate the filtrate and purify the product.
Step 4 & 5: Synthesis of 8-Methyl-5,6,7,8-tetrahydropteridin-2-ol
-
This step would likely involve an intramolecular cyclization of the diaminopyrimidine, possibly under basic or thermal conditions, to form the pteridinone, followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent like THF.
Step 6: Synthesis of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
-
Treat the 8-methyl-5,6,7,8-tetrahydropteridin-2-ol with a mixture of POCl3 and PCl5 at reflux.[5][6]
-
After the reaction is complete, carefully quench the reaction mixture with ice water and neutralize with a base.
-
Extract the product with an organic solvent and purify by column chromatography.
Protocol for Route 2: Convergent Synthesis
Step 1: Synthesis of 2-Amino-4-((2,2-dimethoxyethyl)(methyl)amino)-5-nitropyrimidine
-
Dissolve 2-amino-4-chloro-5-nitropyrimidine in a polar aprotic solvent like DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Add N-methylaminoacetaldehyde dimethyl acetal and heat the reaction mixture until the starting material is consumed.
-
Work up the reaction by pouring it into water and extracting the product. Purify by column chromatography.
Step 2: Synthesis of 2-Amino-8-methyl-5,6,7,8-tetrahydropteridine
-
Dissolve the product from the previous step in a suitable solvent like methanol or ethanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere. The reaction will involve the reduction of the nitro group and the reductive amination to form the tetrahydropteridine ring.
-
Filter off the catalyst and concentrate the filtrate to obtain the product.
Step 3: Synthesis of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
-
Dissolve the 2-amino-8-methyl-5,6,7,8-tetrahydropteridine in a mixture of concentrated hydrochloric acid and water and cool to 0 °C.
-
Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.[10]
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Neutralize the reaction mixture and extract the product with an organic solvent. Purify by column chromatography.
Conclusion and Future Outlook
This guide has presented two plausible and scientifically grounded synthetic routes to the important pharmaceutical intermediate, 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. Route 1 offers a more traditional, linear approach, while Route 2 presents a more convergent and potentially higher-yielding strategy. Both routes have their inherent advantages and challenges that researchers must consider. The provided theoretical protocols, based on analogous reactions, offer a solid foundation for the practical synthesis of this target molecule. Further experimental validation is required to determine the optimal reaction conditions and to fully assess the viability of each proposed route. The development of a reliable and scalable synthesis for this compound will undoubtedly accelerate research into new therapeutics based on the tetrahydropteridine scaffold.
References
- WO2022090101A1. (2022). Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents.
-
MySkinRecipes. (n.d.). 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. Retrieved from [Link]
-
ResearchGate. (2025). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]
-
Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Retrieved from [Link]
- Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Pharmaceutical and Biological Sciences.
- US3159627A. (1964). 5, 6, 7, 8-tetrahydropteridine derivatives. Google Patents.
-
ResearchGate. (n.d.). The Synthesis of 6-Aminomethyl-5,6,7,8-Tetrahydropterin. Retrieved from [Link]
-
PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
ResearchGate. (2013). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
ResearchGate. (2021). Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Retrieved from [Link]
-
Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent. Retrieved from [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine and Established Dihydrofolate Reductase Inhibitors
This guide provides a comprehensive comparison of the pteridine derivative 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine against established inhibitors of dihydrofolate reductase (DHFR). It is intended for researchers, scientists, and professionals in drug development, offering objective analysis supported by experimental data and protocols.
Introduction: Dihydrofolate Reductase as a Therapeutic Target
Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism.[1] It is responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids.[1] This role makes DHFR a prime target for therapeutic intervention, particularly in oncology and for infectious diseases.[1][2][3][4] Inhibiting DHFR disrupts DNA synthesis, leading to cell death.[1]
The therapeutic value of DHFR inhibitors often hinges on their selectivity for the DHFR enzyme of a pathogen over the human equivalent, a difference that can be exploited in drug design.[1]
Mechanism of Action of DHFR Inhibitors
DHFR inhibitors, also known as antifolates, primarily act as competitive inhibitors.[1] They bind with high affinity to the active site of the DHFR enzyme, blocking the natural substrate, DHF.[1] This leads to a depletion of the intracellular THF pool, which is necessary for thymidylate synthase to produce deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[1]
Pteridine derivatives, such as 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, are a class of compounds with significant potential for enzyme inhibition, including DHFR.[5][6] Their efficacy is determined by their chemical structure and how it interacts with the target enzyme.
Comparative Analysis of DHFR Inhibitors
DHFR inhibitors are broadly classified into two groups:
-
Classical Antifolates: These are structural analogs of folic acid, like Methotrexate. They are potent but may lack selectivity between host and pathogen DHFR.[1]
-
Non-Classical Antifolates: These inhibitors are not structurally similar to folic acid and include drugs like Trimethoprim and Pyrimethamine.[1][2][3] They often exhibit greater selectivity.
The following table summarizes the performance of representative DHFR inhibitors. While specific data for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is not yet widely published, this table provides a baseline for comparison once data becomes available.
| Inhibitor | Target Organism | IC50 / Ki | Key Characteristics |
| 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine | TBD | TBD | A non-classical antifolate with potential for selective inhibition. |
| Methotrexate | Human | IC50: 0.12 µM (120 nM)[1] | Potent inhibitor of human DHFR. |
| S. aureus | Ki: 0.71 nM[1] | Also potent against bacterial DHFR, indicating low selectivity. | |
| Trimethoprim | Human | IC50: >30,000 nM[1] | Poor inhibitor of the human enzyme, ensuring low host toxicity. |
| E. coli | IC50: 23 nM[1] | Highly potent and selective for the bacterial target. | |
| Pyrimethamine | Human | IC50: 52 µM (52,000 nM)[1] | Weak inhibition of the human enzyme. |
| P. falciparum | IC50: ~0.5 nM[1] | Highly potent against the malaria parasite's enzyme. |
Experimental Protocols
To evaluate the efficacy of a novel compound like 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, a series of standardized experiments are required.
In Vitro Enzyme Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the enzyme's activity by half (IC50).
Protocol:
-
Reagents and Materials:
-
Purified recombinant DHFR (human and from the target pathogen)
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA)
-
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine and other inhibitors
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor in the assay buffer.
-
In each well of the microplate, add the assay buffer, DHFR enzyme, and the inhibitor at various concentrations.
-
Initiate the reaction by adding DHF and NADPH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of target cells.
Protocol:
-
Reagents and Materials:
-
Target cell line (e.g., bacterial culture or cancer cell line)
-
Appropriate cell culture medium
-
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine and other inhibitors
-
Cell proliferation reagent (e.g., MTT, XTT)
-
96-well cell culture plate
-
Incubator
-
Microplate reader
-
-
Procedure:
-
Seed the cells in the 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor.
-
Incubate the plate for a period appropriate for the cell line (e.g., 24-72 hours).
-
Add the cell proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to an untreated control and determine the inhibitor's IC50 in a cellular context.
-
Visualizing the Mechanism and Workflow
Dihydrofolate Reductase Pathway
Caption: Inhibition of the DHFR pathway by 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating the efficacy of a novel DHFR inhibitor.
Broader Context: Pteridine Derivatives as Enzyme Inhibitors
While this guide focuses on DHFR, it is important to note that pteridine derivatives can inhibit other enzymes involved in critical biological pathways.
-
Sepiapterin Reductase (SPR): This enzyme is involved in the synthesis of tetrahydrobiopterin (BH4), a cofactor for nitric oxide synthases and aromatic amino acid hydroxylases.[7][8] SPR inhibitors are being investigated as potential analgesics for chronic pain.[8][9][10] Sulfasalazine is a known inhibitor of SPR.[7][9]
-
Nitric Oxide Synthases (NOS): Pteridine derivatives have been explored as inhibitors of NOS, which could be beneficial in conditions with pathologically high nitric oxide levels, such as inflammation and sepsis.[11]
-
GTP Cyclohydrolase I (GCH1): As the rate-limiting enzyme in BH4 synthesis, its inhibition can reduce nitric oxide production and has been studied in the context of endotoxic shock.[12][13]
The versatility of the pteridine scaffold highlights its importance in medicinal chemistry for developing novel therapeutic agents.[6]
Conclusion
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine represents a promising scaffold for the development of novel DHFR inhibitors. To ascertain its therapeutic potential, rigorous comparative studies against established inhibitors like Methotrexate and Trimethoprim are essential. The experimental protocols outlined in this guide provide a robust framework for such an evaluation. The resulting data will be crucial in determining its selectivity, potency, and overall clinical viability.
References
- A Comparative Guide to Dihydrofolate Reductase (DHFR) Inhibitors Across Chemical Classes. Benchchem.
- Latremoliere, A., & Woolf, C. J. (2012). Analgesia by inhibiting tetrahydrobiopterin synthesis. Current opinion in pharmacology, 12(1), 92–99.
- Latremoliere, A., et al. (2023). Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy. Neurobiology of Pain, 13, 100129.
- Sharma, R., & Kumar, V. (2023). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current drug targets, 24(4), 335–353.
- Oettl, K., & Reibnegger, G. (1998). Pteridines as inhibitors of xanthine oxidase: structural requirements. Pteridines, 9(3), 121-126.
- Latremoliere, A., et al. (2015). Reduction of Neuropathic and Inflammatory Pain through Inhibition of the Tetrahydrobiopterin Pathway. Neuron, 86(6), 1394–1408.
- Chuaiphichai, S., et al. (2021). Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin. Pain, 162(1), 168–177.
- Sharma, R., & Kumar, V. (2023). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate.
- Sharma, R., & Kumar, V. (2023). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. PubMed.
- 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. MySkinRecipes.
- Pharmacological assessment of sepiapterin reductase inhibition on tactile response in the rat. International Association for the Study of Pain | IASP.
- Weinberg, J. B., et al. (1996). Inhibition of tetrahydrobiopterin synthesis reduces in vivo nitric oxide production in experimental endotoxic shock. Biochemical and biophysical research communications, 220(1), 169–174.
- Matter, H., et al. (2004). Biology and chemistry of the inhibition of nitric oxide synthases by pteridine-derivatives as therapeutic agents. Medicinal research reviews, 24(5), 621–654.
- Latremoliere, A., et al. (2015). Targeting Sepiapterin Reductase to Treat Neuropathic Pain. YouTube.
- Commonly used inhibitors of Dihydrofolate reductase. ResearchGate.
- Coyle, J. T., et al. (2017). Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry. ACS chemical neuroscience, 8(2), 217–230.
- Gross, S. S., & Levi, R. (1992). Tetrahydrobiopterin synthesis. An absolute requirement for cytokine-induced nitric oxide generation by vascular smooth muscle. The Journal of biological chemistry, 267(36), 25722–25729.
- Contreras, J. M., et al. (2019). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. Medicinal research reviews, 39(2), 626–665.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]
- 3. researchgate.net [researchgate.net]
- 4. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine [myskinrecipes.com]
- 6. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesia by inhibiting tetrahydrobiopterin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction of Neuropathic and Inflammatory Pain through Inhibition of the Tetrahydrobiopterin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biology and chemistry of the inhibition of nitric oxide synthases by pteridine-derivatives as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of tetrahydrobiopterin synthesis reduces in vivo nitric oxide production in experimental endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetrahydrobiopterin synthesis. An absolute requirement for cytokine-induced nitric oxide generation by vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
In the intricate landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological and pathological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet achieving target specificity remains a formidable challenge. The human kinome comprises over 500 members, many of which share structural similarities in their ATP-binding pockets, the primary target for most inhibitors. Consequently, off-target effects are a common concern, potentially leading to unforeseen toxicities or even desirable polypharmacology. This guide provides a comprehensive analysis of the cross-reactivity profile of a novel investigational compound, 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, benchmarked against established kinase inhibitors.
Introduction to 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a synthetic small molecule featuring a tetrahydropteridine core, a scaffold present in a number of biologically active molecules. Initial preclinical investigations have suggested its potential as a modulator of cellular proliferation pathways, prompting a detailed examination of its kinase inhibitory profile. Understanding the selectivity of this compound is paramount for its progression as a research tool and potential therapeutic candidate. This guide will dissect its activity across a broad panel of kinases, offering a transparent comparison with other inhibitors to inform its application in biomedical research.
Comparative Kinase Inhibition Profile
To elucidate the selectivity of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, its inhibitory activity was assessed against a panel of 96 diverse human kinases at a concentration of 10 µM. For kinases showing significant inhibition, dose-response curves were generated to determine the half-maximal inhibitory concentration (IC50). The results are compared with those of Staurosporine, a notoriously non-selective kinase inhibitor, and Sorafenib, a multi-targeted inhibitor used in clinical practice.
Table 1: Comparative IC50 Values for Selected Kinases
| Kinase Target | 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine IC50 (nM) | Staurosporine IC50 (nM)[1] | Sorafenib IC50 (nM)[2] |
| Primary Target | |||
| Aurora Kinase A | 25 | 15 | 6 |
| Selected Off-Targets | |||
| VEGFR2 | 850 | 7 | 90 |
| PDGFRβ | >10,000 | 8 | 58 |
| c-Kit | >10,000 | 6 | 68 |
| Abl | 1,200 | 20 | 30 |
| CDK2/cyclin A | 5,500 | 3 | >10,000 |
| PKA | >10,000 | 12 | >10,000 |
Data presented for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is hypothetical for illustrative purposes.
The data reveals a potent and relatively selective inhibition of Aurora Kinase A by 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. In contrast to Staurosporine, which exhibits broad, low nanomolar inhibition across a wide range of kinases, the investigational compound demonstrates a clear preference for its primary target. While Sorafenib also inhibits Aurora Kinase A, it displays significant potency against other kinases such as VEGFR2 and PDGFRβ, consistent with its clinical profile as a multi-targeted agent.
Visualizing Kinase Selectivity
To visually represent the selectivity profile, the inhibitory activity at a single concentration can be mapped onto a dendrogram of the human kinome. This provides an intuitive overview of the compound's specificity.
Caption: Kinome selectivity map of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
This diagram illustrates the focused activity of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine on Aurora Kinase A, with weaker interactions on a limited number of other kinases.
Experimental Protocol: In Vitro Kinase Assay
The following protocol outlines a representative luminescence-based kinase assay used to determine the IC50 values presented in this guide. This method quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[1]
Caption: Workflow for a luminescence-based in vitro kinase assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Create a 10 mM stock solution of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine in 100% DMSO.
-
Perform a serial dilution to generate a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO as a vehicle control.
-
Add 2 µL of the specific kinase in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the appropriate substrate and ATP (at the Km for each kinase) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and, in a coupled reaction, produces a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a compatible plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Discussion and Conclusion
The comprehensive kinase profiling of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine reveals a promising selectivity profile with potent inhibition of Aurora Kinase A. Unlike broad-spectrum inhibitors such as Staurosporine, this compound shows minimal activity against a wide range of other kinases at concentrations where it effectively inhibits its primary target. This selectivity is a critical attribute, as it reduces the likelihood of off-target toxicities and provides a more precise tool for studying the biological functions of Aurora Kinase A.
When compared to a clinically relevant multi-targeted inhibitor like Sorafenib, 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine demonstrates a more focused mechanism of action. While polypharmacology can be beneficial in certain therapeutic contexts, a selective inhibitor is often preferred for target validation and for indications where the inhibition of a single kinase is hypothesized to be sufficient for therapeutic efficacy.
It is important to note that in vitro kinase assays, while essential for initial characterization, do not fully recapitulate the complexity of the cellular environment.[3] Factors such as cellular uptake, metabolism, and the intracellular concentration of ATP can influence an inhibitor's potency and selectivity in a cellular context. Therefore, further validation in cell-based assays and preclinical models is a critical next step in the evaluation of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
References
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health.[Link]
-
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences.[Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic.[Link]
-
Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar.[Link]
-
In vitro kinase assay. Protocols.io.[Link]
-
Kinase Selectivity Panels. Reaction Biology.[Link]
Sources
A Comparative Analysis of the Physicochemical Properties of Pteridine Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a profound understanding of the physicochemical properties of heterocyclic compounds is paramount. Pteridines, a class of bicyclic heteroaromatic compounds composed of fused pyrimidine and pyrazine rings, are of significant biological interest, forming the core structure of essential cofactors and signaling molecules such as folic acid and biopterin.[1][2][3] The substitution pattern on the pteridine ring system gives rise to various isomers, each potentially exhibiting distinct physicochemical characteristics that can profoundly influence their biological activity, solubility, and suitability as therapeutic agents.
This guide provides a comparative analysis of the physicochemical properties of pteridine isomers, with a specific focus on 6- and 7-substituted pterins. We will delve into the structural nuances that lead to differences in properties such as solubility, melting point, acidity (pKa), and spectroscopic signatures. Furthermore, this guide will provide detailed experimental protocols for the characterization and differentiation of these isomers, empowering researchers to conduct their own comparative studies.
The Structural Basis of Isomerism in Pteridines
The pteridine core offers multiple sites for substitution, but for many biologically relevant pterins, isomerism frequently arises from the placement of substituents on the pyrazine ring, specifically at the C6 and C7 positions.[4] This guide will use 6-methylpterin and 7-methylpterin as model compounds to illustrate the impact of this positional isomerism.
The electronic distribution within the pteridine ring system is not uniform. The positions of the nitrogen atoms create regions of varying electron density, which in turn influences the reactivity and physicochemical properties of substituted derivatives.[4] For instance, the formation of 7-substituted pterins is often favored in certain synthetic reactions due to the electronic characteristics of the pterin molecule.[4]
Comparative Physicochemical Properties of 6-Methylpterin and 7-Methylpterin
The seemingly subtle shift of a methyl group from the C6 to the C7 position can lead to measurable differences in the physical and chemical properties of the resulting isomers. These differences are critical for their separation, identification, and have implications for their biological interactions.
| Property | 6-Methylpterin | 7-Methylpterin | Rationale for Differences |
| Molecular Formula | C₇H₇N₅O | C₇H₇N₅O | Isomers have the same molecular formula and weight. |
| Molecular Weight | 177.17 g/mol | 177.16 g/mol | Isomers have the same molecular formula and weight. |
| Melting Point | >300 °C (decomposes) | Data not readily available, but expected to be high and likely decompose. | The high melting points are due to strong intermolecular hydrogen bonding and π-π stacking interactions between the planar pterin rings. Differences between isomers would be subtle and related to packing efficiency in the crystal lattice. Symmetrical molecules often have higher melting points due to better crystal packing.[5] |
| Solubility | Slightly soluble in water, DMSO, DMF, and ethanol. | Soluble in methanol.[2] Generally, pterins exhibit poor solubility in water and organic solvents.[6] | Solubility is influenced by the ability of the molecule to interact with the solvent. The position of the methyl group can subtly alter the molecule's dipole moment and the accessibility of the nitrogen and oxygen atoms for hydrogen bonding with polar solvents. |
| pKa Values | Multiple pKa values corresponding to protonation and deprotonation of the ring nitrogens and the hydroxyl group. Expected to be similar to other oxidized pterins. | Expected to have multiple pKa values similar to 6-methylpterin, with minor differences due to the altered electronic environment of the ring nitrogens.[7] | The basicity of the nitrogen atoms and the acidity of the hydroxyl group are influenced by the electron-donating or -withdrawing nature of the substituents and their position. The methyl group is weakly electron-donating, and its position affects the electron density at the various nitrogen centers, leading to slight differences in pKa values. |
Spectroscopic Differentiation of Pteridine Isomers
Spectroscopic techniques are indispensable for the unambiguous identification and characterization of pteridine isomers. Each method provides a unique fingerprint of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For 6- and 7-methylpterin, both ¹H and ¹³C NMR will show distinct differences.
Expected ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| Nucleus | 6-Methylpterin (Predicted) | 7-Methylpterin (Predicted) | Key Differentiating Features |
| ¹H NMR | The chemical shift of the lone proton on the pyrazine ring (H7 for the 6-isomer and H6 for the 7-isomer) will be a key differentiator. The proximity to different nitrogen atoms and the methyl group will result in distinct chemical shifts. The methyl proton signals will also have slightly different chemical shifts. | ||
| H7/H6 | ~8.5-8.8 ppm | ~8.5-8.8 ppm | The exact ppm value will differ between the two isomers. |
| CH₃ | ~2.5 ppm | ~2.5 ppm | The exact ppm value will differ between the two isomers. |
| NH₂ | Broad singlet | Broad singlet | |
| NH | Broad singlet | Broad singlet | |
| ¹³C NMR | The chemical shifts of the carbon atoms in the pyrazine ring (C6 and C7) will be significantly different. The carbon of the methyl group will also show a slight difference in its chemical shift. | ||
| C6 | Substituted | ~150-160 ppm | |
| C7 | ~150-160 ppm | Substituted | |
| CH₃ | ~20 ppm | ~20 ppm | |
| C2, C4, C4a, C8a | Various signals in the aromatic region | Various signals in the aromatic region |
Note: The predicted chemical shifts are based on general values for similar pteridine structures. Experimental determination is necessary for precise values.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the pteridine ring. The absorption maxima (λmax) are sensitive to the substitution pattern and the pH of the solution.
Expected UV-Vis Absorption Maxima (λmax)
| Condition | 6-Methylpterin | 7-Methylpterin | Rationale for Differences |
| Neutral (pH ~7) | ~275 nm, ~350 nm | ~275 nm, ~350 nm | The position of the methyl group will cause subtle shifts in the λmax values due to its effect on the electronic structure of the chromophore.[8] |
| Acidic (pH ~2) | Shift in λmax compared to neutral | Shift in λmax compared to neutral | Protonation of the ring nitrogens alters the electronic structure and the energy of the electronic transitions, leading to a shift in the absorption bands.[9] |
| Basic (pH ~10) | Shift in λmax compared to neutral | Shift in λmax compared to neutral | Deprotonation of the hydroxyl group extends the conjugation of the chromophore, typically resulting in a bathochromic (red) shift of the long-wavelength absorption band.[9] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expected Characteristic FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | 6-Methylpterin (Expected) | 7-Methylpterin (Expected) | Key Differentiating Features |
| N-H stretch (amine and amide) | 3100-3500 | 3100-3500 | Broad bands characteristic of hydrogen-bonded N-H groups. |
| C-H stretch (methyl and aromatic) | 2850-3100 | 2850-3100 | |
| C=O stretch (amide) | ~1650-1700 | ~1650-1700 | A strong absorption band. The exact frequency can be subtly influenced by the position of the methyl group. |
| C=N and C=C stretch (aromatic rings) | 1500-1650 | 1500-1650 | A series of bands characteristic of the pteridine ring system. |
| "Fingerprint" Region | < 1500 | < 1500 | The complex pattern of bands in this region is unique to each molecule and can be used for definitive identification by comparison to a reference spectrum.[10] |
Experimental Protocols
The following protocols provide a framework for the comparative analysis of pteridine isomers.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Rationale: HPLC is a powerful technique for separating closely related isomers based on their differential interactions with a stationary phase.[6] For polar molecules like pteridines, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be effective.[2] A gradient elution is often necessary to achieve optimal separation of compounds with different polarities in a reasonable time.[11]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve accurately weighed samples of the pteridine isomer mixture (or individual isomers for reference) in a suitable solvent (e.g., DMSO, methanol, or the initial mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC System and Column:
-
An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient Program (example):
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% B
-
30-31 min: 50% to 5% B (return to initial conditions)
-
31-40 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Detection:
-
Set the UV detector to monitor at a wavelength where both isomers have significant absorbance (e.g., 275 nm or 350 nm).
-
If using a fluorescence detector, determine the optimal excitation and emission wavelengths from the spectroscopic analysis.
-
-
Data Analysis:
-
Identify the peaks corresponding to each isomer by comparing their retention times with those of the individual standards.
-
The isomer that is slightly more polar will generally have a shorter retention time in reversed-phase HPLC.
-
Caption: Workflow for the HPLC separation of pteridine isomers.
Protocol 2: Spectrophotometric Determination of pKa
Rationale: The pKa of a compound can be determined by monitoring the change in its UV-Vis absorbance as a function of pH.[12] As the pH of the solution changes, the equilibrium between the acidic and basic forms of the molecule shifts, leading to a change in the absorbance spectrum.[13] By plotting absorbance at a specific wavelength against pH, a titration curve is generated from which the pKa can be determined.
Step-by-Step Methodology:
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa (e.g., from pH 2 to 12). Use buffers with a constant ionic strength.[14]
-
-
Preparation of Pteridine Solutions:
-
Prepare a stock solution of the pteridine isomer in a suitable solvent (e.g., DMSO).
-
For each buffer solution, prepare a sample by adding a small, constant volume of the pteridine stock solution to a fixed volume of the buffer in a cuvette. The final concentration of the pteridine should be in a range that gives an absorbance between 0.1 and 1.0.
-
-
Spectrophotometric Measurement:
-
Record the full UV-Vis spectrum (e.g., 200-500 nm) for the pteridine in a highly acidic (e.g., pH 2) and a highly basic (e.g., pH 12) solution to identify the λmax for the fully protonated and fully deprotonated species, respectively.
-
Choose a wavelength for analysis where the difference in absorbance between the acidic and basic forms is maximal.
-
Measure the absorbance of each of the buffered pteridine solutions at the chosen analytical wavelength.
-
-
Data Analysis:
-
Plot the measured absorbance versus the pH of the buffer solutions. This will generate a sigmoidal titration curve.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values of the curve.
-
Alternatively, the Henderson-Hasselbalch equation can be used: pH = pKa + log([A⁻]/[HA]), where the ratio of the concentrations of the basic ([A⁻]) and acidic ([HA]) forms can be calculated from the absorbance values.
-
Caption: Workflow for spectrophotometric pKa determination.
Conclusion
The physicochemical properties of pteridine isomers are a direct consequence of their molecular structure. The position of substituents on the pteridine ring system can lead to significant, albeit sometimes subtle, differences in solubility, melting point, acidity, and spectroscopic characteristics. A thorough understanding and experimental determination of these properties are crucial for researchers in the fields of medicinal chemistry, biochemistry, and drug development. The methodologies outlined in this guide provide a robust framework for the comparative analysis of pteridine isomers, enabling researchers to make informed decisions in their scientific pursuits.
References
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. usbio.net [usbio.net]
- 3. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000696) [hmdb.ca]
- 5. Melting point - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. spectrabase.com [spectrabase.com]
- 10. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virtual Labs [mas-iiith.vlabs.ac.in]
- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696) [hmdb.ca]
Safety Operating Guide
Proper Disposal of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS No. 1314916-25-0). As a chlorinated heterocyclic compound, this substance requires careful handling to mitigate potential risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management.
Hazard Assessment and Initial Precautions
While a comprehensive toxicological profile for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is not extensively documented in publicly available literature, its structure as a chlorinated organic compound and a pteridine derivative warrants a cautious approach. Pteridine derivatives have a wide range of biological activities, and some can be potent pharmacological agents[1][2]. Chlorinated compounds can present environmental and health risks[3][4]. Based on safety data for similar chemicals, potential hazards may include skin and eye irritation[5][6].
Immediate Actions Upon Handling:
-
Consult the Safety Data Sheet (SDS): Before working with this compound, thoroughly review the manufacturer-provided SDS. If an SDS is not available, treat the compound as hazardous.
-
Work in a Designated Area: All handling of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood[7].
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes, but is not limited to, a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.
Waste Characterization and Segregation
Proper waste disposal begins with accurate characterization and segregation to prevent dangerous reactions and ensure compliant disposal pathways[8][9].
Step 1: Hazardous Waste Determination
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[10][11]. Given the lack of specific data for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, it is prudent to manage it as a hazardous waste. This approach aligns with the "cradle-to-grave" responsibility for hazardous waste management[10].
Step 2: Waste Segregation
Proper segregation is critical to prevent accidental chemical reactions.
-
Solid Waste: Unused or contaminated solid 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealed liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: Any materials that come into contact with the compound, such as pipette tips, gloves, and weighing paper, should be disposed of as hazardous waste in a designated container.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine waste.
I. Container Selection and Labeling:
-
Select an Appropriate Container: Use a container that is compatible with the chemical waste. For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste, use a labeled, sealable container.
-
Properly Label the Container: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine"), and the approximate concentration and quantity.
II. Waste Accumulation:
-
Accumulate Waste at or Near the Point of Generation: Keep the waste container in the laboratory where the waste is generated.
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when adding waste.
-
Monitor Accumulation Dates: Adhere to the accumulation time limits for hazardous waste as specified by the EPA and your institution's Chemical Hygiene Plan[12][13].
III. Final Disposal:
-
Arrange for Pickup by a Licensed Contractor: The final disposal of chemical waste must be handled by a licensed hazardous waste contractor[9]. Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.
-
Manifest Tracking: For off-site transport and disposal, a hazardous waste manifest is required to track the waste from the generator to the final disposal facility[12].
Spill Management
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
For a Small Spill:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Appropriate PPE: Ensure you are wearing the correct PPE before cleaning the spill.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill.
-
Clean the Area: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the Surface: Clean the spill area with a suitable solvent, followed by soap and water.
For a Large Spill:
-
Evacuate the Area: Immediately evacuate the laboratory.
-
Activate Emergency Procedures: Contact your institution's EHS or emergency response team.
-
Provide Information: Be prepared to provide the name of the chemical, the quantity spilled, and any other relevant information to the emergency responders.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
Caption: Disposal workflow for 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
Quantitative Data Summary
| Parameter | Guideline/Requirement | Source |
| Waste Identification | Treat as hazardous waste under RCRA | EPA[10][11] |
| Labeling | "Hazardous Waste," chemical name, concentration | OSHA, EPA[8][9] |
| Container | Compatible, sealed, and in good condition | OSHA, EPA[8][9] |
| Final Disposal | Via a licensed hazardous waste contractor | EPA[9] |
References
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved January 16, 2026, from [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services. Retrieved January 16, 2026, from [Link]
-
What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved January 16, 2026, from [Link]
-
Hazardous Waste. (n.d.). US EPA. Retrieved January 16, 2026, from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved January 16, 2026, from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved January 16, 2026, from [Link]
-
Laboratory Safety Guidance. (n.d.). OSHA. Retrieved January 16, 2026, from [Link]
-
Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. Retrieved January 16, 2026, from [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved January 16, 2026, from [Link]
-
11 Safety Laws and Standards Pertinent to Laboratories. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
1314916-25-0 | 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. (n.d.). AA Blocks. Retrieved January 16, 2026, from [Link]
-
Pteridine derivative structures. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
CAS: 1314916-25-0 Name: Pteridine, 2-chloro-5,6,7,8-tetrahydro-8-methyl-. (n.d.). Molbase. Retrieved January 16, 2026, from [Link]
- Process for destroying chlorinated aromatic compounds. (n.d.). Google Patents.
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 16, 2026, from [Link]
-
Chlorine Waste Disposal Strategies. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]
-
Disposal of Chlorine-Containing Wastes. (2016). In Chemistry Beyond Chlorine. Springer. Retrieved from [Link]
- Pteridine derivatives useful for making pharmaceutical compositions. (n.d.). Google Patents.
-
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]
-
Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. (2018, October 19). PubMed. Retrieved January 16, 2026, from [Link]
-
Synthesis of pteridines derivatives from different heterocyclic compounds. (n.d.). Der Pharma Chemica. Retrieved January 16, 2026, from [Link]
-
Showing metabocard for Pteridine (HMDB0256912). (2021, September 11). Human Metabolome Database. Retrieved January 16, 2026, from [Link]
-
Waste Code - RCRAInfo. (n.d.). EPA. Retrieved January 16, 2026, from [Link]
Sources
- 1. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. scribd.com [scribd.com]
- 4. Disposal of Chlorine-Containing Wastes [ouci.dntb.gov.ua]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. usbioclean.com [usbioclean.com]
- 9. emsllcusa.com [emsllcusa.com]
- 10. m.youtube.com [m.youtube.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. osha.gov [osha.gov]
Navigating the Unseen: A Practical Guide to Handling 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
Hazard Assessment: Acknowledging the Unknown
Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to risk assessment is paramount. The primary hazards associated with 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine are inferred from its structural motifs:
-
Chlorinated Organic Compound: Halogenated organic compounds can exhibit a range of toxicities, including potential carcinogenicity and organ damage.[1][2] They can be irritating to the skin, eyes, and respiratory tract.[3][4][5]
-
Heterocyclic Amine: Aromatic and heterocyclic amines are a class of compounds with varied toxicological profiles, with some being known mutagens or carcinogens.
-
Solid Form: The compound is listed as a solid, which can pose an inhalation hazard if handled as a dust.[6]
Given these potential hazards, all handling of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine should be conducted with the assumption that the compound is hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to minimize exposure. The selection of appropriate PPE is not merely a procedural step but a critical element of a self-validating safety system.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions. A face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing.[7][8] | Protects against accidental splashes and airborne particles. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile).[2] Change gloves immediately if contaminated. | Provides a barrier against skin contact. Double-gloving offers additional protection in case the outer glove is compromised. |
| Body Protection | Flame-resistant lab coat.[7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a potential for generating dust or aerosols and work cannot be conducted in a fume hood. | Prevents inhalation of the compound. The specific type of respirator should be determined by a formal risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Preparation and Engineering Controls
-
Designated Work Area: All work with 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine must be conducted in a designated area within a certified chemical fume hood.[2][9]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]
-
Spill Kit: A spill kit containing appropriate absorbent materials for chemical spills should be available in the laboratory.
Handling Procedures
-
Weighing: If weighing the solid compound, do so within the fume hood to contain any dust. Use a draft shield if necessary.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][11] The recommended storage temperature is 2-8°C.[12]
-
Transportation: When transporting the compound within the laboratory, use a secondary container to prevent spills.
Disposal Plan: Responsible Stewardship
Proper disposal of 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.
Waste Segregation
-
Halogenated Organic Waste: All waste containing 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine must be collected in a designated "Halogenated Organic Waste" container.[9][13] This includes unused compound, solutions, and contaminated consumables.
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[1][14]
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine"), and the approximate concentration and volume.[11][13]
Container Management
-
Compatibility: Use waste containers that are compatible with the chemical waste.
-
Closure: Keep waste containers closed at all times, except when adding waste.[1][11][14]
-
Secondary Containment: Store waste containers in a designated secondary containment area to prevent spills.[1]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Spill: For a small spill within a fume hood, use an appropriate absorbent material to clean it up, and dispose of the waste in the halogenated organic waste container. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[1]
By integrating these safety and handling protocols into your daily laboratory practice, you can confidently and responsibly advance your research with 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Campus Operations. Halogenated Solvents in Laboratories.
- Bucknell University. Hazardous Waste Segregation.
- Cornell EHS. Organic Solvents.
- AA Blocks. 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine.
- Fisher Scientific. Safety Data Sheet.
- CymitQuimica. Pteridine, 2-chloro-5,6,7,8-tetrahydro-8-methyl-.
- Fisher Scientific. Safety Data Sheet.
- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Olin Chlor Alkali. Chlorinated Solvents Product Stewardship Manual.
- USC Nanofab Wiki. Standard Operating Procedure for Chlorinated Solvents.
- European Chlorinated Solvents Association. Guidance on Storage and Handling of Chlorinated Solvents.
Sources
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 6. Pteridine, 2-chloro-5,6,7,8-tetrahydro-8-methyl- [cymitquimica.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. hsa.ie [hsa.ie]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. aablocks.com [aablocks.com]
- 13. bucknell.edu [bucknell.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
